Product packaging for Benzene, 1-bromo-4-(hexyloxy)-(Cat. No.:CAS No. 30752-19-3)

Benzene, 1-bromo-4-(hexyloxy)-

Cat. No.: B1348518
CAS No.: 30752-19-3
M. Wt: 257.17 g/mol
InChI Key: GKLMJONYGGTHHM-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-(hexyloxy)- is a useful research compound. Its molecular formula is C12H17BrO and its molecular weight is 257.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-bromo-4-(hexyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-4-(hexyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17BrO B1348518 Benzene, 1-bromo-4-(hexyloxy)- CAS No. 30752-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-hexoxybenzene
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InChI

InChI=1S/C12H17BrO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLMJONYGGTHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70885487
Record name Benzene, 1-bromo-4-(hexyloxy)-
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Molecular Weight

257.17 g/mol
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CAS No.

30752-19-3
Record name 1-Bromo-4-(hexyloxy)benzene
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Record name Benzene, 1-bromo-4-(hexyloxy)-
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Record name Benzene, 1-bromo-4-(hexyloxy)-
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Record name Benzene, 1-bromo-4-(hexyloxy)-
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Foundational & Exploratory

The Synthesis of Benzene, 1-bromo-4-(hexyloxy)-: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzene, 1-bromo-4-(hexyloxy)- (CAS No: 30752-19-3), is a significant building block in organic synthesis, particularly in the fields of materials science and medicinal chemistry.[1] Its structure, featuring a brominated phenyl ring coupled with a hexyloxy chain, offers versatile reactivity for the construction of more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the hexyloxy group imparts solubility and can influence the liquid crystalline properties of target compounds. This guide will focus on the most practical and widely employed method for its preparation: the Williamson ether synthesis.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of symmetrical and unsymmetrical ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In the context of synthesizing Benzene, 1-bromo-4-(hexyloxy)-, the reaction involves the deprotonation of 4-bromophenol to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic primary carbon of an n-hexyl halide, such as 1-bromohexane, displacing the bromide leaving group and forming the desired ether linkage.[4]

The choice of a primary alkyl halide is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reaction, which can become significant with secondary and tertiary alkyl halides.[3] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is preferred as it effectively solvates the cation of the base, leaving the alkoxide nucleophile more exposed and reactive, thereby accelerating the SN2 reaction.[4][5]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Benzene, 1-bromo-4-(hexyloxy)- via the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis 4-Bromophenol 4-Bromophenol Reaction_Mixture Reaction Mixture in Flask 4-Bromophenol->Reaction_Mixture 1-Bromohexane 1-Bromohexane 1-Bromohexane->Reaction_Mixture Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Mixture Solvent (DMF) Solvent (DMF) Solvent (DMF)->Reaction_Mixture Quenching Quench with Water Reaction_Mixture->Quenching Heat (e.g., 80°C) for 12h Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Anhydrous MgSO4 Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Vacuum Distillation Concentration->Purification Characterization Spectroscopic Analysis (NMR, IR) Purification->Characterization

Caption: Synthetic workflow for Benzene, 1-bromo-4-(hexyloxy)-.

Detailed Experimental Protocol

This protocol is adapted from a similar Williamson ether synthesis procedure and is optimized for the synthesis of Benzene, 1-bromo-4-(hexyloxy)-.[6]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
4-BromophenolC₆H₅BrO173.01
1-BromohexaneC₆H₁₃Br165.07
Potassium Carbonate (K₂CO₃)K₂CO₃138.21
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Diethyl Ether(C₂H₅)₂O74.12
Anhydrous Magnesium SulfateMgSO₄120.37
Deionized WaterH₂O18.02
Brine (saturated NaCl solution)NaCl(aq)-

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) as the solvent.

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. To this suspension, add 1-bromohexane (1.1 eq) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing cold deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield Benzene, 1-bromo-4-(hexyloxy)- as a clear liquid.

    • Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[7]

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[8]

  • 4-Bromophenol: Can cause skin and eye irritation. Ingestion or inhalation may lead to irritation of the respiratory tract.[9]

  • 1-Bromohexane: Flammable liquid and vapor. Causes skin and eye irritation.[10]

  • N,N-Dimethylformamide (DMF): A combustible liquid that can cause eye and skin irritation.

  • Diethyl Ether: Highly flammable liquid and vapor. May cause drowsiness or dizziness.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Conclusion

The Williamson ether synthesis provides an efficient and reliable route for the preparation of Benzene, 1-bromo-4-(hexyloxy)-. By carefully controlling the reaction conditions, particularly the choice of a primary alkyl halide and a suitable polar aprotic solvent, high yields of the desired product can be achieved. The protocol and safety information detailed in this guide are intended to provide researchers with a solid foundation for the successful synthesis and handling of this important chemical intermediate.

References

A Technical Guide to 1-Bromo-4-(hexyloxy)benzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Bromo-4-(hexyloxy)benzene is a versatile aromatic ether that serves as a crucial intermediate in advanced organic synthesis. Characterized by a benzene ring functionalized with a bromine atom and a hexyloxy group in the para positions, its structure offers a unique combination of reactivity and lipophilicity. The bromine atom acts as a key handle for a multitude of cross-coupling reactions, while the hexyloxy chain imparts solubility and influences the material properties of its derivatives. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and key applications in materials science and drug discovery, tailored for researchers and development professionals.

Core Chemical Identity and Properties

1-Bromo-4-(hexyloxy)benzene is an organic compound whose utility stems from its bifunctional nature. The bromine atom is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, and the hexyloxy group modifies the molecule's physical properties.[1]

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource(s)
IUPAC Name 1-bromo-4-(hexyloxy)benzene[2][3][4]
Synonyms p-Bromophenylhexyl ether, 4-Bromophenyl hexyl ether, 1-(4-bromophenoxy)hexane[2][3][5][6]
CAS Number 30752-19-3[2][4][7][8]
Molecular Formula C₁₂H₁₇BrO[2][3][4][5][7]
Molecular Weight 257.17 g/mol [2][3][4][7]
Appearance Clear, colorless to pale-yellow liquid[8]
Boiling Point 154 °C[5]
Density ~1.23 g/cm³[6]

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing 1-bromo-4-(hexyloxy)benzene is the Williamson ether synthesis. This pathway is chosen for its high efficiency and the ready availability of starting materials: 4-bromophenol and a suitable hexyl halide, such as 1-bromohexane.

Expert Rationale:

The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated by deprotonating 4-bromophenol with a base, acts as a nucleophile attacking the primary carbon of the 1-bromohexane. Potassium carbonate is an ideal base as it is inexpensive, easy to handle, and sufficiently strong to deprotonate the phenol. Acetone is selected as the solvent due to its polarity, which solubilizes the reactants, and its boiling point, which allows for convenient reflux conditions to drive the reaction to completion.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Bromophenol

  • 1-Bromohexane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of 4-bromophenol).

  • Addition of Alkyl Halide: While stirring, add 1-bromohexane (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-bromophenol spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield 1-bromo-4-(hexyloxy)benzene as a clear liquid.

Synthesis_Workflow Reactants 4-Bromophenol + 1-Bromohexane Conditions K₂CO₃, Acetone Reflux (12-18h) Reactants->Conditions Reaction Workup Aqueous Workup & Extraction Conditions->Workup Quenching Purification Vacuum Distillation or Chromatography Workup->Purification Isolation Product Pure 1-Bromo-4- (hexyloxy)benzene Purification->Product

Caption: Williamson Ether Synthesis Workflow.

Spectroscopic and Analytical Characterization

Validation of the product's identity and purity is paramount. The following spectroscopic signatures are characteristic of 1-bromo-4-(hexyloxy)benzene.

  • ¹H NMR (Proton NMR): The spectrum will exhibit distinct signals corresponding to the different proton environments. The aromatic protons will appear as two doublets (an AA'BB' system) between δ 6.8-7.4 ppm, a hallmark of 1,4-disubstitution. The methylene protons adjacent to the ether oxygen (-O-CH₂ -) will present as a triplet around δ 3.9-4.0 ppm. The remaining alkyl protons of the hexyl chain will appear as a series of multiplets between δ 0.9-1.8 ppm, with the terminal methyl group (-CH₃) showing a characteristic triplet around δ 0.9 ppm.

  • ¹³C NMR (Carbon NMR): The spectrum will show 10 distinct signals (due to symmetry in the benzene ring). Key signals include the carbon bearing the bromine (C-Br) around δ 113 ppm, the carbon attached to the oxygen (C-O) around δ 158 ppm, and the methylene carbon of the ether linkage (-C H₂-O) around δ 68 ppm.

  • Mass Spectrometry (MS): Electron Ionization (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity (approximately 1:1 ratio), which is definitive proof of the presence of a single bromine atom. The exact mass should correspond to 256.0463 Da.[2]

Chemical Reactivity and Key Applications

The synthetic value of 1-bromo-4-(hexyloxy)benzene lies in the reactivity of the C-Br bond, making it an excellent substrate for organometallic cross-coupling reactions.

Role in Cross-Coupling Reactions

This compound is a staple building block in Suzuki, Stille, Heck, and Sonogashira coupling reactions. These reactions are foundational in modern organic synthesis for creating complex molecular architectures. The bromine atom can be readily substituted with various organic groups (aryl, alkyl, alkynyl) by using a palladium catalyst. This versatility is heavily exploited in both drug discovery and materials science.[1]

Application_Workflow Substrate 1-Bromo-4-(hexyloxy)benzene Catalyst Pd Catalyst + Base Substrate->Catalyst Reaction Coupling_Partner Coupling Partner (e.g., R-B(OH)₂ ) Coupling_Partner->Catalyst Reaction Product Functionalized Product (e.g., Biaryl Ether) Catalyst->Product

Caption: General Scheme for Suzuki Cross-Coupling.

Applications in Materials Science

The rigid aromatic core combined with the flexible hexyloxy chain makes this molecule and its derivatives suitable for applications in liquid crystals and organic electronics.[9][10]

  • Liquid Crystals (LCs): The rod-like shape is a common motif in calamitic (rod-shaped) liquid crystals. The hexyloxy tail influences the melting point and the stability of the mesophases.

  • Organic Light-Emitting Diodes (OLEDs): It serves as a foundational building block for synthesizing larger conjugated molecules that can function as light emitters, charge transporters, or host materials in OLED devices.[1] The purity of the intermediate is critical to achieving the high performance and long operational lifetimes required for modern displays.[1]

Relevance in Drug Development

While not typically an active pharmaceutical ingredient (API) itself, its role as an intermediate is significant. Aryl ethers and biaryl structures are common scaffolds in many therapeutic agents. The ability to use 1-bromo-4-(hexyloxy)benzene to introduce a functionalized phenoxy-hexyl moiety into a larger molecule is a valuable strategy for medicinal chemists seeking to optimize a drug candidate's properties, such as its potency, selectivity, or pharmacokinetic profile.[11]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

Table 2: GHS Hazard Information

CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)[8]
Signal Word Warning[8]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[8]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[8]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Store in a cool, dry place away from oxidizing agents.

Conclusion

1-Bromo-4-(hexyloxy)benzene is a high-value chemical intermediate whose importance is rooted in its structural simplicity and synthetic versatility. Its well-defined physicochemical properties and predictable reactivity in cornerstone reactions like Williamson ether synthesis and palladium-catalyzed cross-couplings make it an indispensable tool for researchers. From the development of next-generation OLEDs and liquid crystals to the synthesis of complex molecular targets in drug discovery, this compound provides a reliable and efficient entry point for chemical innovation.

References

An In-Depth Technical Guide to the Nomenclature, Properties, and Synthesis of Brominated Hexyloxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The molecular formula BrC₆H₄O(CH₂)₅CH₃ represents a class of aromatic ether compounds that are valuable intermediates in materials science and medicinal chemistry. Due to the unspecified substitution pattern on the benzene ring, this formula corresponds to three distinct structural isomers: ortho, meta, and para. This guide provides a comprehensive analysis of these isomers, beginning with a systematic determination of their IUPAC names. It further details their physicochemical properties, outlines a robust synthetic protocol based on the Williamson ether synthesis, and discusses their applications, particularly in drug discovery and development. The content herein is curated for researchers, scientists, and professionals who require a deep technical understanding of these versatile chemical building blocks.

Part 1: Systematic IUPAC Nomenclature

The process of assigning a formal name to the structure BrC₆H₄O(CH₂)₅CH₃ requires a systematic application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for substituted aromatic compounds and ethers.

1.1. Deconstruction of the Molecular Formula

  • C₆H₄: This component indicates a disubstituted benzene ring. A benzene ring (C₆H₆) that has two hydrogen atoms replaced by other groups has the formula C₆H₄.

  • Br: A bromine atom, which is named as a "bromo" substituent.

  • -O(CH₂)₅CH₃: This is an ether functional group. The alkyl chain, -(CH₂)₅CH₃, is a straight-chain group with six carbon atoms, known as a hexyl group. When combined with the ether oxygen, it forms a hexyloxy substituent.

1.2. Identification of the Parent Structure and Substituents

According to IUPAC rules, ethers are typically named as alkoxy-substituted alkanes or arenes. The larger of the two groups attached to the oxygen atom is designated as the parent hydrocarbon.[1] In this case, the two groups are the brominated benzene ring (bromophenyl) and the hexyl chain. Since the benzene ring and the alkyl chain both contain six carbon atoms, the aromatic ring is assigned priority and designated as the parent structure: benzene .[1]

Consequently, the two substituents attached to the benzene parent are:

  • -Br (bromo)

  • -O(CH₂)₅CH₃ (hexyloxy)

1.3. Determination of Isomer Names

For a disubstituted benzene, the relative positions of the two substituents must be specified.[2] This is achieved by numbering the carbon atoms of the ring to give the substituents the lowest possible locants. The substituents are then listed in alphabetical order. "Bromo" precedes "hexyloxy" alphabetically, so the carbon atom bearing the bromo group is assigned position 1.

This leads to three possible constitutional isomers:

  • 1-Bromo-2-hexyloxybenzene: The substituents are on adjacent carbons. This is also known as the ortho (o-) isomer.[3][4]

  • 1-Bromo-3-hexyloxybenzene: The substituents are separated by one carbon. This is the meta (m-) isomer.[3][4]

  • 1-Bromo-4-hexyloxybenzene: The substituents are on opposite carbons. This is the para (p-) isomer.[3][4]

The PubChem database confirms the IUPAC name for the para isomer as 1-bromo-4-(hexyloxy)benzene, often simplified to 1-bromo-4-hexoxybenzene.[5]

G cluster_ortho 1-Bromo-2-hexyloxybenzene (ortho) cluster_meta 1-Bromo-3-hexyloxybenzene (meta) cluster_para 1-Bromo-4-hexyloxybenzene (para) o-ring C C C C C C o-Br Br o-ring->o-Br o-O O o-ring->o-O o-Hex –(CH₂)₅CH₃ o-O->o-Hex m-ring C C C C C C m-Br Br m-ring->m-Br m-O O m-ring->m-O m-Hex –(CH₂)₅CH₃ m-O->m-Hex p-ring C C C C C C p-Br Br p-ring->p-Br p-O O p-ring->p-O p-Hex –(CH₂)₅CH₃ p-O->p-Hex

Figure 1: The three constitutional isomers of BrC₆H₄O(CH₂)₅CH₃.

Part 2: Physicochemical Properties and Spectroscopic Analysis

The physical properties and spectroscopic signatures of these isomers are distinct, allowing for their differentiation and characterization. The para isomer is the most commonly documented in commercial and public databases.

2.1. Physicochemical Data

The properties of 1-bromo-4-hexyloxybenzene provide a representative profile for this class of compounds.

PropertyValue (for 1-bromo-4-hexyloxybenzene)Source
Molecular Formula C₁₂H₁₇BrOPubChem[5]
Molecular Weight 257.17 g/mol PubChem[5], Chemsrc[6]
Appearance Colorless to pale-yellow clear liquidTCI America, Sigma-Aldrich
Boiling Point 298.4 ± 13.0 °C at 760 mmHgChemsrc[6]
Density 1.2 ± 0.1 g/cm³Chemsrc[6]
LogP (XLogP3) 5.1PubChem[5]
CAS Number 30752-19-3PubChem[5]

2.2. Spectroscopic Elucidation

Spectroscopic methods are essential for confirming the identity and purity of each isomer. The substitution pattern on the aromatic ring gives rise to unique signals, particularly in ¹H NMR spectroscopy.

  • ¹H NMR Spectroscopy : The aromatic region (typically δ 6.8-7.5 ppm) is most diagnostic.

    • Para Isomer (1,4-): Due to symmetry, the spectrum shows two distinct doublets, each integrating to 2H. This "AA'BB'" system is characteristic of para-disubstituted benzenes.[7]

    • Ortho Isomer (1,2-): An asymmetrical pattern of four distinct multiplets is expected in the aromatic region, each integrating to 1H.

    • Meta Isomer (1,3-): This isomer will also show four aromatic signals, but with different coupling constants and chemical shifts compared to the ortho isomer. One proton may appear as a singlet or a narrow triplet if the couplings to its neighbors are small.

    • Aliphatic Signals : For all isomers, the hexyloxy chain will produce characteristic signals: a triplet around δ 3.9-4.0 ppm for the -OCH₂- protons, a multiplet for the next CH₂ group, a series of overlapping multiplets for the central three CH₂ groups, and a terminal methyl triplet around δ 0.9 ppm.[8]

  • ¹³C NMR Spectroscopy : The number of signals in the aromatic region (δ 110-160 ppm) reflects the symmetry of the isomer. The para isomer will show four aromatic carbon signals, whereas the ortho and meta isomers will each show six.

  • Infrared (IR) Spectroscopy : Key absorptions include C-O-C stretching for the ether linkage (around 1250 cm⁻¹) and C-H stretching for the aromatic and aliphatic groups. The C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region can also be indicative of the substitution pattern.

Part 3: Synthesis and Reactivity

3.1. Core Synthesis Methodology: Williamson Ether Synthesis

The most direct and widely used method for preparing these compounds is the Williamson ether synthesis.[9][10] This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process where an alkoxide nucleophile displaces a halide from an alkyl halide.[11] For preparing aryl ethers, the reaction involves a phenoxide ion and an alkyl halide.

The causality for this strategic choice is clear: the alternative pathway, involving a brominated aryl halide and a hexoxide ion, would require a nucleophilic aromatic substitution, which is a much more difficult reaction to perform unless the ring is activated by strong electron-withdrawing groups.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Sₙ2 Reaction Bromophenol p-Bromophenol (or o-, m-) Phenoxide Bromophenoxide Ion (Nucleophile) Bromophenol->Phenoxide Deprotonation Step 1 Base Strong Base (e.g., NaH, K₂CO₃) Base->Phenoxide Solvent1 Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent1->Phenoxide Product 1-Bromo-4-hexyloxybenzene + Salt Byproduct Phenoxide->Product Nucleophilic Attack Step 2 AlkylHalide 1-Bromohexane (Electrophile) AlkylHalide->Product

Figure 2: Workflow for Williamson Ether Synthesis of Bromohexyloxybenzene.

3.2. Detailed Experimental Protocol

This protocol is a self-validating system for the synthesis of 1-bromo-4-hexyloxybenzene.

  • Deprotonation of Bromophenol:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromophenol (1.0 eq).

    • Dissolve the phenol in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a strong base (e.g., sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq)) portion-wise at 0 °C. Causality: Using a strong base ensures complete conversion of the weakly acidic phenol to the highly nucleophilic phenoxide ion.[12]

    • Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution (if using NaH) ceases.

  • Nucleophilic Substitution:

    • Add 1-bromohexane (1.1 eq) dropwise to the flask via a syringe. Causality: A primary alkyl halide is used because it is highly susceptible to Sₙ2 attack and minimizes the competing E2 elimination reaction that can occur with secondary or tertiary halides.[11][13]

    • Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and brine to remove the solvent and salt byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure bromohexyloxybenzene isomer.

Part 4: Applications in Research and Drug Development

Alkoxy-substituted bromobenzenes are highly versatile scaffolds in modern organic synthesis and are frequently employed in the development of new materials and pharmaceuticals.[14][15]

4.1. Role as a Chemical Intermediate

The molecule possesses two key handles for chemical modification:

  • The Bromo Group: This is a cornerstone functional group for cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the facile formation of C-C, C-N, and C-O bonds. This transforms the simple starting material into complex molecular architectures.[16]

  • The Hexyloxy Chain: This lipophilic tail is crucial for modulating the physicochemical properties of a target molecule. In drug development, adjusting the length and branching of such alkyl chains is a common strategy to optimize solubility, membrane permeability, and metabolic stability (ADME properties).[17]

G Scaffold BrC₆H₄O-Hexyl Scaffold Bromo Group (Reactive Handle) Hexyloxy Group (Property Modifier) Suzuki Suzuki Coupling (+ Boronic Acid) Scaffold:bromo->Suzuki Buchwald Buchwald-Hartwig (+ Amine) Scaffold:bromo->Buchwald Sonogashira Sonogashira Coupling (+ Alkyne) Scaffold:bromo->Sonogashira Lipophilicity ↑ Lipophilicity Scaffold:alkoxy->Lipophilicity Solubility ↓ Aqueous Solubility Scaffold:alkoxy->Solubility Permeability ↑ Membrane Permeability Scaffold:alkoxy->Permeability APIs Active Pharmaceutical Ingredients (APIs) Suzuki->APIs OLEDs Organic Electronics (OLEDs) Suzuki->OLEDs Buchwald->APIs Sonogashira->APIs Agrochem Agrochemicals Sonogashira->Agrochem Lipophilicity->APIs Solubility->APIs Permeability->APIs

Figure 3: Logical relationship diagram showing the utility of the bromohexyloxybenzene scaffold.

4.2. Field-Proven Insights

In drug discovery programs, scaffolds like bromohexyloxybenzene are often used to explore structure-activity relationships (SAR). For example, a library of compounds can be generated where the bromo position is functionalized with various groups (via cross-coupling) while the alkoxy chain is varied in length (e.g., from butoxy to octyloxy). This systematic approach allows researchers to probe how different regions of the molecule interact with a biological target, such as an enzyme active site or a G-protein coupled receptor, and to fine-tune the compound's potency and pharmacokinetic profile. The para isomer, 1-bromo-4-hexyloxybenzene, is particularly prevalent as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[14]

References

The Solubility of 1-Bromo-4-(hexyloxy)benzene in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced material science and pharmaceutical development, a profound understanding of the physicochemical properties of key intermediates is paramount. 1-Bromo-4-(hexyloxy)benzene, a versatile aromatic ether, serves as a critical building block in the synthesis of novel organic electronics, liquid crystals, and complex drug molecules. Its solubility profile across a spectrum of organic solvents directly dictates reaction kinetics, purification efficiency, and ultimately, the viability of a synthetic route. This in-depth technical guide provides a comprehensive exploration of the solubility of 1-bromo-4-(hexyloxy)benzene, offering both theoretical underpinnings and practical, field-proven methodologies for its determination and application.

Unveiling the Molecular Architecture: Physicochemical Properties of 1-Bromo-4-(hexyloxy)benzene

To comprehend the solubility characteristics of 1-bromo-4-(hexyloxy)benzene, a foundational understanding of its molecular structure and inherent properties is essential.

PropertyValueSource
Molecular Formula C₁₂H₁₇BrO
Molecular Weight 257.17 g/mol
Appearance Clear, colorless to pale-yellow liquid
Boiling Point 298.4 ± 13.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
XLogP3 5.1

The molecule possesses a distinctly amphipathic character. The brominated benzene ring introduces a degree of polarity and potential for specific intermolecular interactions, while the hexyloxy tail imparts significant non-polar, lipophilic characteristics. The ether linkage, while polar, offers limited hydrogen bonding capability as a hydrogen bond acceptor. This duality in its structure is the primary determinant of its solubility behavior.

The Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. For 1-bromo-4-(hexyloxy)benzene, this translates to an expectation of good solubility in solvents with similar polarity and intermolecular force characteristics.

Key Influencing Factors:

  • Polarity: The polarity of the solvent plays a crucial role. Non-polar solvents, such as hexane, are expected to readily solvate the non-polar hexyloxy chain. Aprotic polar solvents like tetrahydrofuran (THF) and toluene are anticipated to be effective due to their ability to engage in dipole-dipole interactions with the bromobenzene moiety.

  • Hydrogen Bonding: As 1-bromo-4-(hexyloxy)benzene is not a hydrogen bond donor, its solubility in protic solvents like ethanol is influenced by the solvent's ability to interact with the ether oxygen and the aromatic ring.

  • Temperature: The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility generally increases with temperature. This relationship is described by the van't Hoff equation.

Quantitative Solubility Profile: An Experimental Imperative

A thorough review of the scientific literature reveals a conspicuous absence of specific quantitative solubility data (e.g., in g/L or mol/L) for 1-bromo-4-(hexyloxy)benzene in common organic solvents. This knowledge gap necessitates an experimental approach to accurately determine these critical parameters. The following section provides a robust, self-validating protocol for researchers to establish a precise solubility profile.

Predicted Solubility Ranking

Based on the principles of "like dissolves like," a qualitative prediction of solubility in various organic solvents can be postulated. This serves as a preliminary guide for solvent selection in experimental design.

SolventPredicted SolubilityRationale
TolueneHighAromatic solvent, favorable π-π stacking interactions with the benzene ring.
Tetrahydrofuran (THF)HighPolar aprotic ether, capable of dipole-dipole interactions.
Dichloromethane (DCM)HighPolar aprotic solvent, effective at solvating a range of organic molecules.
N,N-Dimethylformamide (DMF)Moderate to HighHighly polar aprotic solvent, may be too polar for optimal interaction with the non-polar tail.
HexaneModerateNon-polar solvent, will primarily solvate the hexyloxy chain.
EthanolLow to ModerateProtic solvent, potential for hydrogen bonding with the ether oxygen but mismatched polarity.
WaterVery LowHighly polar, protic solvent, immiscible with the largely non-polar solute.
Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines the gravimetric method for determining the equilibrium solubility of 1-bromo-4-(hexyloxy)benzene at a specified temperature (e.g., 25 °C).

Materials:

  • 1-Bromo-4-(hexyloxy)benzene (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-bromo-4-(hexyloxy)benzene to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Add a known volume (e.g., 5.00 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is established. It is advisable to take measurements at multiple time points to confirm that the concentration is no longer changing.

  • Sample Collection and Analysis:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely evaporated, re-weigh the vial to determine the mass of the dissolved 1-bromo-4-(hexyloxy)benzene.

  • Calculation of Solubility:

    • Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of solvent in L)

    • Solubility (mol/L) = Solubility (g/L) / Molecular Weight of 1-bromo-4-(hexyloxy)benzene

Data Presentation Template:

The following table provides a structured format for presenting the experimentally determined solubility data.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Observations
Toluene25
Tetrahydrofuran (THF)25
Dichloromethane (DCM)25
N,N-Dimethylformamide (DMF)25
Hexane25
Ethanol25

Field-Proven Insights: The Role of Solubility in Key Applications

The solubility of 1-bromo-4-(hexyloxy)benzene is not merely an academic parameter; it is a critical enabler of its utility in cutting-edge applications.

Organic Light-Emitting Diodes (OLEDs)

In the fabrication of OLEDs, 1-bromo-4-(hexyloxy)benzene serves as a precursor for the synthesis of light-emitting polymers and small molecules. The synthesis of these materials often involves solution-based processing techniques such as spin-coating or ink-jet printing. Therefore, high solubility in appropriate organic solvents is essential for achieving uniform, defect-free thin films, which are critical for device performance and longevity.

Suzuki Cross-Coupling Reactions

1-Bromo-4-(hexyloxy)benzene is a common substrate in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis. The efficiency of these reactions is highly dependent on the solubility of all reactants, including the aryl halide, the boronic acid, the base, and the catalyst, in the chosen solvent system. A solvent that ensures all components remain in the solution phase promotes optimal reaction rates and yields. Toluene and THF are frequently employed in these reactions due to their ability to dissolve a wide range of organic substrates.

Suzuki_Coupling_Workflow cluster_reactants Reactant Dissolution Aryl_Halide 1-Bromo-4-(hexyloxy)benzene Reaction_Mixture Homogeneous Reaction Mixture Aryl_Halide->Reaction_Mixture Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Mixture Solvent Solvent System (e.g., Toluene/Water) Solvent->Reaction_Mixture Solvation Heating Heating (e.g., 90 °C) Reaction_Mixture->Heating Reaction Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Figure 1: Workflow for a typical Suzuki cross-coupling reaction.

Conclusion

While a comprehensive quantitative solubility profile for 1-bromo-4-(hexyloxy)benzene remains to be exhaustively documented in the public domain, this guide provides the theoretical framework, predictive insights, and a robust experimental protocol to empower researchers in determining this vital parameter. A thorough understanding and experimental determination of its solubility in various organic solvents are indispensable for optimizing its use in the synthesis of advanced materials and pharmaceuticals, thereby accelerating innovation in these critical fields.

spectroscopic data for 1-bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-(hexyloxy)benzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the (CAS No. 30752-19-3), a key intermediate in the synthesis of advanced organic materials, including those for Organic Light-Emitting Diodes (OLEDs) and liquid crystals.[1] For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's spectroscopic signature is paramount for confirming its identity, purity, and structural integrity. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The molecular structure, with its para-substituted aromatic ring, flexible hexyloxy chain, and bromine atom, gives rise to a distinct and interpretable set of spectroscopic data. We will explore the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Physicochemical Properties

1-Bromo-4-(hexyloxy)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a hexyloxy group in a para configuration. This structure imparts specific chemical reactivity and physical properties that are crucial for its applications.

PropertyValueSource
CAS Number 30752-19-3[2][3][4]
Molecular Formula C₁₂H₁₇BrO[2][3][5]
Molecular Weight ~257.17 g/mol [2][3][5]
Physical Form Clear, colorless to pale-yellow liquid
Boiling Point ~298.4 °C at 760 mmHg[2]
IUPAC Name 1-bromo-4-(hexyloxy)benzene[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-bromo-4-(hexyloxy)benzene, it allows for the unambiguous assignment of every proton and carbon atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The para-substitution on the benzene ring leads to a simplified, symmetrical pattern in the aromatic region, which is a key diagnostic feature. The aliphatic hexyloxy chain presents a series of distinct signals whose chemical shifts and multiplicities are determined by their proximity to the electron-withdrawing oxygen atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~ 7.38Doublet (d)2HAr-H (ortho to Br)These protons are part of an AA'BB' system. They are deshielded by the electronegative bromine atom and the aromatic ring current. Their signal is a doublet due to coupling with the protons ortho to the oxygen.
~ 6.82Doublet (d)2HAr-H (ortho to O)These protons are in the same AA'BB' system but are shielded relative to their counterparts by the electron-donating effect of the oxygen atom. Their signal is a doublet due to coupling with the protons ortho to the bromine.
~ 3.93Triplet (t)2H-O-CH₂ -This methylene group is directly attached to the electronegative oxygen atom, causing a significant downfield shift. The signal is a triplet due to coupling with the adjacent CH₂ group.
~ 1.78Quintet (p)2H-O-CH₂-CH₂ -This signal is shifted downfield from a typical alkane due to the inductive effect of the nearby oxygen, though less so than the O-CH₂ group. It appears as a quintet (or multiplet) due to coupling with the two adjacent CH₂ groups.
~ 1.45Multiplet (m)2H-CH₂-CH₂ -CH₂-This methylene group is further from the oxygen and experiences less deshielding.
~ 1.34Multiplet (m)2H-CH₂-CH₂ -CH₃This methylene group is shielded further, approaching a typical alkane chemical shift.
~ 0.92Triplet (t)3H-CH₃ This terminal methyl group is the most shielded of the aliphatic protons and appears as a characteristic triplet due to coupling with the adjacent CH₂ group.

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable solvent peak. A high-field instrument (e.g., 500 MHz) is chosen to achieve better signal dispersion, which is particularly useful for resolving the overlapping multiplets of the alkyl chain.[6]

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 1-bromo-4-(hexyloxy)benzene in approximately 0.6 mL of CDCl₃.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's magnetic field is shimmed to ensure homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters: a 30-45 degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16 to 32 scans to enhance the signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as the reference.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg in 0.6 mL CDCl3 B Filter into 5 mm NMR Tube A->B C Insert into Spectrometer B->C D Shim Magnetic Field C->D E Acquire FID (16-32 Scans) D->E F Fourier Transform E->F G Phase & Reference Spectrum F->G

Figure 1: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Proton-decoupled spectra, where all C-H couplings are removed, result in a series of singlets, one for each unique carbon.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~ 158.5Ar-C (C-O)The carbon directly attached to the highly electronegative oxygen is the most deshielded aromatic carbon.
~ 132.4Ar-C (ortho to Br)These carbons are deshielded by the inductive effect of the attached bromine.
~ 116.2Ar-C (ortho to O)These carbons are shielded by the electron-donating resonance effect of the oxygen atom.
~ 113.8Ar-C (C-Br)The carbon attached to bromine shows a moderate chemical shift. Its exact position can be confirmed with 2D NMR techniques.
~ 68.3-O-C H₂-The carbon attached to oxygen is the most deshielded aliphatic carbon.
~ 31.5-O-CH₂-C H₂-The inductive effect of the oxygen diminishes with distance.
~ 29.2-C H₂-CH₂-CH₃Further shielding is observed as the influence of the oxygen atom wanes.
~ 25.7-CH₂-C H₂-CH₂-This carbon is in a relatively electron-rich environment.
~ 22.6-C H₂-CH₃The second to last carbon in the chain.
~ 14.0-C H₃The terminal methyl carbon is the most shielded aliphatic carbon.

Self-Validating Protocol: The protocol for ¹³C NMR is similar to ¹H NMR, but requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope (~1.1%). The use of broadband proton decoupling is essential to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying the presence of specific functional groups.[7] The spectrum of 1-bromo-4-(hexyloxy)benzene will be dominated by vibrations from the aromatic ring, the C-O ether linkage, and the aliphatic C-H bonds.

Key IR Absorption Bands (ATR-FTIR)

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3100-3000C-H StretchAromaticConfirms the presence of the benzene ring.
2950-2850C-H StretchAliphatic (CH₂, CH₃)Strong, sharp peaks indicating the hexyloxy chain.
~1600, ~1500C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1245C-O StretchAryl-Alkyl Ether (Asymmetric)A strong, prominent peak confirming the ether linkage.
~1040C-O StretchAryl-Alkyl Ether (Symmetric)A secondary peak associated with the ether group.
~825C-H Bend (out-of-plane)1,4-disubstituted AromaticA strong peak indicative of the para-substitution pattern.
~600-500C-Br StretchAryl BromideA weaker absorption in the fingerprint region confirming the C-Br bond.

Experimental Protocol: ATR-FTIR Data Acquisition

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a single drop of the liquid 1-bromo-4-(hexyloxy)benzene directly onto the center of the ATR crystal.

  • Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 32-64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent.

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample Drop to Crystal B->C D Acquire Sample Spectrum (32-64 Scans) C->D E Clean Crystal Post-Analysis D->E

Figure 2: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 1-bromo-4-(hexyloxy)benzene, the most telling feature is the isotopic pattern of bromine.

Key Features of the Electron Ionization (EI) Mass Spectrum

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[8] Therefore, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. For C₁₂H₁₇BrO, these will be:

    • m/z ≈ 256 (for the ⁷⁹Br isotopologue)

    • m/z ≈ 258 (for the ⁸¹Br isotopologue) This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[8]

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: Loss of the pentyl radical (•C₅H₁₁) from the hexyloxy chain is a common fragmentation pathway for ethers, leading to a prominent fragment.

      • [M - C₅H₁₁]⁺ → m/z 185/187

    • Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom.

    • Loss of the Hexyloxy Radical: Cleavage of the aryl-oxygen bond can lead to the bromophenyl cation.

      • [M - •OC₆H₁₃]⁺ → m/z 155/157

Experimental Protocol: GC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250 °C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

Synthesis Pathway: A Practical Consideration

Understanding the synthesis of 1-bromo-4-(hexyloxy)benzene is crucial for anticipating potential impurities. It is typically synthesized via a Williamson ether synthesis from 4-bromophenol and 1-bromohexane.[2]

Protocol: Williamson Ether Synthesis

  • Deprotonation: In a round-bottom flask, dissolve 4-bromophenol in a polar aprotic solvent like acetone or DMF. Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol, forming the potassium 4-bromophenoxide in situ.

  • Nucleophilic Attack: Add 1-bromohexane to the mixture. Heat the reaction under reflux for several hours. The phenoxide anion acts as a nucleophile, attacking the primary alkyl halide and displacing the bromide ion to form the ether linkage.

  • Workup: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with dilute NaOH solution to remove any unreacted phenol, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-bromo-4-(hexyloxy)benzene.

Synthesis_Workflow cluster_react Reaction cluster_workup Workup cluster_purify Purification A Dissolve 4-Bromophenol & K2CO3 in DMF B Add 1-Bromohexane A->B C Heat under Reflux (Several Hours) B->C D Cool & Filter Salts C->D E Evaporate Solvent D->E F Wash with NaOH & Brine E->F G Dry over Na2SO4 F->G H Purify by Vacuum Distillation G->H I Final Product H->I

Figure 3: General workflow for the synthesis of 1-bromo-4-(hexyloxy)benzene.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Hexyloxybromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-hexyloxybromobenzene, a key intermediate in various synthetic applications, including liquid crystals and pharmaceuticals. This document moves beyond a simple recitation of spectral data, offering a deep dive into the underlying principles that govern the chemical shifts observed in this molecule. We will explore the synergistic and opposing electronic effects of the bromo and hexyloxy substituents, detail a robust experimental protocol for high-fidelity data acquisition, and present a thorough, step-by-step interpretation of the resulting spectrum. This guide is intended for researchers and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification.

Foundational Principles: Decoding the ¹³C Spectrum

Carbon-13 NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, the ¹³C spectrum benefits from a much wider range of chemical shifts (typically 0-220 ppm), which minimizes signal overlap and provides a distinct signal for each chemically unique carbon atom under standard proton-decoupled conditions.[2][3] The precise chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment, which is primarily dictated by hybridization and the inductive and resonance effects of neighboring atoms and functional groups.

For 4-hexyloxybromobenzene, a para-substituted aromatic compound, the interpretation hinges on understanding the influence of its two distinct substituents on the benzene ring and the aliphatic chain.

Substituent Effects on the Aromatic System

The chemical shifts of the aromatic carbons in 4-hexyloxybromobenzene are a direct consequence of the electronic push-and-pull from the bromo and hexyloxy groups.

  • The Hexyloxy Group (-O-C₆H₁₃): The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect that deshields the directly attached carbon (ipso-carbon). However, its most significant influence is its powerful electron-donating effect through resonance, where its lone pairs delocalize into the π-system of the ring. This resonance effect increases electron density primarily at the ortho and para positions, causing them to be shielded (shifted upfield).

  • The Bromo Group (-Br): As a halogen, bromine is electronegative and inductively withdraws electron density. However, it is also subject to the "heavy atom effect."[4] This phenomenon, particularly pronounced for heavier halogens like bromine and iodine, leads to significant shielding of the ipso-carbon. The large, diffuse electron cloud of the bromine atom induces a local diamagnetic current that opposes the main magnetic field, shifting the attached carbon's signal to a higher field (lower ppm value) than would be predicted based on electronegativity alone.[4]

Molecular Symmetry

The para-substitution pattern of 4-hexyloxybromobenzene imparts a C₂ axis of symmetry. This symmetry renders pairs of aromatic carbons chemically equivalent.[5][6] Consequently, instead of six unique signals for the six aromatic carbons, we expect only four. The aliphatic hexyloxy chain has no such symmetry, so each of its six carbons will be chemically distinct. Therefore, a total of 10 distinct signals are predicted for the molecule.[7]

Experimental Protocol: A Self-Validating Methodology

The acquisition of a high-quality ¹³C NMR spectrum is predicated on meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation
  • Analyte & Concentration: Weigh approximately 50-100 mg of 4-hexyloxybromobenzene. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[8][9]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent for this compound and its characteristic solvent signal at ~77.16 ppm serves as a convenient secondary reference.[9]

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as the primary internal reference standard, defining the 0 ppm point on the chemical shift scale.[8]

  • Filtration and Transfer: In a separate small vial, ensure the sample is fully dissolved.[8] To prevent magnetic field distortions that can broaden spectral lines, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.[9] This removes any particulate matter.

  • Final Adjustments: Ensure the final sample height in the NMR tube is approximately 4-5 cm to be compatible with the spectrometer's radio frequency coil.[9][10] Cap the tube, label it clearly, and gently invert to mix.

Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system). Proton decoupling simplifies the spectrum by collapsing all ¹³C-¹H spin-spin coupling, resulting in a single sharp line for each unique carbon.[1][11]

  • Acquisition Parameters:

    • Pulse Angle: 30°. This provides a good compromise between signal intensity and the need for longer relaxation delays.

    • Relaxation Delay (D1): 2.0 seconds. For routine structural confirmation, this is sufficient. For strictly quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) would be required to ensure complete relaxation and accurate peak integration.[12][13]

    • Number of Scans: 1024 scans. This number is typically required to achieve an adequate signal-to-noise ratio for a sample of this concentration.

Spectral Interpretation: Assigning the Carbon Framework

The analysis workflow involves systematically assigning each of the 10 predicted signals based on established chemical shift principles and the specific substituent effects discussed earlier.

G cluster_0 Analysis Workflow A Acquire Proton-Decoupled ¹³C Spectrum B Identify Aliphatic Region (~10-70 ppm) A->B C Identify Aromatic Region (~110-160 ppm) A->C D Assign Aliphatic Carbons (O-CH₂, CH₃, other CH₂'s) B->D E Assign Aromatic Carbons (Substituent Effects & Symmetry) C->E F Tabulate Final Assignments D->F E->F

Caption: Workflow for ¹³C NMR spectral analysis.

Molecular Structure and Carbon Numbering

For clarity, the carbons of 4-hexyloxybromobenzene are numbered as shown below.

Caption: Structure of 4-hexyloxybromobenzene with numbering.

Peak Assignments

The spectrum is divided into two distinct regions: the aliphatic region (upfield) and the aromatic region (downfield).

Table 1: Predicted ¹³C Chemical Shifts and Assignments for 4-Hexyloxybromobenzene

Carbon(s)RegionPredicted δ (ppm)Rationale
C12 Aliphatic~14.1Terminal methyl (-CH₃) group; most shielded aliphatic carbon.
C10, C11 Aliphatic~22.6 - 25.7Methylene groups in the middle of the alkyl chain, shielded environment.
C9 Aliphatic~29.2Methylene group (γ to oxygen); slight deshielding relative to C10/C11.
C8 Aliphatic~31.6Methylene group (β to oxygen); experiences some inductive deshielding.
C7 Aliphatic~68.4Methylene carbon directly bonded to electronegative oxygen (-O-C H₂-); most deshielded aliphatic carbon.
C1 Aromatic~113.8ipso-carbon attached to Br. Shielded by the "heavy atom effect," overriding inductive withdrawal.[4]
C2, C6 Aromatic~116.3ortho to the electron-donating -OR group; highly shielded by resonance. Equivalent by symmetry.
C3, C5 Aromatic~132.3meta to the -OR group and ortho to the -Br group. Deshielded by bromine's inductive effect. Equivalent by symmetry.
C4 Aromatic~159.1ipso-carbon attached to the highly electronegative oxygen; most deshielded aromatic carbon.

Note: Predicted values are based on standard substituent additivity rules and data from similar compounds. Actual experimental values may vary slightly based on solvent and concentration.

The assignment strategy relies on predictable electronic effects. The carbons of the hexyloxy chain are assigned based on their distance from the electronegative oxygen atom, with C7 being the most downfield and C12 the most upfield. In the aromatic region, the two ipso-carbons (C1 and C4) are identified first due to their unique and strong shifts. C4 is the most downfield due to the oxygen's electronegativity, while C1 is significantly upfield due to the heavy atom effect of bromine. The remaining signals, C2/C6 and C3/C5, are assigned based on their positions relative to the powerful electron-donating hexyloxy group.

Conclusion

The ¹³C NMR spectrum of 4-hexyloxybromobenzene provides a textbook example of how substituent effects and molecular symmetry govern chemical shifts. Through a combination of robust experimental technique and a logical, theory-grounded approach to interpretation, all 10 unique carbon signals can be unambiguously assigned. This guide demonstrates that a thorough understanding of foundational NMR principles is paramount for transforming raw spectral data into definitive structural information, a critical step in chemical research and development.

References

Decoding Molecular Architecture: An In-depth Technical Guide to the FT-IR Spectrum of Benzene, 1-bromo-4-(hexyloxy)-

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Benzene, 1-bromo-4-(hexyloxy)-, a molecule of interest in synthetic chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offering a predictive framework for spectral interpretation. We will explore the causal relationships between molecular structure and spectral features, present a robust experimental protocol for data acquisition, and provide a detailed assignment of key absorption bands.

Introduction: FT-IR Spectroscopy as a Structural Elucidation Tool

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. Absorption of this radiation occurs when the frequency of the light matches the natural vibrational frequency of a bond, resulting in a transition to a higher vibrational energy level. An FT-IR spectrometer measures this absorption as a function of wavenumber (cm⁻¹), generating a unique spectral fingerprint that reveals the functional groups present in the molecule. For a molecule like Benzene, 1-bromo-4-(hexyloxy)-, with its distinct aromatic, ether, alkyl, and halide components, FT-IR provides a rapid and non-destructive method for structural verification and purity assessment.

Molecular Structure and Predicted Vibrational Modes

The foundational step in interpreting an FT-IR spectrum is to dissect the molecule's structure and identify its constituent functional groups. Benzene, 1-bromo-4-(hexyloxy)- (also known as p-Bromophenylhexyl ether) has the chemical formula C₁₂H₁₇BrO and a molecular weight of approximately 257.17 g/mol .[1][2][3]

The key structural components are:

  • A 1,4-disubstituted (para) benzene ring: This aromatic core gives rise to several characteristic vibrations.

  • An aryl alkyl ether linkage (C-O-C): The connection between the aromatic ring and the hexyloxy group.

  • A hexyl (C₆H₁₃) aliphatic chain: This saturated hydrocarbon chain will exhibit its own set of stretching and bending modes.

  • A carbon-bromine bond (C-Br): The halogen substituent on the aromatic ring.

Based on this structure, we can predict the major absorption bands that will define its FT-IR spectrum.

Interpreting the Spectrum: A Guided Tour of Key Absorption Bands

The FT-IR spectrum of Benzene, 1-bromo-4-(hexyloxy)- can be systematically analyzed by dividing it into distinct regions corresponding to specific vibrational modes.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A crucial diagnostic feature is the distinction between aromatic and aliphatic C-H bonds.[4][5]

  • Aromatic C-H Stretch (>3000 cm⁻¹): The sp²-hybridized C-H bonds on the benzene ring will produce one or more weak to medium intensity sharp peaks in the 3100-3000 cm⁻¹ region.[5][6]

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The sp³-hybridized C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups in the hexyloxy chain will result in multiple strong, sharp absorptions in the 2960-2850 cm⁻¹ range.[6] Specifically, one can expect to see asymmetric and symmetric stretches for both methylene and methyl groups.

The "Fingerprint" Region (1600-600 cm⁻¹)

This region contains a wealth of structural information, including skeletal vibrations and bending modes that are unique to the molecule as a whole.

  • Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The stretching of the carbon-carbon bonds within the benzene ring typically results in two or three sharp, medium-intensity bands in this region.[7][8] Common absorptions appear around 1600 cm⁻¹ and 1500 cm⁻¹.[4]

  • Aliphatic C-H Bending (1470-1370 cm⁻¹): The scissoring and bending vibrations of the -CH₂- and -CH₃- groups of the hexyloxy chain appear here. A characteristic peak for methyl group bending is often seen around 1375 cm⁻¹.[9]

  • Ether C-O-C Stretching (1300-1000 cm⁻¹): This is one of the most prominent features for an ether. Aryl alkyl ethers, like the subject molecule, are expected to show two distinct C-O stretching bands:[10][11]

    • Asymmetric C-O-C Stretch (Aryl-O): A strong band between 1300 and 1200 cm⁻¹.[12] This is due to the stretching of the bond between the aromatic carbon and the ether oxygen.

    • Symmetric C-O-C Stretch (Alkyl-O): A strong band between 1050 and 1010 cm⁻¹.[12]

  • Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring is strongly indicated by intense bands in this region. For a 1,4-disubstituted (para) ring, a strong, characteristic absorption is expected in the 860-800 cm⁻¹ range due to the out-of-plane bending of the adjacent C-H bonds.[13][14]

  • Carbon-Bromine (C-Br) Stretching (<700 cm⁻¹): The C-Br stretching vibration is expected to appear as a medium to strong intensity band in the low-frequency region of the spectrum, typically between 690 and 515 cm⁻¹.[15] Its exact position can sometimes be obscured by other absorptions in the fingerprint region.

Quantitative Data Summary

The expected FT-IR absorption bands for Benzene, 1-bromo-4-(hexyloxy)- are summarized in the table below.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic (sp² C-H)Weak to Medium
2960 - 2850C-H Stretch (Asymmetric & Symmetric)Aliphatic (sp³ C-H)Strong
1600 - 1450C=C Stretch (in-ring)Aromatic RingMedium
1470 - 1370C-H BendAliphatic (-CH₂-, -CH₃)Medium
1300 - 1200Asymmetric C-O-C StretchAryl Alkyl EtherStrong
1050 - 1010Symmetric C-O-C StretchAryl Alkyl EtherStrong
860 - 800C-H Out-of-Plane Bend1,4-Disubstituted BenzeneStrong
< 700C-Br StretchAryl HalideMedium to Strong

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the acquisition of a reliable and reproducible FT-IR spectrum, a standardized protocol is essential. The following methodology describes the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique for liquid or solid samples.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a diamond ATR accessory.[2]

  • Sample: Benzene, 1-bromo-4-(hexyloxy)- (solid or liquid).

  • Solvent: Isopropanol or ethanol for cleaning.

  • Wipes: Lint-free laboratory wipes.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Lower the ATR anvil to ensure no sample is present.

    • Acquire a background spectrum. This is a critical self-validating step, as the instrument will digitally subtract this spectrum from the sample spectrum, removing any signals from the atmosphere or the instrument itself. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Retract the ATR anvil.

    • Place a small amount of the Benzene, 1-bromo-4-(hexyloxy)- sample directly onto the center of the ATR crystal. If the sample is a solid, ensure it is finely powdered to achieve good contact.

    • Lower the anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary to ensure the spectral baseline is flat.

    • Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the expected values from the literature and the analysis provided in this guide.

  • Cleaning:

    • Thoroughly clean the ATR crystal and anvil with a solvent-dampened wipe to remove all traces of the sample, preparing the instrument for the next user.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the distinct structural motifs of Benzene, 1-bromo-4-(hexyloxy)- and their corresponding key vibrational regions in the FT-IR spectrum.

G cluster_molecule Benzene, 1-bromo-4-(hexyloxy)- cluster_groups Key Functional Groups cluster_spectrum FT-IR Spectral Regions (cm⁻¹) mol Molecular Structure aromatic_ring 1,4-Aromatic Ring mol->aromatic_ring ether Aryl Alkyl Ether mol->ether alkyl_chain Hexyloxy Chain mol->alkyl_chain cbr_bond C-Br Bond mol->cbr_bond ch_stretch >3000 Aromatic C-H Stretch aromatic_ring->ch_stretch ring_stretch 1600-1450 C=C Ring Stretch aromatic_ring->ring_stretch oop_bend 860-800 C-H Out-of-Plane Bend aromatic_ring->oop_bend ether_stretch 1300-1000 C-O-C Stretches ether->ether_stretch alkyl_stretch <3000 Aliphatic C-H Stretch alkyl_chain->alkyl_stretch cbr_stretch <700 C-Br Stretch cbr_bond->cbr_stretch

Caption: Correlation between molecular substructures and their characteristic FT-IR absorption regions.

Conclusion

The FT-IR spectrum of Benzene, 1-bromo-4-(hexyloxy)- offers a rich dataset for structural confirmation. By systematically analyzing the C-H stretching, fingerprint, and low-frequency regions, one can confidently identify the key functional groups: the para-substituted aromatic ring, the aryl alkyl ether linkage, the aliphatic side chain, and the carbon-bromine bond. The combination of a strong C-O stretch around 1250 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, and a distinct out-of-plane bending mode in the 860-800 cm⁻¹ range provides a definitive spectral signature for this molecule. This guide provides the foundational knowledge and practical protocols for researchers to utilize FT-IR spectroscopy effectively in their work with this and structurally related compounds.

References

A Technical Guide to the Mass Spectrometry of 1-bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mass spectrometric behavior of 1-bromo-4-(hexyloxy)benzene, a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[1] A thorough understanding of its fragmentation patterns is crucial for its identification, structural elucidation, and quality control in synthetic applications.

Introduction to 1-bromo-4-(hexyloxy)benzene and its Mass Spectrometric Analysis

1-bromo-4-(hexyloxy)benzene (C₁₂H₁₇BrO) is an organic compound featuring a benzene ring substituted with a bromine atom and a hexyloxy group in a para configuration.[1][2] This structure imparts specific chemical properties that are leveraged in the development of advanced organic materials.[1] Mass spectrometry is an indispensable analytical technique for characterizing this molecule, providing vital information about its molecular weight and structural integrity.

The molecular weight of 1-bromo-4-(hexyloxy)benzene is approximately 257.17 g/mol .[2][3][4][5][6] Due to the presence of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[7][8] This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z).[7]

Theoretical Principles of Mass Spectrometry

Electron Ionization (EI) is a commonly employed "hard" ionization technique in mass spectrometry that utilizes high-energy electrons (typically 70 eV) to ionize molecules in the gas phase.[9][10][11] This process often leads to extensive fragmentation, which, while sometimes preventing the observation of a strong molecular ion peak, provides a detailed "fingerprint" of the molecule's structure.[9][11][12] The resulting fragmentation patterns are highly reproducible and are invaluable for structural elucidation.[11]

Upon electron impact, a molecule can lose an electron to form a molecular ion (M⁺•), which is a radical cation.[11] This ion is often energetically unstable and undergoes a series of unimolecular dissociation reactions to produce smaller fragment ions and neutral species.[12] The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments.[12] For 1-bromo-4-(hexyloxy)benzene, key fragmentation processes are expected to involve cleavage of the C-Br bond, the ether bond, and fragmentation of the hexyloxy side chain.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathway

While a publicly available experimental mass spectrum for 1-bromo-4-(hexyloxy)benzene is not readily found, its fragmentation pattern can be predicted based on established principles for aromatic halogenated compounds and ethers.[13][14][15] The aromatic ring provides stability to the molecular ion, suggesting that it will be observable.[14][16]

Proposed Fragmentation Pathway

The major fragmentation pathways for 1-bromo-4-(hexyloxy)benzene under electron ionization are depicted below. The initial step is the formation of the molecular ion (M⁺•) at m/z 256/258.

Fragmentation_of_1-bromo-4-(hexyloxy)benzene M [C₁₂H₁₇BrO]⁺• m/z 256/258 Molecular Ion F1 [C₆H₁₃O]⁺ m/z 101 Loss of C₆H₄Br• M->F1 - C₆H₄Br• F2 [C₁₂H₁₇O]⁺ m/z 177 Loss of Br• M->F2 - Br• F3 [C₆H₄BrO]⁺• m/z 171/173 Loss of C₆H₁₂ M->F3 - C₆H₁₂ (McLafferty) F6 [C₆H₁₂]⁺• m/z 84 Loss of C₆H₅BrO M->F6 - C₆H₅BrO F4 [C₆H₅O]⁺ m/z 93 From F2 F2->F4 - C₆H₁₂ F5 [C₅H₅]⁺ m/z 65 From F3 F3->F5 - CO, - Br• F7 [C₄H₈]⁺• m/z 56 From F6 F6->F7 - C₂H₄ F8 [C₃H₆]⁺• m/z 42 From F7 F7->F8 - CH₂

Caption: Predicted EI fragmentation of 1-bromo-4-(hexyloxy)benzene.

Tabulated Summary of Predicted Fragments

The following table summarizes the key ions expected in the mass spectrum of 1-bromo-4-(hexyloxy)benzene.

m/z (based on ⁷⁹Br)Proposed Ion StructureFragmentation StepNotes
256/258[C₁₂H₁₇BrO]⁺•Molecular Ion (M⁺•)The isotopic pattern due to bromine will be a defining feature.
177[C₁₂H₁₇O]⁺Loss of •BrCleavage of the C-Br bond.
171/173[C₆H₄BrO]⁺•Loss of C₆H₁₂Likely via a McLafferty-type rearrangement involving the hexyloxy chain.
157/159[C₆H₄Br]⁺Loss of •OC₆H₁₃Cleavage of the ether C-O bond.
93[C₆H₅O]⁺From [C₁₂H₁₇O]⁺ with loss of C₆H₁₂Further fragmentation of the ion formed by bromine loss.
85[C₆H₁₃]⁺Cleavage of the O-C(alkyl) bondFormation of the hexyl cation.
77[C₆H₅]⁺From [C₆H₄Br]⁺ with loss of Br•Formation of the phenyl cation.
57[C₄H₉]⁺Fragmentation of the hexyl chainA common fragment for alkyl chains.

Experimental Protocol for Mass Spectrometric Analysis

A standard procedure for the analysis of 1-bromo-4-(hexyloxy)benzene using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is outlined below.

Sample Preparation
  • Dissolution: Prepare a 1 mg/mL solution of 1-bromo-4-(hexyloxy)benzene in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Dilution: If necessary, dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) for GC-MS analysis to avoid column overloading and detector saturation.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Injection: 1 µL of the prepared sample is injected in splitless mode.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in EI mode.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Data Acquisition and Analysis
  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 1-bromo-4-(hexyloxy)benzene.

  • Analyze the mass spectrum to identify the molecular ion and the characteristic fragment ions.

  • Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern based on the principles outlined in this guide.

Caption: Experimental workflow for GC-MS analysis.

Applications in Research and Drug Development

The precise characterization of 1-bromo-4-(hexyloxy)benzene by mass spectrometry is critical for its application in various fields. In materials science, the purity of this precursor, as confirmed by mass spectrometry, directly impacts the performance and longevity of OLED devices.[1] In drug development, related bromo-alkoxy benzene structures may be used as building blocks in the synthesis of complex pharmaceutical compounds. Mass spectrometry plays a crucial role in reaction monitoring, impurity profiling, and the structural confirmation of final products.

Conclusion

The mass spectrometry of 1-bromo-4-(hexyloxy)benzene, particularly under electron ionization, provides a wealth of structural information. The characteristic isotopic signature of bromine, coupled with predictable fragmentation pathways involving the cleavage of the C-Br bond, the ether linkage, and the alkyl chain, allows for its unambiguous identification. The methodologies and theoretical framework presented in this guide serve as a valuable resource for researchers and scientists working with this and structurally similar compounds.

References

A Senior Application Scientist's Guide to the Safe Handling and Application of 1-Bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical overview for researchers, chemists, and drug development professionals on the safe handling, application, and emergency management of 1-bromo-4-(hexyloxy)benzene (CAS No. 30752-19-3). As a key intermediate in the synthesis of advanced organic materials, particularly for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, a thorough understanding of its properties and reactivity is paramount for ensuring laboratory safety and experimental success.[1][2] This guide moves beyond mere procedural steps to explain the causality behind safety protocols and experimental design, fostering a culture of informed chemical management.

Section 1: Compound Profile and Physicochemical Properties

1-Bromo-4-(hexyloxy)benzene, also known as 4-bromophenyl hexyl ether, is an aromatic ether featuring a bromine atom and a hexyloxy group in a para configuration on a benzene ring.[2] This structure imparts specific reactivity; the bromo group is a versatile handle for various cross-coupling reactions, while the hexyloxy chain influences solubility and material properties.[2] Its physical state at room temperature is a colorless to pale-yellow clear liquid. A comprehensive understanding of its physical properties is the first step in a robust risk assessment.

Table 1: Physicochemical Data for 1-Bromo-4-(hexyloxy)benzene

PropertyValueSource(s)
CAS Number 30752-19-3[1]
Molecular Formula C₁₂H₁₇BrO[1]
Molecular Weight 257.17 g/mol [1]
Appearance Clear, colorless to pale-yellow liquid
Boiling Point 298.4 ± 13.0 °C at 760 mmHg
Flash Point 126.1 ± 5.8 °C
Density 1.2 ± 0.1 g/cm³
Purity Typically >97%

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 1-bromo-4-(hexyloxy)benzene is classified as a hazardous substance requiring careful handling. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

ClassificationHazard StatementPrecautionary CodesPictogramSource(s)
Skin Irritation (Category 2)H315: Causes skin irritationP280, P302+P352GHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280, P305+P351+P338GHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationP261, P271, P304+P340GHS07 (Exclamation Mark)

The signal word for this compound is "Warning" . These classifications mandate the use of appropriate engineering controls and personal protective equipment to minimize exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE. The causality is simple: what cannot be inhaled or touched cannot cause harm.

  • Primary Engineering Control: Chemical Fume Hood. All manipulations of 1-bromo-4-(hexyloxy)benzene, including weighing, transferring, and setting up reactions, must be conducted within a certified chemical fume hood. This is the most critical control measure to prevent inhalation of vapors, which may cause respiratory irritation.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the identified risks.

    • Eye and Face Protection: Tight-sealing safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities (>50 mL) or during procedures with a risk of splashing.[3]

    • Skin Protection: A flame-resistant laboratory coat must be worn and fully fastened. Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, it is crucial to consult the manufacturer's compatibility chart. Always inspect gloves for defects before use and practice proper removal techniques to avoid skin contamination.[4]

    • Body Protection: Wear long pants and closed-toe shoes to protect against accidental spills.

PPE_Selection_Workflow cluster_ppe PPE Selection Logic Task Handling 1-bromo-4-(hexyloxy)benzene? FumeHood Work inside a certified fume hood? Task->FumeHood Goggles Wear safety goggles (ANSI Z87.1 / EN 166) FumeHood->Goggles Yes Gloves Wear nitrile gloves (EN 374) Goggles->Gloves LabCoat Wear a lab coat Gloves->LabCoat SplashRisk Risk of splash or large volume? LabCoat->SplashRisk FaceShield Add face shield SplashRisk->FaceShield Yes Proceed Proceed with task SplashRisk->Proceed No FaceShield->Proceed

Caption: PPE Selection Workflow for Handling the Compound.

Section 4: In-Depth Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate safe handling in a practical context, this section details a representative Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides like 1-bromo-4-(hexyloxy)benzene.[2][5] This protocol is a self-validating system where each step's safety rationale is explained.

Objective: To synthesize 4-(hexyloxy)-4'-vinylbiphenyl via a palladium-catalyzed Suzuki coupling.

Materials:

  • 1-bromo-4-(hexyloxy)benzene (1.0 mmol)

  • 4-vinylphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • Toluene, Ethanol, Deionized Water

  • Ethyl Acetate, Brine

  • Anhydrous Magnesium Sulfate

Protocol:

  • Inert Atmosphere Preparation (Safety Checkpoint): Assemble a round-bottom flask with a magnetic stir bar and reflux condenser. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen). Causality: This removes atmospheric moisture, which can interfere with the catalytic cycle and is critical for reproducibility.

  • Reagent Addition (Safety Checkpoint): In the fume hood, charge the cooled, inert flask with 1-bromo-4-(hexyloxy)benzene, 4-vinylphenylboronic acid, and potassium carbonate. Briefly remove the condenser, add the reagents, and immediately re-secure the inert atmosphere. Causality: Solid reagents are added first to minimize exposure time while the flask is open.

  • Catalyst Addition (Safety Checkpoint): Add the palladium catalyst and phosphine ligand. Immediately evacuate and backfill the flask with an inert atmosphere three times. Causality: Palladium catalysts and phosphine ligands can be air-sensitive. This step ensures an oxygen-free environment, preventing catalyst degradation and side reactions.

  • Solvent Addition (Safety Checkpoint): Under a positive pressure of inert gas, add the degassed solvents (toluene, ethanol, water) via cannula or syringe. Causality: Using degassed solvents and positive pressure prevents the introduction of oxygen, preserving the integrity of the catalyst.

  • Reaction Execution: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction's progress via Thin-Layer Chromatography (TLC). The reaction is typically complete in 4-12 hours.[5]

  • Work-up and Extraction (Safety Checkpoint): Cool the reaction to room temperature. Perform all subsequent liquid-liquid extraction steps in the fume hood. Dilute the mixture with ethyl acetate and water.[5] Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Causality: The organic solvents used are volatile and flammable. Working in a fume hood prevents vapor accumulation.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography.

Suzuki_Workflow cluster_protocol Suzuki Coupling Protocol Workflow Start Start: Assemble & Flame-Dry Glassware Inert Establish Inert Atmosphere (Ar/N2) Start->Inert AddSolids Add Aryl Bromide, Boronic Acid, & Base (K2CO3) Inert->AddSolids AddCatalyst Add Pd(OAc)2 / PPh3 & Purge with Inert Gas AddSolids->AddCatalyst AddSolvents Add Degassed Solvents (Toluene/EtOH/H2O) AddCatalyst->AddSolvents Heat Heat to 90°C & Monitor by TLC AddSolvents->Heat Cooldown Cool to Room Temp. Heat->Cooldown Workup Work-up: Dilute with EtOAc & H2O Cooldown->Workup Extract Liquid-Liquid Extraction Workup->Extract Dry Dry Organic Layer (MgSO4) & Filter Extract->Dry Purify Concentrate & Purify (Chromatography) Dry->Purify End End: Isolated Product Purify->End

Caption: Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.

Section 5: Emergency Preparedness and Response

Preparedness is key to mitigating the impact of any laboratory incident.

  • Spill Response:

    • Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.

    • Ventilate: Ensure the fume hood is operating correctly.

    • Contain: Prevent the spill from spreading by creating a dike with an inert absorbent material like vermiculite or sand.

    • Absorb: Carefully cover and absorb the spill with the inert material.

    • Collect: Using non-sparking tools, scoop the contaminated absorbent into a designated, labeled hazardous waste container.[3]

    • Decontaminate: Clean the spill area with an appropriate solvent and soap and water.

    • Dispose: Manage all contaminated materials (gloves, absorbent, etc.) as halogenated organic hazardous waste.

Spill_Response_Tree Spill Spill of 1-bromo-4-(hexyloxy)benzene Occurs Size Is the spill large or outside fume hood? Spill->Size Alert Alert others, Evacuate Area, Call EHS Size->Alert Yes Contain Contain spill with inert absorbent Size->Contain No (small, contained) Report Report Incident Alert->Report Absorb Absorb material Contain->Absorb Collect Collect waste into labeled hazardous waste container using non-sparking tools Absorb->Collect Decon Decontaminate area & dispose of PPE as waste Collect->Decon Decon->Report

Caption: Decision Tree for Chemical Spill Response.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

    • Skin Contact: Remove contaminated clothing immediately. Wash affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][6]

    • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if you feel unwell, call a poison center or doctor.[3][6]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.

  • Fire Response: Use carbon dioxide, dry chemical powder, or appropriate foam to extinguish.[3] Water spray can be used to cool fire-exposed containers.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide may be formed.

Section 6: Storage and Waste Disposal

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[6] Keep containers tightly closed when not in use. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Waste Disposal: All waste containing 1-bromo-4-(hexyloxy)benzene must be treated as hazardous.

    • Segregation: Collect waste in a designated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste." Do not mix with non-halogenated solvents, as this complicates disposal.

    • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.

    • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.

References

Topic: Commercial Suppliers and Quality Control of High-Purity 1-Bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 1-bromo-4-(hexyloxy)benzene (CAS No. 30752-19-3), a critical chemical intermediate. It is designed for researchers, scientists, and drug development professionals who require high-purity grades of this compound for their work. We will explore the significance of purity in key applications, detail the analytical methodologies required for quality verification, and provide an overview of established commercial suppliers.

Introduction: The Molecular Utility of 1-Bromo-4-(hexyloxy)benzene

1-Bromo-4-(hexyloxy)benzene is a para-substituted aromatic compound featuring two key functional regions: a bromine atom and a hexyloxy chain.[1] The bromine atom serves as a highly versatile reactive site, making it an ideal substrate for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are foundational in modern organic synthesis for constructing complex carbon-carbon bonds. The hexyloxy group (a six-carbon alkyl ether) imparts significant lipophilicity, influencing the solubility and physical properties of derivative molecules.[1]

This unique combination of a reactive handle and a property-modifying chain makes 1-bromo-4-(hexyloxy)benzene a valuable building block in several advanced fields:

  • Organic Electronics: It is a crucial precursor for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs), where its structure is modified to create molecules with specific charge transport and light-emitting properties essential for display and lighting technologies.[1][2]

  • Liquid Crystals: The rod-like structure of its derivatives is conducive to forming mesophases, making it a building block for liquid crystal materials used in displays and optical devices.

  • Pharmaceutical Synthesis: The brominated aryl ether moiety is a common structural motif in medicinal chemistry. This compound serves as an intermediate in the synthesis of complex drug candidates, where its introduction can be a key step in building the final active pharmaceutical ingredient (API).[3]

Given these sensitive applications, the purity of the starting material is not merely a matter of quality but a determinant of experimental success and final product performance.

The Criticality of Purity: Why "High-Purity" Matters

The term "high-purity" typically refers to substances with a purity level of >98%. However, the required specification is intrinsically linked to the application. Impurities, even at low levels, can have a disproportionately negative impact:

  • In OLEDs and Advanced Materials: Trace metallic or organic impurities can act as charge traps or fluorescence quenchers, severely degrading the efficiency, color purity, and operational lifetime of the final device.

  • In Pharmaceutical Synthesis: Uncharacterized impurities can lead to unpredictable side reactions, reduce the yield of the target molecule, and introduce new, potentially toxic compounds that are difficult and costly to separate from the API. Regulatory bodies require stringent control over all starting materials to ensure the safety and efficacy of the final drug product.

Common impurities in commercially available 1-bromo-4-(hexyloxy)benzene often stem from its synthesis, typically a Williamson ether synthesis between 4-bromophenol and 1-bromohexane. Potential impurities include unreacted starting materials, solvents, and byproducts from side reactions.

Analytical Verification: A Self-Validating System for Quality Control

To ensure trustworthiness and reproducibility in research and development, an incoming batch of 1-bromo-4-(hexyloxy)benzene must be independently verified. A multi-pronged analytical approach is essential for confirming both identity and purity.

Core Analytical Techniques
Analytical MethodPurposeKey Insights Provided
Gas Chromatography (GC) Purity Assessment & Quantification Separates volatile components to quantify the main compound relative to impurities. Many suppliers, such as TCI America, use this as their primary purity metric.[4]
¹H and ¹³C NMR Spectroscopy Structural Confirmation Confirms the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms. The absence of unexpected signals is a strong indicator of purity.[5]
Mass Spectrometry (MS) Molecular Weight Verification Confirms the molecular weight of the compound (257.17 g/mol ) and, when coupled with GC (GC-MS), helps in identifying the structure of unknown impurities.[6]
FTIR Spectroscopy Functional Group Identification Verifies the presence of key functional groups (e.g., C-O ether linkage, aromatic C-H bonds, C-Br bond), providing an additional layer of identity confirmation.
Workflow for Incoming Material Validation

The following workflow provides a logical sequence for researchers to validate a new batch of 1-bromo-4-(hexyloxy)benzene, ensuring its suitability for downstream applications.

G A Receive Chemical Shipment B Documentation Review: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B Check Paperwork C Visual Inspection: - Colorless to pale-yellow liquid? - No particulates? B->C Proceed if Docs OK H Reject Batch Contact Supplier B->H Docs Missing/Incorrect D Analytical QC Testing C->D Proceed if Visually OK C->H Visual Fail E GC Analysis: Purity > Specification? (e.g., >98%) D->E Primary Purity Check F NMR (¹H, ¹³C) Analysis: Structure matches reference? No significant impurity peaks? D->F Structural Verification I MS Analysis (Optional): Confirm Molecular Weight D->I Identity Check E->F If Purity OK E->H Purity < Spec G Accept Batch Proceed to Experiment F->G If Structure OK F->H Structure Mismatch

Caption: Workflow for Supplier and Material Validation.

Experimental Protocol: QC of 1-Bromo-4-(hexyloxy)benzene

This protocol outlines the steps for a standard laboratory verification of a commercial sample.

1. Documentation and Visual Review:

  • Cross-reference the CAS number (30752-19-3) on the bottle with the CoA.
  • Examine the CoA for the stated purity and the analytical method used (e.g., GC, NMR). Note the lot number.
  • Visually inspect the material. It should be a clear, colorless to pale-yellow liquid at room temperature.

2. Sample Preparation:

  • Prepare a dilute solution of the compound in a high-purity solvent suitable for GC-MS analysis (e.g., dichloromethane or ethyl acetate).
  • Prepare a separate, more concentrated sample in a deuterated solvent (e.g., CDCl₃) for NMR analysis.

3. GC-MS Analysis:

  • Objective: Quantify purity and identify volatile impurities.
  • Typical Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
  • Injection: 1 µL of the prepared solution.
  • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
  • Data Analysis: Integrate the area of all peaks. Calculate purity as (Area of main peak / Total area of all peaks) x 100%. Compare the mass spectrum of the main peak to a reference spectrum to confirm identity.

4. ¹H NMR Analysis:

  • Objective: Confirm the chemical structure.
  • Solvent: CDCl₃.
  • Expected Chemical Shifts (δ, ppm):
  • ~7.3-7.4 (d, 2H, aromatic protons ortho to bromine)
  • ~6.7-6.8 (d, 2H, aromatic protons ortho to oxygen)
  • ~3.9 (t, 2H, -OCH₂- protons)
  • ~1.7-1.8 (m, 2H, -OCH₂CH₂- protons)
  • ~1.3-1.5 (m, 6H, internal methylene protons of hexyl chain)
  • ~0.9 (t, 3H, terminal -CH₃ protons)
  • Data Analysis: Confirm that the shifts, splitting patterns, and integrations match the expected structure. The absence of significant unassigned peaks is critical.

5. Acceptance Criteria:

  • The material is accepted if the purity from GC analysis meets or exceeds the required specification, the NMR spectrum confirms the correct structure without significant impurities, and the material passes visual inspection. If any criterion fails, the batch should be rejected and the supplier contacted.

Commercial Suppliers of High-Purity 1-Bromo-4-(hexyloxy)benzene

A variety of chemical suppliers offer 1-bromo-4-(hexyloxy)benzene, catering to different scales from research grams to bulk quantities. The choice of supplier often depends on the required purity grade, available documentation, and quantity needed.

SupplierStated PurityAnalytical Method CitedScale
Sigma-Aldrich 97%Not specified on product pageResearch
TCI America >98.0%GCResearch
Fisher Scientific ≥98.0% (distributes TCI)GCResearch
Clearsynth High QualityCertificate of Analysis providedResearch & Bulk
Boron Molecular 97%Not specified on product pageResearch
Matrix Fine Chemicals Not specifiedNot specified on product pageResearch & Bulk

Supplier Selection Insights:

  • For Initial Research & Small Scale: Established distributors like Sigma-Aldrich , TCI America , and Fisher Scientific are reliable choices.[4][7] They offer small quantities suitable for laboratory work and generally provide necessary documentation like SDS and basic specifications. TCI America is notable for explicitly stating a purity of >98.0% as determined by GC.

  • For Bulk & Process Development: For larger quantities or more stringent purity requirements (e.g., >99.5% for OLED applications), it is advisable to contact manufacturers directly. Companies like Clearsynth and other specialized fine chemical producers may offer custom synthesis and higher-grade materials.[2][8] Always request a lot-specific Certificate of Analysis before purchasing large quantities.

Conclusion

1-bromo-4-(hexyloxy)benzene is an indispensable building block in pioneering fields such as organic electronics and pharmaceutical development. The success of these applications is inextricably linked to the purity of this starting material. Therefore, a rigorous, in-house validation process is not a redundant step but a cornerstone of scientific integrity and experimental reproducibility. Researchers and developers must adopt a systematic approach that combines careful supplier selection with robust analytical verification using techniques like GC and NMR. By implementing the workflows and protocols outlined in this guide, scientists can ensure the quality of their materials, mitigate risks in their experiments, and accelerate the pace of innovation.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 1-bromo-4-(hexyloxy)benzene in OLED Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of 1-bromo-4-(hexyloxy)benzene in Engineering High-Performance OLED Materials

Organic Light-Emitting Diodes (OLEDs) have emerged as a transformative technology in displays and solid-state lighting, owing to their superior contrast, vibrant colors, and design flexibility. The performance of an OLED device is intrinsically linked to the molecular architecture of its constituent organic semiconductor materials. The rational design of these materials, particularly for the hole transport layer (HTL) and emissive layer (EML), is paramount for achieving high efficiency, long operational lifetime, and desired emission characteristics.

1-bromo-4-(hexyloxy)benzene stands out as a versatile and strategically important building block in the synthesis of advanced OLED materials. Its utility is rooted in two key structural features: the reactive bromo group, which serves as a handle for palladium-catalyzed cross-coupling reactions, and the hexyloxy chain, which imparts crucial physicochemical properties to the final molecule. The long alkyl chain enhances solubility, facilitating solution-based processing of OLED devices, and can influence the morphology of thin films, which is critical for efficient charge transport.

This application note provides a comprehensive guide for researchers and scientists on the effective use of 1-bromo-4-(hexyloxy)benzene in the synthesis of OLED materials. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed, field-proven protocols for the synthesis of both foundational and complex OLED building blocks, and present data to illustrate the impact of this precursor on material properties.

Core Synthetic Strategies: Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions

The construction of the complex molecular architectures required for high-performance OLEDs from 1-bromo-4-(hexyloxy)benzene predominantly relies on palladium-catalyzed cross-coupling reactions. The two most powerful and widely employed methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Building π-Conjugated Systems

The Suzuki-Miyaura coupling is instrumental in extending the π-conjugated systems of OLED materials, which is essential for tuning their electronic and optical properties.[1] This reaction typically involves the coupling of an aryl halide (in this case, 1-bromo-4-(hexyloxy)benzene) with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

Buchwald-Hartwig Amination: Introducing Hole-Transporting Moieties

The Buchwald-Hartwig amination is the cornerstone for the synthesis of triarylamine-based hole transport materials (HTMs).[2][3] These materials are characterized by their excellent hole mobility and thermal stability. The reaction facilitates the formation of a C-N bond between an aryl halide and a primary or secondary amine. The selection of the appropriate palladium precursor and phosphine ligand is crucial to accommodate a wide range of amine and aryl halide substrates.[4][5]

Foundational Protocol: Synthesis of a Core Hole-Transport Building Block, N,N-diphenyl-4-(hexyloxy)aniline

A fundamental step in the construction of more complex hole-transport materials is the synthesis of a basic triarylamine structure. The following protocol details the synthesis of N,N-diphenyl-4-(hexyloxy)aniline via a Buchwald-Hartwig amination of 1-bromo-4-(hexyloxy)benzene with diphenylamine.

Caption: Synthetic scheme for N,N-diphenyl-4-(hexyloxy)aniline.

Experimental Protocol:

Materials:

  • 1-bromo-4-(hexyloxy)benzene

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add 1-bromo-4-(hexyloxy)benzene (1.0 eq), diphenylamine (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (0.015 eq), and tri-tert-butylphosphine (0.03 eq).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add anhydrous toluene via syringe.

  • Add sodium tert-butoxide (1.4 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue/ConditionRationale
Palladium Precursor Pd₂(dba)₃A stable Pd(0) source that is activated in situ.
Ligand P(t-Bu)₃A bulky, electron-rich phosphine that promotes oxidative addition and reductive elimination.
Base NaOt-BuA strong, non-nucleophilic base required to deprotonate the amine.
Solvent TolueneA non-polar, high-boiling solvent suitable for this reaction temperature.
Temperature 100 °CProvides the necessary thermal energy to overcome the activation barrier of the catalytic cycle.

Application in Advanced Materials: Synthesis of a Thiophene-Containing Hole-Transport Material

The utility of 1-bromo-4-(hexyloxy)benzene extends to the synthesis of more complex, high-performance OLED materials. The following is based on the synthesis of N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine, a material with potential applications in optoelectronic devices.[6] This multi-step synthesis showcases the versatility of palladium-catalyzed reactions.

Caption: Multi-step synthesis of a complex thiophene-containing HTM.

Experimental Protocol (Final Step):

This protocol focuses on the final Buchwald-Hartwig coupling step to introduce the thiophene moiety.

Materials:

  • bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine

  • 2-bromothiophene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine

  • Sodium tert-butoxide (NaOt-Bu)

  • Xylene

Procedure:

  • A mixture of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine (0.11 mmol), 2-bromothiophene (0.17 mmol), NaOt-Bu (0.17 mmol), and Pd₂(dba)₃ (2 mol%) in xylene (5 mL) is degassed with argon.[6]

  • Tri-tert-butylphosphine is added as a ligand.

  • The reaction mixture is heated to 120 °C under an argon atmosphere.[6]

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled, diluted with an organic solvent, and washed with water.

  • The organic layer is dried and concentrated.

  • The final product is purified by column chromatography.[6]

ParameterValue/ConditionRationale
Reactants Aryl amine and 2-bromothiopheneCoupling of a secondary amine with a heteroaryl bromide.
Catalyst System Pd₂(dba)₃ / Tri-tert-butylphosphineA robust system for the amination of heteroaryl halides.
Base NaOt-BuStrong base to facilitate the catalytic cycle.
Solvent XyleneHigh-boiling solvent to enable the required reaction temperature.
Temperature 120 °CHigher temperature is often necessary for less reactive heteroaryl halides.

Impact of the Hexyloxy Group on Material Properties

The incorporation of the hexyloxy substituent via 1-bromo-4-(hexyloxy)benzene imparts several advantageous properties to the resulting OLED materials:

  • Solubility: The long alkyl chain significantly enhances the solubility of the synthesized materials in common organic solvents. This is particularly beneficial for solution-based fabrication techniques such as spin-coating and inkjet printing, which are key to low-cost and large-area OLED production.

  • Morphology: The hexyloxy groups can influence the intermolecular packing and thin-film morphology of the materials. This can affect charge carrier mobility and the overall efficiency of the OLED device.

  • Electronic Properties: While the primary role of the hexyloxy group is often to enhance processability, it can also have a subtle electronic effect. As an electron-donating group, it can slightly raise the Highest Occupied Molecular Orbital (HOMO) energy level of the material, which can be a parameter for fine-tuning the energy level alignment within the OLED device structure.

Conclusion

1-bromo-4-(hexyloxy)benzene is a highly valuable and versatile building block for the synthesis of a wide range of organic materials for OLED applications. Its utility stems from the synergy between the reactive bromo handle, which allows for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions, and the hexyloxy chain, which imparts desirable physical properties. The protocols and data presented in this application note demonstrate the practical application of this precursor in creating functional hole-transport materials. By understanding the underlying principles of the Suzuki-Miyaura and Buchwald-Hartwig reactions and by carefully controlling the reaction parameters, researchers can effectively utilize 1-bromo-4-(hexyloxy)benzene to design and synthesize novel materials with tailored properties for the next generation of OLED devices.

References

Application Note: Suzuki-Miyaura Coupling Protocol with 1-bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] Developed by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry for this work, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-bromo-4-(hexyloxy)benzene with a suitable boronic acid, offering insights into the reaction mechanism, experimental setup, and troubleshooting.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (1-bromo-4-(hexyloxy)benzene), forming a Pd(II) intermediate.[4][5][6]

  • Transmetalation: The organic group from the organoboron compound (e.g., phenylboronic acid) is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][5][7][8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product 4-(Hexyloxy)-1,1'-biphenyl (Ar-Ar') RedElim->Product ArX 1-bromo-4-(hexyloxy)benzene (Ar-X) ArX->OxAdd ArB Phenylboronic Acid (Ar'-B(OH)₂) ArB->Transmetalation caption Suzuki-Miyaura Catalytic Cycle.

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of 4-(Hexyloxy)-1,1'-biphenyl

This protocol details the coupling of 1-bromo-4-(hexyloxy)benzene with phenylboronic acid.

Reagents and Materials
Component Structure/Formula MW ( g/mol ) Amount Equivalents Role
1-bromo-4-(hexyloxy)benzeneC₁₂H₁₇BrO257.17257 mg (1.0 mmol)1.0Aryl Halide
Phenylboronic AcidC₆H₇BO₂121.93146 mg (1.2 mmol)1.2Boronic Acid
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5629 mg (0.025 mmol)0.025Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg (2.0 mmol)2.0Base
TolueneC₇H₈-5 mL-Solvent
WaterH₂O-1 mL-Co-solvent
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromo-4-(hexyloxy)benzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.025 equiv), to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.[9]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe. The biphasic system is common for Suzuki couplings.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 10 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(hexyloxy)-1,1'-biphenyl.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 1-bromo-4-(hexyloxy)benzene Phenylboronic Acid K₂CO₃ B Add Pd(PPh₃)₄ Catalyst A->B C Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) B->C D Add Degassed Solvents (Toluene/Water) C->D E Heat to 85-90 °C Stir for 4-6 hours D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to Room Temperature F->G H Quench and Extract (Ethyl Acetate/Water) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J caption Experimental Workflow for Suzuki Coupling.

Figure 2: A flowchart outlining the experimental procedure for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand).[9]
Insufficiently degassed solventsEnsure solvents are thoroughly degassed to prevent catalyst oxidation.[9]
Poor quality baseUse a fresh, finely ground base. Anhydrous conditions may require trace amounts of water for some bases like K₃PO₄.[10]
Homocoupling of Boronic Acid Presence of oxygenRigorously degas the reaction mixture. Using a Pd(0) source directly can help mitigate this.[9]
Dehalogenation of Aryl Halide Side reaction after oxidative additionThis can occur with certain bases or alcoholic solvents. Consider screening different bases or solvents.[4]
Protodeboronation Decomposition of boronic acidThis can be exacerbated by high temperatures and strong bases. Milder conditions or using a boronic ester may be beneficial.[9]

Conclusion

The Suzuki-Miyaura cross-coupling is a robust and versatile method for the synthesis of biaryl compounds. The protocol provided for the coupling of 1-bromo-4-(hexyloxy)benzene serves as a reliable starting point for researchers. Understanding the underlying mechanism and potential pitfalls is key to successfully applying this powerful reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Hexyloxybromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] Developed through the pioneering work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction's broad substrate scope, tolerance of various functional groups, and generally milder conditions offer significant advantages over classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[1]

This guide provides a detailed examination and a field-proven protocol for the Buchwald-Hartwig amination of 4-hexyloxybromobenzene, an electron-rich aryl bromide. The insights and procedures herein are designed to be a practical resource for scientists engaged in synthetic chemistry and drug development.

The Catalytic Heart of the Reaction: Mechanism and Key Components

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by a palladium(0) species.[3] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-hexyloxybromobenzene to form a Pd(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.[4]

A potential side reaction is β-hydride elimination, which can be suppressed by the judicious choice of a sterically hindered phosphine ligand that promotes the desired reductive elimination pathway.[4]

Visualization of the Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord + HNR'R'' + Base PdII_Amido Ar-Pd(II)(NR'R'')L_n Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' (Product) RedElim->Product Catalyst_Regen Catalyst Regeneration ArX Ar-X (4-Hexyloxybromobenzene) Amine HNR'R'' (Amine) Base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 4-Hexyloxybromobenzene with Morpholine

This protocol details a reliable method for the coupling of 4-hexyloxybromobenzene with morpholine, a common secondary amine, utilizing a palladium acetate precatalyst and a bulky biarylphosphine ligand.

Materials and Reagents
Reagent/MaterialFormulaM.W.PuritySupplier
4-HexyloxybromobenzeneC₁₂H₁₇BrO257.17>98%Commercially Available
MorpholineC₄H₉NO87.12>99%Commercially Available
Palladium(II) AcetatePd(OAc)₂224.50>98%Commercially Available
XPhosC₃₃H₄₉P488.71>98%Commercially Available
Sodium tert-butoxideNaOtBu96.10>98%Commercially Available
TolueneC₇H₈92.14AnhydrousCommercially Available
Safety Precautions
  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5]

  • Sodium tert-butoxide is a strong, corrosive base. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Toluene is a flammable organic solvent and should be used in a well-ventilated fume hood.[5]

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-hexyloxybromobenzene (1.0 mmol, 257 mg), sodium tert-butoxide (1.4 mmol, 135 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and XPhos (0.04 mmol, 19.5 mg, 4 mol%).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Addition of Reagents:

    • Through the septum, add anhydrous, degassed toluene (5 mL) via syringe.

    • Add morpholine (1.2 mmol, 105 µL) via syringe.

  • Reaction Conditions:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the duration of the reaction.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 20% ethyl acetate in hexanes. The reaction is generally complete within 4-12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[6]

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-hexyloxyphenyl)morpholine. A representative yield for a similar substrate, N-(4-methoxyphenyl)morpholine, is approximately 90%.[7]

Visualization of the Experimental Workflow

Experimental_Workflow Experimental Workflow Setup 1. Reaction Setup (Schlenk Flask, Reagents) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Addition 3. Reagent Addition (Toluene, Morpholine) Inert->Addition Reaction 4. Reaction (100 °C, Stirring) Addition->Reaction Monitoring 5. Monitoring (TLC or LC-MS) Reaction->Monitoring Workup 6. Work-up (Cool, Dilute, Filter, Wash) Monitoring->Workup Reaction Complete Purification 7. Purification (Column Chromatography) Workup->Purification Product Final Product N-(4-hexyloxyphenyl)morpholine Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For electron-rich aryl bromides like 4-hexyloxybromobenzene, certain considerations are paramount.

ParameterRecommended ChoiceRationale & Considerations
Palladium Source Pd(OAc)₂ or a palladacycle precatalyst (e.g., XPhos Pd G3)Pd(OAc)₂ is a cost-effective and common precatalyst that is reduced in situ to the active Pd(0) species.[3] Preformed palladacycles can offer higher activity and reproducibility.
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos) or ferrocenyl phosphines (e.g., Josiphos-type ligands)For electron-rich aryl bromides, bulky ligands are essential to promote the reductive elimination step and prevent catalyst decomposition.[2] XPhos is a highly versatile and effective ligand for a broad range of aminations.[2]
Base Strong, non-nucleophilic bases like NaOtBu or LHMDS. Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective.A strong base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[3] The choice of base can impact functional group tolerance; K₃PO₄ is often used for substrates with base-sensitive groups.
Solvent Aprotic, non-coordinating solvents such as toluene, dioxane, or THF.Toluene is a common and effective solvent for this reaction, offering a suitable boiling point and good solubility for the reagents.[3] Dioxane is also widely used.[2]
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature may vary depending on the specific catalyst system.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen or moisture contamination); Inappropriate ligand or base; Insufficient temperature.Ensure rigorous inert atmosphere techniques. Screen different ligands and bases. Increase the reaction temperature. Consider using a pre-activated palladacycle catalyst.
Formation of Side Products (e.g., Hydrodehalogenation) β-hydride elimination is competing with reductive elimination.Use a more sterically hindered phosphine ligand to accelerate reductive elimination.[2]
Difficulty in Purification Residual palladium or ligand byproducts.Ensure thorough filtration through Celite or silica gel during work-up.[6] Consider an aqueous wash with a solution of a thiol-containing scavenger to remove palladium.

References

Application Notes and Protocols for the Heck Reaction of 1-bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Mizoroki-Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction, recognized with the 2010 Nobel Prize in Chemistry, has profound implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's versatility stems from its tolerance of a wide array of functional groups and the ability to construct complex molecular architectures under relatively mild conditions.[3][4]

This guide provides a detailed protocol and in-depth scientific rationale for conducting the Heck reaction with 1-bromo-4-(hexyloxy)benzene. The presence of the electron-donating hexyloxy group on the aryl bromide influences its reactivity, necessitating carefully optimized conditions to achieve high yields and selectivity. These application notes are designed for researchers, scientists, and drug development professionals seeking to employ this valuable transformation in their synthetic endeavors.

The Catalytic Heart of the Reaction: Understanding the Heck Cycle

The efficacy of the Heck reaction is rooted in a catalytic cycle involving palladium in its 0 and +2 oxidation states.[1] A comprehensive understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-4-(hexyloxy)benzene, forming a Pd(II) complex. This is often the rate-determining step.[5]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) center, followed by the insertion of the alkene into the palladium-carbon bond.[6]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[3]

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of protonated base and halide salt.[5]

Heck_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination alkene_complex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ alkene_coordination->alkene_complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion alkyl_pd_complex R-Pd(II)L₂(Br) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_complex [HPd(II)L₂(Product)]⁺Br⁻ beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination product Product product_complex->product reductive_elimination->pd0 hbr_base Base-H⁺Br⁻ reductive_elimination->hbr_base Base arbr Ar-Br arbr->oxidative_addition alkene Alkene alkene->alkene_coordination

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of 1-bromo-4-(hexyloxy)benzene with two common classes of alkenes: styrenes and acrylates. Optimization may be required based on the specific alkene partner.

Protocol 1: Synthesis of 4-(Hexyloxy)stilbene Derivatives

This protocol details the reaction of 1-bromo-4-(hexyloxy)benzene with a substituted styrene.

Materials:

  • 1-bromo-4-(hexyloxy)benzene

  • Styrene (or substituted styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(hexyloxy)benzene (1.0 equiv), palladium(II) acetate (0.01-0.02 equiv, 1-2 mol%), and triphenylphosphine (0.02-0.04 equiv, 2-4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF or NMP (to achieve a concentration of ~0.1-0.2 M of the aryl bromide) via syringe. Stir the mixture until all solids are dissolved.

  • Add the styrene (1.2-1.5 equiv) and triethylamine (1.5-2.0 equiv) or potassium carbonate (2.0 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-24 hours). For TLC analysis, a suitable eluent system would be a mixture of hexanes and ethyl acetate.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate or diethyl ether and wash with water (3x) and brine (1x) to remove the DMF/NMP and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-(hexyloxy)stilbene derivative.

Protocol 2: Synthesis of Ethyl 4-(Hexyloxy)cinnamate Derivatives

This protocol is optimized for the reaction with electron-deficient alkenes like ethyl acrylate.

Materials:

  • 1-bromo-4-(hexyloxy)benzene

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Dimethylacetamide (DMAc)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a dry, oven-baked flask under an inert atmosphere, combine 1-bromo-4-(hexyloxy)benzene (1.0 equiv), palladium(II) acetate (0.01-0.02 equiv, 1-2 mol%), and the phosphine ligand (0.02-0.04 equiv, 2-4 mol%).

  • Reagent Addition: Add anhydrous DMF or DMAc, followed by ethyl acrylate (1.5 equiv) and the base (NaOAc or K₂CO₃, 2.0 equiv).

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.[8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the pure ethyl 4-(hexyloxy)cinnamate derivative.

Causality Behind Experimental Choices: A Deeper Dive

The success of the Heck reaction hinges on the judicious selection of several key parameters.

ParameterRecommended Conditions for 1-bromo-4-(hexyloxy)benzeneRationale & Justification
Palladium Source Pd(OAc)₂ (1-5 mol%)Palladium(II) acetate is a common, air-stable, and cost-effective precursor that is reduced in situ to the active Pd(0) species.
Ligand Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃)Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. For the electron-rich 1-bromo-4-(hexyloxy)benzene, a moderately electron-rich and sterically accessible ligand like PPh₃ is a good starting point. More electron-rich and bulky ligands can sometimes improve yields for less reactive bromides.
Base Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), Sodium Acetate (NaOAc)An inorganic or organic base is essential to neutralize the HBr generated during the catalytic cycle, thus regenerating the Pd(0) catalyst.[1] The choice of base can influence the reaction rate and selectivity.
Solvent N,N-dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc)Polar aprotic solvents are typically used as they can dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.
Alkene Partner Styrenes, AcrylatesElectron-deficient alkenes like acrylates and styrenes are generally more reactive in the Heck reaction.[1] An excess of the alkene is often used to drive the reaction to completion.
Temperature 100-140 °CThe reaction temperature is a critical parameter that needs to be high enough to promote the oxidative addition of the aryl bromide but not so high as to cause catalyst decomposition or side reactions.[8]

Monitoring and Analysis: Ensuring Reaction Success

Consistent and accurate monitoring is crucial for determining the reaction's endpoint and for optimization studies.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring of the reaction progress.[9] By co-spotting the reaction mixture with the starting material, the disappearance of the starting material and the appearance of the product spot can be visualized under UV light.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative analysis, GC-MS is a powerful technique. It allows for the separation and identification of the starting material, product, and any potential byproducts, providing a more accurate assessment of the reaction's conversion and selectivity.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, presence of oxygen or moisture, insufficient temperature.Use fresh catalyst, ensure a properly inert atmosphere, increase reaction temperature in increments.
Formation of Byproducts Homocoupling of the aryl bromide, alkene isomerization.Lower the reaction temperature, adjust the catalyst-to-ligand ratio, screen different bases.
Catalyst Decomposition High temperature, prolonged reaction time.Lower the reaction temperature, use a more stable ligand, or consider a catalyst system known for its thermal robustness.

Conclusion

The Mizoroki-Heck reaction is a robust and versatile tool for the synthesis of substituted alkenes from 1-bromo-4-(hexyloxy)benzene. By carefully selecting the catalyst, ligand, base, and solvent, and by diligently monitoring the reaction progress, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this pivotal reaction in the pursuit of novel molecules for a wide range of scientific applications.

References

The Sonogashira Coupling: A Comprehensive Guide to the Synthesis of 1-(4-(Hexyloxy)phenyl)alkynes

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Sonogashira coupling reaction, with a specific focus on the application involving 1-bromo-4-(hexyloxy)benzene. This guide moves beyond a simple recitation of steps to explain the underlying principles, offering insights into the causality of experimental choices to ensure robust and reproducible outcomes.

Introduction: The Power of the C(sp²)-C(sp) Bond

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1] First reported in 1975, this palladium- and copper-cocatalyzed cross-coupling reaction has become an invaluable tool for the construction of complex molecular architectures due to its mild reaction conditions and broad functional group tolerance.[1] Its applications are widespread, spanning the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[1]

The ability to directly link an aromatic ring to an acetylenic unit, as in the coupling of 1-bromo-4-(hexyloxy)benzene, provides a versatile platform for the synthesis of a diverse array of compounds with potential applications in liquid crystals, organic electronics, and medicinal chemistry.

The Catalytic Heart of the Reaction: Unraveling the Mechanism

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

The Palladium Cycle: The Architect of the New Bond

The palladium cycle is where the key bond-forming events occur. It can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-bromo-4-(hexyloxy)benzene. This step forms a square planar Pd(II) intermediate.

  • Transmetalation: The alkyne, activated by the copper catalyst, is transferred from copper to the palladium center. This step displaces the bromide ion and forms a new Pd(II)-alkynyl complex.

  • Reductive Elimination: This is the final bond-forming step. The desired product, the 1,4-disubstituted benzene derivative, is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle: The Alkyne Activator

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[3] The amine base in the reaction mixture deprotonates the terminal alkyne to form an acetylide anion. This acetylide then reacts with the copper(I) salt (typically CuI) to form a copper(I) acetylide intermediate. This copper acetylide is a more potent nucleophile than the parent alkyne, facilitating the crucial transmetalation step with the palladium complex.[3]

Diagrammatic Representation of the Sonogashira Coupling Mechanism:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) alkynyl_pd_complex Ar-Pd(II)(C≡CR)L₂ pd_complex->alkynyl_pd_complex Transmetalation (from Cu cycle) alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡C-R alkynyl_pd_complex->product alkyne R-C≡C-H cu_acetylide R-C≡C-Cu(I) alkyne->cu_acetylide Deprotonation & Reaction with Cu(I) cu_acetylide->pd_complex To Transmetalation base Base (e.g., Et₃N) base->alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 1-Bromo-4-(hexyloxy)benzene with Phenylacetylene

This protocol provides a reliable method for the synthesis of 1-(4-(hexyloxy)phenyl)-2-phenylethyne. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation and unwanted side reactions.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-4-(hexyloxy)benzene≥97%e.g., Sigma-Aldrich-
Phenylacetylene≥98%e.g., Sigma-AldrichShould be freshly distilled if of questionable purity.
Bis(triphenylphosphine)palladium(II) dichloride98%e.g., Sigma-AldrichA common and reliable palladium catalyst.
Copper(I) iodide (CuI)≥98%e.g., Sigma-AldrichShould be a light tan or off-white powder.
Triethylamine (TEA)Anhydrous, ≥99.5%e.g., Sigma-AldrichActs as both the base and a solvent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichSolvent for the reaction.
Diethyl ether (Et₂O)Anhydrous-For workup.
Saturated aqueous NH₄Cl--For workup.
Brine (Saturated aqueous NaCl)--For workup.
Anhydrous magnesium sulfate (MgSO₄)--For drying the organic phase.
Celite®--For filtration.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-4-(hexyloxy)benzene (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive flow of nitrogen, add anhydrous tetrahydrofuran (10 mL) and triethylamine (3.0 mmol, 3.0 eq.) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq.) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. For aryl bromides, gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-(hexyloxy)phenyl)-2-phenylethyne.

Workflow for the Sonogashira Coupling Protocol:

Sonogashira_Workflow start Start setup 1. Reaction Setup (Aryl Bromide, Pd Catalyst, CuI) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂) setup->inert add_solvents 3. Add Solvents & Base (THF, TEA) inert->add_solvents add_alkyne 4. Add Terminal Alkyne add_solvents->add_alkyne react 5. Reaction (Stir at RT or Heat) add_alkyne->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup 6. Workup (Dilute, Filter) monitor->workup Reaction Complete extract 7. Extraction (Wash with aq. NH₄Cl, Brine) workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Purification (Column Chromatography) dry->purify end End (Pure Product) purify->end

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Application Notes and Troubleshooting

The success of a Sonogashira coupling often lies in the careful control of reaction parameters and the purity of the reagents.

Catalyst and Ligand Choice
  • Palladium Source: While Pd(PPh₃)₄ can be used, PdCl₂(PPh₃)₂ is often preferred due to its higher stability. The active Pd(0) species is generated in situ.

  • Copper Source: Copper(I) iodide is the most common co-catalyst. It is sensitive to oxidation, so it is important to use a fresh, high-quality source.

  • Copper-Free Sonogashira: In some cases, particularly when dealing with sensitive substrates or to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, a copper-free Sonogashira protocol can be employed.[2] This often requires the use of more specialized palladium catalysts and ligands.

Solvent and Base Selection
  • Solvents: A variety of solvents can be used, including THF, DMF, and amines themselves (like triethylamine or diisopropylamine). The choice of solvent can influence the reaction rate and solubility of the reagents.

  • Bases: Amine bases such as triethylamine (TEA) and diisopropylamine (DIPA) are commonly used.[4] The base neutralizes the HBr formed during the reaction and facilitates the formation of the copper acetylide. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (Pd or Cu).Use fresh, high-quality catalysts. Ensure an inert atmosphere is maintained throughout the reaction.
Insufficiently reactive aryl bromide.Increase the reaction temperature. Consider using a more active palladium catalyst or ligand system.
Impure starting materials.Purify the aryl bromide and alkyne before use.
Formation of Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Thoroughly degas the solvents and maintain a strict inert atmosphere.
High concentration of copper catalyst.Reduce the amount of copper(I) iodide. Consider a copper-free protocol.
Decomposition of Catalyst (Black Precipitate) High reaction temperature.Lower the reaction temperature.
Impurities in the reaction mixture.Ensure all reagents and solvents are pure and dry.

Conclusion

The Sonogashira coupling of 1-bromo-4-(hexyloxy)benzene is a robust and highly versatile transformation for the synthesis of valuable diarylacetylene derivatives. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters as outlined in this guide, researchers can consistently achieve high yields and reproducible results. The provided protocol serves as a solid foundation, which can be further optimized based on the specific terminal alkyne and desired scale of the reaction.

References

Application Notes & Protocols: Synthesis of Nematic Liquid Crystals from 1-Bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive, in-depth protocol for the synthesis of calamitic (rod-like) liquid crystals, specifically focusing on the preparation of 4-cyano-4'-(hexyloxy)biphenyl, a compound known to exhibit a nematic mesophase. We begin with the versatile starting material, 1-bromo-4-(hexyloxy)benzene, and detail a robust two-stage synthetic strategy. The first stage involves the synthesis of a key organoboron intermediate, 4-(hexyloxy)phenylboronic acid, via a Grignard reaction. The second stage employs the highly efficient and widely utilized Suzuki-Miyaura palladium-catalyzed cross-coupling reaction to construct the final biphenyl mesogen. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering not only step-by-step protocols but also the underlying chemical principles and field-proven insights behind the experimental choices.

Introduction: The Architectural Design of Liquid Crystals

Calamitic liquid crystals are materials that exist in a state of matter intermediate between a conventional liquid and a solid crystal, known as a mesophase.[1] Their defining characteristic is the long-range orientational order of their constituent molecules, which are typically anisotropic or "rod-shaped." This molecular alignment, which can be manipulated by external fields, is the basis for their widespread use in display technologies.[2]

The archetypal calamitic liquid crystal molecule consists of a rigid core, which provides the necessary structural anisotropy, and flexible terminal chains that influence the material's melting point and mesophase stability. The biphenyl unit is a quintessential component of this rigid core, and its synthesis is a cornerstone of liquid crystal chemistry.[3] Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become the gold standard for constructing these biaryl systems due to their high yields, functional group tolerance, and readily available reagents.[4][5]

This guide details a reliable pathway to a classic nematic liquid crystal, 4-cyano-4'-(hexyloxy)biphenyl, starting from 1-bromo-4-(hexyloxy)benzene. The synthetic logic is twofold:

  • Intermediate Formation: Conversion of the chemically stable aryl bromide into a more reactive organometallic species—specifically, a boronic acid. This transformation "activates" the hexyloxyphenyl moiety for the subsequent bond formation.

  • Core Construction: A Suzuki-Miyaura cross-coupling reaction between the activated boronic acid and a second functionalized aryl bromide (4-bromobenzonitrile) to assemble the final biphenyl structure.[2] The terminal cyano group is critical as it introduces a strong dipole moment, enhancing the dielectric anisotropy required for electro-optical switching.[2]

Part 1: Synthesis of the Key Intermediate: 4-(Hexyloxy)phenylboronic Acid

The conversion of an aryl halide to an arylboronic acid is a pivotal step. The most common and effective method involves the formation of a Grignard reagent, which then acts as a potent carbon nucleophile to attack an electrophilic boron source, typically a trialkyl borate.[6]

Causality of Experimental Choices:

  • Grignard Reagent Formation: This reaction transforms the electrophilic carbon of the C-Br bond in 1-bromo-4-(hexyloxy)benzene into a highly nucleophilic carbanion-like species. This "umpolung" or reversal of polarity is the key to forming the new carbon-boron bond.

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and are readily protonated and destroyed by water.[7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and failing the reaction.

  • Borate Ester: Triisopropyl borate is used as the electrophilic boron source. The reaction proceeds via nucleophilic attack of the Grignard reagent on the boron atom, followed by acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.[6]

Experimental Workflow: Grignard Reaction and Boronation

cluster_0 Grignard Reagent Formation cluster_1 Boronation & Work-up A 1. Add Mg turnings & I₂ crystal to flame-dried flask under N₂ B 2. Add anhydrous THF A->B C 3. Add 1-bromo-4-(hexyloxy)benzene dropwise to initiate reaction B->C D 4. Reflux until Mg is consumed C->D E 5. Cool Grignard solution to -78°C D->E Transfer Grignard Reagent F 6. Add Triisopropyl borate dropwise at -78°C E->F G 7. Warm to RT and stir F->G H 8. Quench with aq. HCl G->H I 9. Extract with Ether, wash, dry, and concentrate H->I J 10. Recrystallize to yield 4-(hexyloxy)phenylboronic acid I->J

Caption: Workflow for the synthesis of 4-(hexyloxy)phenylboronic acid.

Detailed Protocol: Synthesis of 4-(Hexyloxy)phenylboronic Acid

Materials:

  • 1-bromo-4-(hexyloxy)benzene

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-neck round-bottom flask, previously flame-dried under vacuum and cooled under a nitrogen atmosphere, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Initiation: Place magnesium turnings (1.2 eq) and a single small crystal of iodine into the flask.[8]

  • Add a portion of anhydrous THF via syringe.

  • Dissolve 1-bromo-4-(hexyloxy)benzene (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small amount of this solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 1-2 hours until most of the magnesium has been consumed.[7]

  • Boronation: Cool the resulting Grignard solution in a dry ice/acetone bath to -78 °C.

  • Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below -65 °C.

  • After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up: Cool the mixture in an ice bath and slowly quench the reaction by adding 2 M aqueous HCl until the solution is acidic. Stir vigorously for 30 minutes until all solids dissolve.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-(hexyloxy)phenylboronic acid as a white solid.[9]

Compound Expected Yield Melting Point (°C) ¹H NMR Key Signals (CDCl₃, δ ppm)
4-(Hexyloxy)phenylboronic acid70-85%96-998.10 (d, 2H, Ar-H ortho to B), 6.95 (d, 2H, Ar-H ortho to O), 4.00 (t, 2H, -OCH₂-), 0.92 (t, 3H, -CH₃)

Data compiled from typical results and supplier information.[10][11]

Part 2: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Construction

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[5] It is a cornerstone of modern organic synthesis, particularly for creating C(sp²)-C(sp²) bonds to form biaryl structures.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is often used directly. Alternatively, a Pd(II) precursor like Pd(OAc)₂ can be used with a phosphine ligand, which is reduced in situ to Pd(0). The bulky phosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.

  • Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group from boron to palladium.[4] Sodium or potassium carbonate is a common, effective, and mild base for this purpose.

  • Solvent System: A two-phase solvent system, such as toluene/ethanol/water, is often employed. Toluene solubilizes the organic reagents, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[4]

Catalytic Cycle: Suzuki-Miyaura Reaction

Pd0 Pd(0)L₂ Pd_complex Ar¹-Pd(II)L₂-X Pd0->Pd_complex Ar¹-X RE Reductive Elimination OA Oxidative Addition Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² Pd_complex->Ar1PdAr2 [Ar²B(OH)₃]⁻ TM Transmetalation Ar2BOH2 Ar²B(OH)₂ Ar2BOH2->Ar1PdAr2 Base Base (e.g., CO₃²⁻) Base->Ar2BOH2 Ar1PdAr2->Pd0 Product (Ar¹-Ar²) Product Ar¹-Ar² Ar1PdAr2->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 4-Cyano-4'-(hexyloxy)biphenyl

Materials:

  • 4-(Hexyloxy)phenylboronic acid (from Part 1)

  • 4-Bromobenzonitrile

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-(hexyloxy)phenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.1 eq), and anhydrous sodium carbonate (2.5 eq).

  • Equip the flask with a reflux condenser and purge the system with nitrogen for 15-20 minutes.

  • Solvent and Catalyst Addition: Add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Bubble nitrogen through the solution for another 15 minutes to degas.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the flask under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is generally complete within 12-24 hours.[2]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to isolate the pure product. Further purification by recrystallization from ethanol or isopropanol will yield 4-cyano-4'-(hexyloxy)biphenyl as a white crystalline solid.

Part 3: Physicochemical Characterization

Confirming the successful synthesis and characterizing the liquid crystalline properties of the final product are crucial.

Structural Verification

The identity and purity of 4-cyano-4'-(hexyloxy)biphenyl are confirmed using standard spectroscopic methods.

Technique Expected Key Features for 4-Cyano-4'-(hexyloxy)biphenyl
¹H NMR Signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the biphenyl protons. A triplet around 4.0 ppm for the -OCH₂- group and signals for the rest of the alkyl chain, including a terminal methyl triplet around 0.9 ppm.[12][13]
¹³C NMR Resonances for the 12 distinct aromatic carbons of the biphenyl core, a signal for the cyano carbon (approx. 119 ppm), and signals for the six carbons of the hexyloxy chain.
IR Spectroscopy A sharp, strong absorption band around 2225 cm⁻¹ characteristic of the C≡N (nitrile) stretch. C-O stretching bands around 1250 cm⁻¹ and aromatic C=C stretching bands around 1600 and 1500 cm⁻¹.[13]
Analysis of Mesomorphic (Liquid Crystal) Properties

The liquid crystalline behavior is primarily investigated by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks. For a liquid crystal, one would typically observe a peak for the crystal-to-nematic (K-N) transition and another for the nematic-to-isotropic liquid (N-I) transition.[14]

  • Polarized Optical Microscopy (POM): A sample is heated on a hot stage under a microscope equipped with crossed polarizers. Isotropic liquids appear black, while anisotropic liquid crystal phases are birefringent and exhibit characteristic textures. The nematic phase, for instance, often displays a "schlieren" or "marbled" texture.[15] Observing these textures upon heating and cooling confirms the presence and type of mesophase identified by DSC.

Compound Phase Transitions on Heating (°C) Mesophase
4-Cyano-4'-(hexyloxy)biphenyl (6CB)K 14.5 N 29.0 INematic

(Note: Data shown is for the well-known 4-cyano-4'-hexylbiphenyl (6CB), which is structurally very similar and serves as a close analogue. Transition temperatures are highly sensitive to purity.)

Discussion & Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is arguably the most common method for this type of synthesis, other cross-coupling reactions are also powerful tools in the construction of liquid crystal cores:[16]

  • Sonogashira Coupling: Forms a C-C bond between an aryl halide and a terminal alkyne, creating molecules with a rigid and linear aryl-alkyne-aryl core.[17][18]

  • Heck Reaction: Couples an aryl halide with an alkene, useful for synthesizing stilbene-based or other vinyl-bridged mesogens.[19][20]

  • Ullmann Reaction: A classic copper-mediated coupling of two aryl halides, often used for symmetrical biphenyl synthesis, though it typically requires harsher conditions than palladium-catalyzed methods.[21][22]

The choice of reaction depends on the desired final structure, available starting materials, and functional group compatibility.

Conclusion

This guide has detailed a reliable and well-established synthetic route for producing the nematic liquid crystal 4-cyano-4'-(hexyloxy)biphenyl from the commercially available starting material 1-bromo-4-(hexyloxy)benzene. By employing a two-stage strategy involving a Grignard-mediated borylation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling, researchers can efficiently construct the target mesogen. The protocols and scientific rationale provided herein serve as a comprehensive resource for professionals engaged in the synthesis and development of advanced organic materials.

References

Application Notes and Protocols: 1-Bromo-4-(hexyloxy)benzene in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of 1-Bromo-4-(hexyloxy)benzene in High-Performance Organic Photovoltaic Materials

The advancement of organic photovoltaics (OPVs) is intrinsically linked to the molecular design of novel electron donor and acceptor materials.[1] The performance of bulk heterojunction (BHJ) solar cells, the most common OPV architecture, is dictated by the nanoscale morphology of the active layer and the electronic properties of its constituent materials.[1][2] In this context, 1-bromo-4-(hexyloxy)benzene emerges as a critical building block for the synthesis of high-performance conjugated polymers, primarily for use as electron donor materials.

The utility of this molecule is twofold. Firstly, the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are foundational methods for constructing the conjugated backbones of these polymers.[3][4] Secondly, the 4-(hexyloxy)phenyl moiety serves as a solubilizing side chain, a feature of paramount importance for the solution-processability of the final polymer.[1][5] Beyond solubility, the hexyloxy side chain plays a crucial role in tuning the material's solid-state packing, influencing thin-film morphology, and modulating the electronic energy levels (HOMO/LUMO) of the polymer to optimize charge generation and transport.[1] This document provides a comprehensive guide to the application of 1-bromo-4-(hexyloxy)benzene in the synthesis of OPV materials, complete with detailed experimental protocols and expert insights.

The "Why": Causality Behind Material Design Choices

The selection of 1-bromo-4-(hexyloxy)benzene is not arbitrary; it is a deliberate choice rooted in established structure-property relationships in OPV materials. The flexible hexyloxy chain, an electron-donating alkoxy group, offers several distinct advantages:

  • Solubility and Processability: The primary function of the alkyl chain is to impart solubility in common organic solvents (e.g., chloroform, chlorobenzene, toluene), enabling the deposition of thin, uniform active layers via techniques like spin-coating.[5]

  • Morphological Control: The length and branching of the alkyl side chains significantly impact the intermolecular interactions and the resulting nanoscale morphology of the donor-acceptor blend.[1] A well-ordered, yet phase-separated, morphology is crucial for efficient exciton dissociation and charge transport. The hexyloxy group provides a balance between solubility and the propensity for self-organization.

  • Electronic Tuning: Alkoxy groups are electron-donating, which tends to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the conjugated polymer. This is a key parameter for tuning the open-circuit voltage (Voc) of the resulting solar cell.

The bromine atom's position on the phenyl ring allows for its incorporation into various polymer architectures, most notably as a terminal group on a monomer that can be polymerized with a corresponding di-functionalized comonomer.

Synthetic Protocols: From Monomer to Polymer

The most common and versatile method for incorporating 1-bromo-4-(hexyloxy)benzene into a conjugated polymer backbone is through the Suzuki-Miyaura cross-coupling reaction.[3][6] This reaction forms a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or boronic ester.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Coupling

This protocol outlines the synthesis of an alternating copolymer of a benzodithiophene (BDT) unit (a common electron-rich donor moiety) and a benzothiadiazole (BT) unit (a common electron-deficient acceptor moiety), where the BDT unit is functionalized with 4-(hexyloxy)phenyl side chains derived from 1-bromo-4-(hexyloxy)benzene. For this illustrative protocol, we will consider the reaction of a diboronic ester of benzothiadiazole with a dibrominated benzodithiophene monomer, which would be synthesized in a prior step using 1-bromo-4-(hexyloxy)benzene.

Reaction Scheme:

Suzuki_Coupling MonomerA Dibromo-BDT Derivative (with 4-hexyloxyphenyl side chains) Catalyst Pd(PPh₃)₄ K₂CO₃ (aq) MonomerA->Catalyst + MonomerB Benzothiadiazole Diboronic Ester MonomerB->Catalyst + Product Alternating D-A Copolymer Catalyst->Product Heat (90°C) Solvent Toluene Solvent->Catalyst

Caption: Suzuki polymerization of a dibrominated BDT monomer with a diboronic ester of BT.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Dibromo-BDT Monomer-1.01.0
Benzothiadiazole Diboronic Ester-1.01.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.020.02
Potassium Carbonate (2M aqueous solution)138.214.04.0
Toluene (anhydrous)-20 mL-
Aliquat 336 (phase transfer catalyst)-2-3 drops-

Step-by-Step Procedure:

  • Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the dibromo-BDT monomer (1.0 mmol) and the benzothiadiazole diboronic ester (1.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene (20 mL) via syringe. The mixture should be stirred to dissolve the monomers. Following this, add the 2M aqueous solution of potassium carbonate (2.0 mL, 4.0 mmol) and 2-3 drops of Aliquat 336.

  • Degassing: Bubble nitrogen through the stirred mixture for 30 minutes to thoroughly degas the solution.

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol).

  • Polymerization Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere. The reaction progress can be monitored by the increasing viscosity of the solution. The polymerization is typically allowed to proceed for 24-48 hours.

  • Work-up and Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate as a fibrous solid.

  • Purification: Collect the crude polymer by filtration. To remove catalyst residues and oligomers, the polymer is subjected to Soxhlet extraction sequentially with methanol, acetone, and hexane. The purified polymer is then extracted with chloroform or chlorobenzene.

  • Final Product: The chloroform/chlorobenzene solution is concentrated under reduced pressure, and the polymer is precipitated again into methanol. The final product is collected by filtration and dried under vacuum at 40-50 °C overnight.

Characterization of the Resulting Polymer

A thorough characterization of the synthesized polymer is essential to correlate its properties with its performance in an OPV device.

Workflow for Material Characterization:

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Polymer Purified Polymer GPC GPC (Mn, Mw, PDI) Polymer->GPC NMR ¹H NMR (Structure Verification) Polymer->NMR TGA TGA (Thermal Stability) Polymer->TGA UVVis UV-Vis Spectroscopy (Optical Bandgap) Polymer->UVVis CV Cyclic Voltammetry (HOMO/LUMO Levels) Polymer->CV

Caption: Standard characterization workflow for a newly synthesized OPV polymer.

Summary of Characterization Techniques:

TechniqueInformation ObtainedTypical Expected Results for a D-A Copolymer
Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI)Mn > 20 kDa, PDI < 2.5 for good film-forming properties and device performance.
¹H NMR SpectroscopyStructural verification of the polymer repeating unit.Broadened peaks in the aromatic region corresponding to the polymer backbone and sharper peaks for the hexyloxy side chains.
Thermogravimetric Analysis (TGA)Thermal stability of the polymer.Decomposition temperature (Td) > 300 °C, indicating sufficient stability for device fabrication and operation.
UV-Vis SpectroscopyOptical absorption spectrum and determination of the optical bandgap (Eg).Broad absorption spectrum covering a significant portion of the solar spectrum. Eg typically between 1.5 - 2.0 eV for donor polymers.
Cyclic Voltammetry (CV)Determination of the HOMO and LUMO energy levels.HOMO level around -5.2 to -5.5 eV for good air stability and efficient hole extraction. LUMO level matched to the acceptor material.

Device Fabrication and Testing Protocol

The ultimate test of the synthesized polymer is its performance in an organic solar cell. The following is a generalized protocol for the fabrication of a bulk heterojunction device in a conventional architecture.

Device Architecture: ITO / PEDOT:PSS / Polymer:Acceptor / Cathode (e.g., Ca/Al)

Fabrication Workflow:

Device_Fabrication cluster_steps Device Fabrication Steps Step1 Step 1: Substrate Cleaning ITO-coated glass is sequentially sonicated in detergent, DI water, acetone, and isopropanol. Step2 Step 2: PEDOT:PSS Deposition A thin layer of PEDOT:PSS is spin-coated onto the ITO and annealed. Step1->Step2 Step3 Step 3: Active Layer Deposition A blend of the synthesized polymer and an acceptor (e.g., PC₇₁BM or a non-fullerene acceptor) in chlorobenzene is spin-coated in a glovebox. Step2->Step3 Step4 Step 4: Cathode Deposition A metal cathode (e.g., Ca followed by Al) is deposited by thermal evaporation under high vacuum. Step3->Step4

Caption: Step-by-step workflow for fabricating a conventional OPV device.

Photovoltaic Characterization:

Once fabricated, the devices are tested under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine their key performance metrics.

ParameterSymbolDescription
Open-Circuit VoltageVocThe maximum voltage available from a solar cell, occurring at zero current.
Short-Circuit Current DensityJscThe current density through the solar cell when the voltage across the cell is zero.
Fill FactorFFThe ratio of the maximum power from the solar cell to the product of Voc and Jsc.
Power Conversion EfficiencyPCEThe overall efficiency of the device, calculated as (Voc * Jsc * FF) / P_in, where P_in is the incident power density.

Conclusion and Outlook

1-bromo-4-(hexyloxy)benzene is a versatile and indispensable building block in the rational design of conjugated polymers for organic photovoltaic applications. The hexyloxy side chain it imparts is crucial for achieving the solubility, morphology, and electronic properties required for high-performance devices. The synthetic protocols, such as the Suzuki coupling reaction outlined herein, provide a robust and adaptable methodology for creating a wide array of novel donor polymers. As the field of organic photovoltaics continues to advance, particularly with the advent of non-fullerene acceptors, the strategic use of well-designed monomers like 1-bromo-4-(hexyloxy)benzene will remain a cornerstone of materials innovation, driving the development of more efficient and stable organic solar cells.

References

Application Notes & Protocols: 1-Bromo-4-(hexyloxy)benzene as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of molecular entities hinges on the availability of versatile and reliable chemical building blocks. 1-Bromo-4-(hexyloxy)benzene (CAS: 30752-19-3) has emerged as a pivotal intermediate, valued for its dual functionality. Structurally, it comprises a phenyl ring activated for cross-coupling by a bromo substituent, and a hexyloxy chain that imparts crucial physicochemical properties to target molecules. The bromine atom serves as a highly effective synthetic handle for forming new carbon-carbon and carbon-nitrogen bonds, which are foundational to the assembly of complex pharmaceutical scaffolds.[1] Concurrently, the six-carbon ether chain (hexyloxy group) is a classic lipophilic moiety used to modulate a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enhancing membrane permeability and potentially improving oral bioavailability. Its strategic incorporation is seen in various therapeutic areas, from anti-inflammatory agents to oncology.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, providing in-depth protocols and technical insights into the effective utilization of 1-bromo-4-(hexyloxy)benzene in pharmaceutical synthesis.

Physicochemical & Safety Profile

A thorough understanding of the reagent's properties and safety requirements is a prerequisite for its effective and safe implementation in any synthetic workflow.

Table 1: Key Properties of 1-Bromo-4-(hexyloxy)benzene

PropertyValueSource
CAS Number 30752-19-3[2][3][4]
Molecular Formula C₁₂H₁₇BrO[2][3]
Molecular Weight 257.17 g/mol [2][3]
Appearance Colorless to pale-yellow clear liquid[5]
Boiling Point 298.4 ± 13.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Purity Typically ≥97%
Storage Room temperature, in a cool, dark place is recommended.[5]

Safety & Handling: 1-Bromo-4-(hexyloxy)benzene is classified as a hazardous chemical and must be handled with appropriate precautions.[6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid breathing vapors or mist.

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[6]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Core Applications & Synthetic Pathways

The primary utility of 1-bromo-4-(hexyloxy)benzene lies in its role as an aryl halide partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of biaryl and aryl-amine linkages prevalent in many marketed drugs.[7][8][9]

Workflow: From Intermediate to Core Structures

The following diagram illustrates the central role of 1-bromo-4-(hexyloxy)benzene as a launchpad for creating diverse molecular cores.

G cluster_start Starting Intermediate cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Pharmaceutical Scaffolds A 1-Bromo-4-(hexyloxy)benzene B Suzuki Coupling (+ Arylboronic Acid) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (+ Amine) A->C Pd Catalyst, Base, Ligand D Biaryl Structures (e.g., in Tapinarof analogs) B->D C-C Bond Formation E Aryl-Amine Structures (e.g., in Kinase Inhibitors) C->E C-N Bond Formation

Caption: General synthetic pathways using 1-bromo-4-(hexyloxy)benzene.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[1][8] This protocol details the coupling of 1-bromo-4-(hexyloxy)benzene with an arylboronic acid, a reaction type used to build scaffolds similar to those in drugs like Tapinarof, an aryl hydrocarbon receptor agonist.[10]

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][11]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_complex Ar-Pd(II)L₂(Ar') transmetalation->biaryl_complex reductive_elim Reductive Elimination biaryl_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product 4-(Hexyloxy)biphenyl Derivative (Ar-Ar') reductive_elim->product aryl_bromide 1-Bromo-4-(hexyloxy)benzene (Ar-Br) aryl_bromide->oxidative_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Step-by-Step Methodology
  • Reagent Preparation:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-(hexyloxy)benzene (1.0 mmol, 257.2 mg).

    • Add the desired arylboronic acid (1.2 mmol, 1.2 equiv).

    • Add potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg) as the base.

  • Catalyst & Solvent Addition:

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Under this inert atmosphere, add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1, 10 mL total), via syringe.[8]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 4-12 hours.[8]

  • Work-up and Purification:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[8]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Buchwald-Hartwig Amination for Aryl-Amine Synthesis

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a linkage central to countless pharmaceuticals, including kinase inhibitors and GPCR modulators.[7][9]

Reaction Principle

This reaction also proceeds via a palladium-based catalytic cycle.[9][12] Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[7][13] The choice of phosphine ligand is critical for reaction efficiency and scope.[14]

Step-by-Step Methodology
  • Reagent Preparation (in a glovebox or using Schlenk technique):

    • To an oven-dried Schlenk tube, add the palladium precursor, e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%).

    • Add a suitable phosphine ligand, such as XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%).

    • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).

    • Add 1-bromo-4-(hexyloxy)benzene (1.0 mmol, 257.2 mg).

  • Reactant & Solvent Addition:

    • Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv).

    • Add an anhydrous solvent, such as toluene or dioxane (5 mL), via syringe.[7]

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 100-110 °C.

    • Stir the mixture vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).[7]

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Analytical Characterization

Confirming the identity and purity of the synthesized products is a critical final step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For a typical Suzuki product (a 4-(hexyloxy)biphenyl derivative), one would expect to see characteristic aromatic signals for both phenyl rings, along with aliphatic signals for the hexyloxy chain (a triplet for the terminal CH₃, a triplet for the O-CH₂, and multiplets for the other CH₂ groups).[15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[17] A pure sample should show a single major peak.

Conclusion and Outlook

1-Bromo-4-(hexyloxy)benzene stands as a testament to the power of well-designed intermediates in streamlining pharmaceutical synthesis. Its reliable reactivity in cornerstone reactions like the Suzuki and Buchwald-Hartwig couplings allows for the efficient and modular assembly of complex molecular architectures. By providing both a reactive handle for diversification and a lipophilic tail for property modulation, it offers a direct route to novel chemical entities with therapeutic potential. As drug discovery continues to demand ever more sophisticated molecules, the strategic use of such versatile building blocks will remain indispensable for accelerating the journey from laboratory synthesis to clinical candidates.

References

Application Notes & Protocols: The Strategic Role of 4-Hexyloxybromobenzene in the Synthesis of Advanced Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Identifying a Versatile Building Block for Modern Crop Protection

In the competitive landscape of agrochemical discovery, the identification of versatile and economically viable building blocks is paramount to the development of novel active ingredients. 4-Hexyloxybromobenzene, a substituted aromatic halide, represents a key intermediate for the synthesis of a range of complex molecules, particularly those featuring a biaryl or aryloxy-aryl scaffold. These structural motifs are prevalent in numerous modern herbicides, fungicides, and insecticides due to their ability to confer desirable physicochemical properties and biological efficacy. The hexyloxy tail, for instance, can enhance lipophilicity, which in turn influences the molecule's uptake, translocation within the plant, and interaction with the target site. The bromo-substituent provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the strategic construction of the target agrochemical's core structure.

This document serves as a comprehensive technical guide for researchers and synthetic chemists in the agrochemical sector. It provides in-depth protocols and mechanistic insights into the application of 4-hexyloxybromobenzene, with a primary focus on its utilization in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate advanced biaryl intermediates.

PART 1: The Synthetic Utility of 4-Hexyloxybromobenzene

The strategic importance of 4-hexyloxybromobenzene lies in its bifunctional nature. The hexyloxy group modulates the electronic properties of the phenyl ring and imparts lipophilicity, while the bromine atom serves as a versatile leaving group for carbon-carbon and carbon-heteroatom bond formation. This allows for its incorporation into a target molecule through several key synthetic strategies.

Key Synthetic Transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most significant application of 4-hexyloxybromobenzene. The carbon-bromine bond is highly amenable to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle.

    • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond, creating a biaryl structure. This is a cornerstone of modern organic synthesis due to its functional group tolerance and mild reaction conditions.[1][2][3]

    • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, yielding an arylamine. This is a powerful method for constructing the toxophore of many pesticides.[4][5][6][7][8]

  • Grignard Reagent Formation: The bromine atom can be converted into a Grignard reagent (4-hexyloxyphenylmagnesium bromide) by reaction with magnesium metal.[9][10][11][12] This nucleophilic intermediate can then be reacted with a variety of electrophiles to introduce the 4-hexyloxyphenyl moiety.

The choice of reaction pathway is dictated by the overall synthetic strategy for the target agrochemical. For the purpose of this guide, we will focus on the Suzuki-Miyaura coupling due to its broad applicability in constructing the biaryl core of many advanced agrochemicals.

Logical Workflow for Agrochemical Intermediate Synthesis

Below is a conceptual workflow illustrating the central role of 4-hexyloxybromobenzene in a multi-step synthesis of a hypothetical agrochemical intermediate.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Intermediate & Further Functionalization cluster_3 Final Product A 4-Hexyloxybromobenzene C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Biaryl Intermediate C->D C-C bond formation E Further Synthetic Steps (e.g., functional group interconversion) D->E F Advanced Agrochemical Scaffold E->F

Caption: Synthetic workflow from 4-hexyloxybromobenzene to an advanced agrochemical scaffold.

PART 2: Detailed Application Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for the Suzuki-Miyaura cross-coupling of 4-hexyloxybromobenzene with a generic arylboronic acid. The causality behind each step is explained to ensure robust and reproducible results.

Objective:

To synthesize a 4-hexyloxy-substituted biaryl compound, a key intermediate for a hypothetical agrochemical, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:
Materials and Reagents:
Reagent/MaterialGradeSupplier ExamplePurpose
4-Hexyloxybromobenzene>98%Sigma-AldrichAryl halide starting material
Arylboronic Acid>97%Combi-BlocksCoupling partner
Palladium(II) Acetate (Pd(OAc)₂)Reagent GradeStrem ChemicalsPalladium catalyst precursor
Triphenylphosphine (PPh₃)>99%Acros OrganicsLigand for the palladium catalyst
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher ScientificBase to activate the boronic acid and facilitate the catalytic cycle
TolueneAnhydrous, >99.8%EMD MilliporeOrganic solvent for the reaction
Deionized WaterHigh PurityIn-houseCo-solvent, aids in dissolving the base
Ethyl AcetateACS GradeVWRExtraction solvent
Brine (Saturated NaCl solution)N/AIn-houseWashing agent to remove water-soluble impurities
Anhydrous Magnesium SulfateReagent GradeJ.T. BakerDrying agent for the organic phase
Inert Gas (Nitrogen or Argon)High PurityAirgasTo provide an inert atmosphere and prevent catalyst degradation
Experimental Protocol: Step-by-Step Methodology

1. Reaction Setup and Inert Atmosphere:

  • Action: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hexyloxybromobenzene (1.0 mmol, 257 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The excess of boronic acid ensures complete consumption of the limiting reagent (4-hexyloxybromobenzene). Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki reaction.[1]

2. Catalyst and Ligand Addition:

  • Action: In the same flask, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

  • Causality: Palladium(II) acetate is a common and stable palladium precursor that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. A 1:4 ratio of Pd to PPh₃ is often used to ensure the formation of the active catalytic species.

3. Solvent Addition and Degassing:

  • Action: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times. Under this inert atmosphere, add anhydrous toluene (10 mL) and deionized water (2.5 mL) via syringe.

  • Causality: The catalytic cycle involves air-sensitive Pd(0) species. Removing oxygen through degassing prevents the oxidation and deactivation of the catalyst. Toluene is a common solvent for Suzuki couplings, and the addition of water helps to dissolve the inorganic base.

4. Reaction Execution and Monitoring:

  • Action: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures efficient mixing of the biphasic system. Reaction monitoring is crucial to determine the point of completion and to avoid the formation of byproducts from prolonged heating. The reaction is typically complete within 4-12 hours.[1]

5. Work-up and Extraction:

  • Action: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Action: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Causality: The work-up procedure is designed to separate the desired organic product from the inorganic salts (e.g., potassium carbonate, borates) and the catalyst residues. Ethyl acetate is a suitable extraction solvent for the biaryl product.

6. Washing and Drying:

  • Action: Combine the organic layers and wash with brine (25 mL). Dry the combined organic layer over anhydrous magnesium sulfate.

  • Causality: Washing with brine helps to remove any remaining water from the organic phase. Anhydrous magnesium sulfate is used to scavenge the last traces of water before solvent evaporation.

7. Purification:

  • Action: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

  • Causality: Column chromatography is a standard method for purifying organic compounds, separating the desired biaryl product from unreacted starting materials, the ligand, and any side products.

Data Presentation: Expected Outcomes

The following table provides a representative summary of expected yields for the Suzuki coupling of 4-hexyloxybromobenzene with various arylboronic acids, based on analogous reactions reported in the literature.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃Toluene/H₂O10012~95
24-Tolylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O858~92
34-Methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (8)K₂CO₃Toluene/H₂O10010~94
43-Pyridylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O9012~88

Yields are estimations based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Self-Validating System and Quality Control

To ensure the integrity of the protocol, the following analytical checks should be performed:

  • Starting Material Purity: Confirm the purity of 4-hexyloxybromobenzene and the arylboronic acid by GC-MS and ¹H NMR before starting the reaction.

  • Reaction Monitoring: Use TLC or GC-MS to track the disappearance of the starting material and the appearance of the product. A successful reaction will show a new spot on the TLC plate with a different Rf value or a new peak in the GC chromatogram.

  • Product Characterization: The final purified product should be characterized by:

    • ¹H and ¹³C NMR: To confirm the structure and the formation of the new C-C bond.

    • Mass Spectrometry: To confirm the molecular weight of the product.

    • Melting Point: To assess the purity of the solid product.

PART 3: Mechanistic Insights and Visualization

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B + Ar-Br C trans-ArPd(II)(Br)L₂ B->C D Transmetalation C->D + Ar'-B(OH)₂ + Base E trans-ArPd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst reacts with 4-hexyloxybromobenzene (Ar-Br) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (Ar') is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.

  • Reductive Elimination: The two aryl groups on the palladium center are coupled and eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Conclusion

4-Hexyloxybromobenzene is a valuable and versatile intermediate in the synthesis of advanced agrochemicals. Its utility is particularly evident in modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allow for the efficient and modular construction of complex molecular architectures. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this building block in the discovery and development of the next generation of crop protection solutions.

References

Application Notes & Protocols: Strategic Selection of Palladium Catalysts for Cross-Coupling Reactions of 1-bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Art and Science of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these reactions.[3][4] This guide focuses on a versatile building block, 1-bromo-4-(hexyloxy)benzene , an aryl bromide whose electron-donating hexyloxy group influences its reactivity in cross-coupling transformations.

The selection of an optimal palladium catalyst system is not a matter of chance; it is a reasoned decision based on the interplay between the metal center, the ligand architecture, the substrate electronics, and the nature of the coupling partner. This document provides researchers, scientists, and drug development professionals with a detailed guide to navigating these choices, offering both the foundational principles and actionable, field-proven protocols for the successful execution of key cross-coupling reactions.

Foundational Principles: The Catalytic Cycle and its Key Players

At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle that typically involves three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[1][5][6] Understanding this cycle is paramount to rational catalyst selection and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-4-(hexyloxy)benzene. This is often the rate-determining step.[1][7][8] The reactivity of aryl halides follows the general trend I > Br > Cl, making our aryl bromide a reactive and reliable substrate.[1]

  • Transmetalation: In reactions like Suzuki or Stille coupling, the organic group from an organometallic reagent (e.g., organoboron or organotin) is transferred to the palladium(II) center.[4][9][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][11]

Core Components of the Catalyst System:
  • Palladium Precatalyst: Reactions can be initiated with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more stable Pd(II) salt such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is reduced in situ to the active Pd(0) species.[12]

  • Ligands: Ligands are crucial for stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) and N-heterocyclic carbenes (NHCs) are highly effective for coupling aryl halides.[13][14] They facilitate oxidative addition and promote the final reductive elimination step.

  • Base: A base is often required to facilitate the transmetalation step (e.g., in Suzuki coupling) or to neutralize the H-Br generated during the reaction (e.g., in Heck coupling).[3][12][15]

  • Solvent: Anhydrous, degassed solvents are critical to prevent catalyst deactivation and unwanted side reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds to form biaryl structures.[4][9]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr ArPdOR Ar-Pd(II)L₂-OR' ArPdBr->ArPdOR Ligand Exchange (Base) ArPdR Ar-Pd(II)L₂-R' ArPdOR->ArPdR Product Ar-R' ArPdR->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ ArPdR->Catalyst_Regen

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5][9]

Catalyst System Selection for 1-bromo-4-(hexyloxy)benzene
ComponentRecommendationRationale & Citation
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are air-stable and commonly used with phosphine ligands. Pd(PPh₃)₄ can be used directly as a Pd(0) source.[2][12]
Ligand PPh₃, SPhos, XPhosFor a simple aryl bromide, PPh₃ is often sufficient. For more challenging couplings or lower catalyst loadings, bulky, electron-rich Buchwald ligands like SPhos are superior.[9][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of an inorganic base is standard. K₂CO₃ is a cost-effective choice. The base activates the boronic acid for transmetalation.[9][12]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFA mixture of an organic solvent and water is typical to dissolve both the organic and inorganic reagents.[9]
Protocol: Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask, add 1-bromo-4-(hexyloxy)benzene (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), Pd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%), and K₂CO₃ (2.0 equiv.).[9]

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 4:1) via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor reaction progress by TLC or GC-MS (typically 2-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[16][17][18] This reaction has largely replaced harsher traditional methods.[16]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L₂(NR'R'') AmineComplex->AmidoComplex Deprotonation (Base) Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination Catalyst_Regen Pd(0)L₂ AmidoComplex->Catalyst_Regen

Caption: Key steps in the catalytic cycle for Buchwald-Hartwig amination.[11][16]

Catalyst System Selection for 1-bromo-4-(hexyloxy)benzene
ComponentRecommendationRationale & Citation
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are standard, air-stable Pd(II) sources that are highly effective in combination with specialized ligands.[18]
Ligand XPhos, RuPhos, BINAPBulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are essential. They promote the reductive elimination of the C-N bond, which can be a difficult step.[19][20] Bidentate ligands like BINAP are also effective.[16]
Base NaO-t-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is a common and highly effective choice.[18]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary. Toluene is a widely used and reliable option.[21]
Protocol: Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaO-t-Bu (1.4 equiv.).[18]

  • Reagent Addition: Add 1-bromo-4-(hexyloxy)benzene (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor progress by TLC or GC-MS (typically 4-24 hours).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond.[3][15][22]

Catalytic Cycle: Heck Reaction

Heck_Reaction Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) PiComplex Alkene π-Complex ArPdBr->PiComplex Alkene Coordination InsertionComplex Migratory Insertion Intermediate PiComplex->InsertionComplex Migratory Insertion Product Substituted Alkene InsertionComplex->Product β-Hydride Elimination HPdBr H-Pd(II)L₂-Br InsertionComplex->HPdBr HPdBr->Pd0 Base-mediated Regeneration

Caption: Catalytic cycle of the Mizoroki-Heck reaction.[3][23][15]

Catalyst System Selection for 1-bromo-4-(hexyloxy)benzene
ComponentRecommendationRationale & Citation
Pd Precatalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common, cost-effective choice. It is reduced in situ to the active Pd(0) species.
Ligand PPh₃, P(o-tol)₃, NHCsFor simple alkenes like acrylates, monodentate phosphines are often sufficient. N-heterocyclic carbene (NHC) ligands can offer high thermal stability.[24][25]
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the HBr formed during the catalytic cycle and regenerate the Pd(0) catalyst.[3]
Solvent DMF, DMAc, NMPHigh-boiling polar aprotic solvents are typically used, as Heck reactions often require elevated temperatures.
Protocol: Heck Reaction
  • Preparation: To a dry Schlenk tube, add 1-bromo-4-(hexyloxy)benzene (1.0 equiv.), Pd(OAc)₂ (1-2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%).

  • Inerting: Seal the tube, then evacuate and backfill with argon or nitrogen.

  • Reagent Addition: Add anhydrous DMF via syringe, followed by the alkene (e.g., butyl acrylate, 1.2 equiv.) and the base (e.g., Et₃N, 1.5 equiv.).[26]

  • Reaction: Heat the mixture to 100-140 °C. Monitor the reaction by TLC or GC-MS (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing direct access to valuable arylalkyne motifs.[27][28][29] The reaction typically employs a dual-catalyst system of palladium and copper(I).[30]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdC Ar-Pd(II)L₂(C≡CR') ArPdBr->ArPdC Transmetalation ArPdC->Pd0 Product Ar-C≡CR' ArPdC->Product Reductive Elimination Alkyne H-C≡CR' CuC Cu-C≡CR' Alkyne->CuC Base, Cu(I) CuC->ArPdBr To Transmetalation

Caption: Dual catalytic cycles in the Sonogashira cross-coupling reaction.[27][31]

Catalyst System Selection for 1-bromo-4-(hexyloxy)benzene
ComponentRecommendationRationale & Citation
Pd Precatalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are the most common and well-established catalysts for Sonogashira couplings.[28]
Cu Co-catalyst CuICopper(I) iodide is the standard co-catalyst used to form the copper acetylide intermediate, which then participates in transmetalation.[31]
Ligand PPh₃Triphenylphosphine is typically used, often supplied as part of the palladium precatalyst complex.
Base Et₃N, i-Pr₂NH (DIPA)A liquid amine base is used, which also often serves as the solvent or co-solvent. It is crucial for deprotonating the terminal alkyne.[30]
Solvent Et₃N, THF, DMFThe amine base can be used as the solvent, or a co-solvent like THF can be employed.[30]
Protocol: Sonogashira Coupling
  • Preparation: To a Schlenk flask, add 1-bromo-4-(hexyloxy)benzene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (1-3 mol%), and CuI (1-5 mol%).

  • Inerting: Seal the flask and purge thoroughly with an inert gas.

  • Reagent Addition: Add anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.) via syringe. Finally, add the terminal alkyne (1.1-1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60 °C). The reaction is often rapid and can be monitored by TLC or GC-MS (typically 1-8 hours).

  • Work-up: Once complete, filter the reaction mixture through Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and partition between an organic solvent and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

General Workflow and Troubleshooting

A systematic approach is crucial for success and reproducibility in palladium-catalyzed cross-coupling reactions.

General Experimental Workflow

General_Workflow Prep 1. Preparation (Oven-dried glassware, weigh reagents) Inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) Prep->Inert Addition 3. Reagent Addition (Add degassed solvent & liquid reagents) Inert->Addition Reaction 4. Reaction (Heat to temperature, monitor by TLC/GC-MS) Addition->Reaction Workup 5. Work-up (Quench, extract, dry organic layer) Reaction->Workup Purify 6. Purification (Column chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, etc.) Purify->Characterize

References

The Suzuki-Miyaura Cross-Coupling of 1-bromo-4-(hexyloxy)benzene with Arylboronic Acids: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Key Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable for creating biaryl, polyolefin, and styrene structures.[1][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki alongside Richard F. Heck and Ei-ichi Negishi for their collective contributions to palladium-catalyzed cross-couplings.[1][4]

This guide focuses on a specific, yet widely applicable, transformation: the coupling of 1-bromo-4-(hexyloxy)benzene with a variety of arylboronic acids. The resulting 4-(hexyloxy)biphenyl derivatives are of significant interest in medicinal chemistry and materials science, serving as core structural motifs in numerous biologically active compounds and functional materials.[5][6][7][8] The hexyloxy group imparts lipophilicity, which can be crucial for modulating the pharmacokinetic properties of drug candidates.

The reaction's appeal lies in its mild conditions, tolerance of a broad range of functional groups, and the use of relatively non-toxic and stable organoboron reagents.[9][10] This application note provides a deep dive into the reaction's mechanistic underpinnings, detailed experimental protocols, and data-driven insights to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][11] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] While the specific ligation state of the palladium complex can vary, the fundamental transformations remain consistent.[4]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition to the aryl halide (in this case, 1-bromo-4-(hexyloxy)benzene). This step, often the rate-determining one, involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate.[1][3] The reactivity of the aryl halide is influenced by its leaving group, with the general trend being I > Br > OTf >> Cl.[3] Electron-withdrawing groups on the aryl halide can increase its reactivity.[3]

  • Transmetalation: This step involves the transfer of the aryl group from the boron atom of the arylboronic acid to the palladium center. The presence of a base is crucial for this step.[1] The base activates the organoboron compound, forming a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[1][12] Common bases include carbonates, phosphates, and hydroxides.[4] The choice of base and solvent can significantly impact the reaction's efficiency.[13]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium center (the hexyloxy-substituted phenyl group and the aryl group from the boronic acid) couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX 1-bromo-4-(hexyloxy)benzene (Ar-X) ArBOH2 Arylboronic Acid (Ar'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
  • Aryl Halide: 1-bromo-4-(hexyloxy)benzene

  • Arylboronic Acids: A variety of substituted and unsubstituted arylboronic acids (e.g., phenylboronic acid, 4-methylphenylboronic acid, 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., o-(dicyclohexylphosphino)biphenyl), or a pre-formed palladacycle.[10][14][15]

  • Base: Anhydrous potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4][13]

  • Solvent: A degassed solvent or solvent mixture such as 1,4-dioxane, toluene, dimethylformamide (DMF), or a mixture of toluene/ethanol/water.[4][13][16]

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware and equipment for organic synthesis.

Safety Precautions
  • Palladium Catalysts: Palladium compounds can be flammable and toxic.[17] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[18][19] Avoid inhalation of dust.[20] Used catalysts may be pyrophoric and should be handled with care, often kept wet.[21]

  • Solvents: Organic solvents like dioxane, toluene, and DMF are flammable and have associated health risks. Use in a fume hood and avoid contact with skin and eyes.

  • Bases: Inorganic bases can be corrosive or irritant. Handle with care and avoid creating dust.

  • Boronic Acids: While generally stable, some boronic acids can be moisture-sensitive. Store in a desiccator.

General Reaction Protocol

This protocol provides a general guideline for the Suzuki-Miyaura coupling of 1-bromo-4-(hexyloxy)benzene with an arylboronic acid.[2][22] Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(hexyloxy)benzene (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).[23]

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[22]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents).[22]

    • Add the degassed solvent (e.g., a 4:1 mixture of toluene and ethanol, or dioxane with a small amount of water) via syringe.[2]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16][22]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2][22] Reactions are typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[2]

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-(hexyloxy)biphenyl derivative.[2]

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup - Add reactants & base to flask - Inert atmosphere (Ar/N₂) Addition 2. Reagent Addition - Add Pd catalyst - Add degassed solvent Setup->Addition Reaction 3. Reaction - Heat with stirring (80-110 °C) - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Work-up - Cool to RT - Dilute, wash with H₂O & brine Reaction->Workup Purification 5. Purification - Dry, filter, concentrate - Column chromatography or recrystallization Workup->Purification Product Pure 4-(hexyloxy)biphenyl Derivative Purification->Product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Outcomes with Various Arylboronic Acids

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of 4-(hexyloxy)biphenyl derivatives by simply changing the arylboronic acid coupling partner. The electronic nature of the substituent on the arylboronic acid can influence the reaction outcome.

EntryArylboronic AcidProductTypical Catalyst SystemTypical ConditionsYield (%)[24]
1Phenylboronic acid4-(Hexyloxy)-1,1'-biphenylPd(PPh₃)₄ / K₂CO₃Toluene/Ethanol/H₂O, 80 °C, 12h90-95
24-Methylphenylboronic acid4'-(Hexyloxy)-4-methyl-1,1'-biphenylPd(OAc)₂/SPhos / K₃PO₄Dioxane/H₂O, 100 °C, 8h87-92
34-Methoxyphenylboronic acid4'-(Hexyloxy)-4-methoxy-1,1'-biphenylPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 90 °C, 16h90-94
43-Chlorophenylboronic acid3'-Chloro-4-(hexyloxy)-1,1'-biphenylPdCl₂(dppf) / Cs₂CO₃DMF, 100 °C, 6h91-96
52-Thiophenylboronic acid2-(4-(Hexyloxy)phenyl)thiophenePd(PPh₃)₄ / K₂CO₃Toluene/Ethanol/H₂O, 80 °C, 18h75-85

Note: The yields presented are typical and can vary based on the specific reaction conditions and scale.

Conclusion and Future Directions

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of 4-(hexyloxy)biphenyl derivatives from 1-bromo-4-(hexyloxy)benzene and various arylboronic acids. The reaction's operational simplicity, functional group tolerance, and consistently high yields make it a preferred method in both academic and industrial settings.[10] The protocols and data presented herein serve as a comprehensive guide for researchers aiming to synthesize these valuable compounds.

Future advancements in this field continue to focus on the development of more active and stable catalyst systems, including those based on N-heterocyclic carbenes (NHCs) or palladacycles, which can operate at lower catalyst loadings and even at room temperature.[14][15] Furthermore, the expansion of the reaction scope to include more challenging substrates and the development of more environmentally benign, "greener" reaction conditions, such as using water as a solvent, remain active areas of research.[3][13][24]

References

synthetic protocols for derivatives of 1-bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis and Derivatization of 1-bromo-4-(hexyloxy)benzene for Advanced Research Applications

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthetic protocols related to 1-bromo-4-(hexyloxy)benzene. This versatile building block is a cornerstone in the development of novel organic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, as well as a key intermediate in the synthesis of complex pharmaceutical agents.[1] This guide moves beyond simple procedural lists to provide a deep understanding of the underlying chemical principles, enabling researchers to troubleshoot, adapt, and innovate.

The Strategic Importance of 1-bromo-4-(hexyloxy)benzene

1-bromo-4-(hexyloxy)benzene (CAS No: 30752-19-3) is an aromatic compound featuring a benzene ring functionalized with a bromine atom and a hexyloxy group in a para-arrangement.[2][3] Its molecular structure is pivotal to its utility.

  • The Bromine Handle: The bromine atom is an excellent leaving group and a versatile functional handle for a multitude of cross-coupling reactions. This allows for the strategic introduction of new carbon-carbon, carbon-nitrogen, and other heteroatom bonds.

  • The Hexyloxy Chain: The C6H13O- group imparts significant solubility in organic solvents, a critical property for solution-based processing and purification. It also influences the intermolecular packing and electronic properties of the final derivatives, which is crucial for tuning the performance of organic electronic materials.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₇BrO[2][4]
Molecular Weight 257.17 g/mol [2][3][4]
Appearance Colorless to pale-yellow clear liquid[5]
CAS Number 30752-19-3[2][4][5]
IUPAC Name 1-bromo-4-(hexyloxy)benzene[2]

Core Synthesis: Preparation of 1-bromo-4-(hexyloxy)benzene via Williamson Ether Synthesis

The most direct and widely adopted method for synthesizing the parent compound is the Williamson ether synthesis. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8]

Causality of Experimental Design: The reaction involves the deprotonation of the weakly acidic hydroxyl group of 4-bromophenol to form a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of 1-bromohexane, displacing the bromide leaving group.

  • Choice of Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions. Potassium carbonate (K₂CO₃) is often ideal as it is inexpensive, easy to handle, and sufficiently basic. For faster reactions or less reactive systems, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the alcohol.[9]

  • Choice of Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is preferred. These solvents are capable of solvating the cation of the base (e.g., K⁺) but do not solvate the nucleophilic phenoxide anion as strongly, thereby enhancing its reactivity.[6]

  • Reaction Conditions: The SN2 reaction rate is temperature-dependent. Heating the reaction mixture, typically to the reflux temperature of the solvent, provides the necessary activation energy for the substitution to occur at a practical rate.[6]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product phenol 4-Bromophenol deprotonation Deprotonation phenol->deprotonation bromohexane 1-Bromohexane sn2 SN2 Attack bromohexane->sn2 base Base (e.g., K₂CO₃) base->deprotonation solvent Solvent (e.g., Acetone) deprotonation->sn2 Forms Phenoxide workup Aqueous Workup & Purification sn2->workup Forms Crude Product product 1-bromo-4-(hexyloxy)benzene workup->product

Figure 1: General workflow for the Williamson ether synthesis.

Protocol 2.1: Williamson Ether Synthesis of 1-bromo-4-(hexyloxy)benzene

Materials:

  • 4-Bromophenol (1.0 equiv)

  • 1-Bromohexane (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol and anhydrous acetone (approx. 10 mL per gram of 4-bromophenol).

  • Stir the mixture until the 4-bromophenol is fully dissolved.

  • Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

  • Add 1-bromohexane to the flask via syringe.

  • Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Partition the resulting residue between ethyl acetate and deionized water.

  • Separate the organic layer. Wash it sequentially with 1M NaOH (to remove any unreacted phenol), deionized water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 1-bromo-4-(hexyloxy)benzene as a clear liquid.

Synthetic Protocols for Key Derivatives

The true synthetic power of 1-bromo-4-(hexyloxy)benzene lies in the derivatization of its C-Br bond. The following sections detail protocols for cornerstone palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents.

A. C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[10] This reaction is indispensable for synthesizing biaryl and substituted styrene structures, which are common motifs in liquid crystals and conjugated polymers.

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-bromo-4-(hexyloxy)benzene to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, a step that is facilitated by a base. The base activates the organoboron species, making the organic group more nucleophilic.[12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 Oxidative Addition ox_add Oxidative Addition pd_complex2 Ar-Pd(II)L₂(R') pd_complex1->pd_complex2 Transmetalation transmetal Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-R' pd_complex2->product red_elim Reductive Elimination ar_br Ar-Br (1-bromo-4-(hexyloxy)benzene) ar_br->pd0 boronic R'-B(OH)₂ + Base boronic->pd_complex1

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 3.1: Suzuki Coupling of 1-bromo-4-(hexyloxy)benzene with Phenylboronic Acid

Materials:

  • 1-bromo-4-(hexyloxy)benzene (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • Combine 1-bromo-4-(hexyloxy)benzene, phenylboronic acid, and K₂CO₃ in a Schlenk flask.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the biaryl product.

Boronic Acid/EsterCatalyst SystemBaseYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃~90%
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄~95%
Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄~85%
Alkyl boronic esterCataXCium A Pd G3K₂CO₃Good to Excellent

(Yields are representative and can vary based on specific conditions and scale.[13])

B. C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging to achieve under mild conditions.[14][15][16] It has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Mechanistic Insight: The catalytic cycle mirrors that of the Suzuki coupling but involves an amine nucleophile.[15][17]

  • Oxidative Addition: Pd(0) adds to the aryl bromide.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is crucial for deprotonating the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst.

The choice of phosphine ligand is critical and is often tailored to the specific amine and aryl halide substrates. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the reductive elimination step.[16][17]

Protocol 3.2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 1-bromo-4-(hexyloxy)benzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube inside a glovebox, combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add 1-bromo-4-(hexyloxy)benzene and anhydrous toluene.

  • Add morpholine via syringe.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[16]

  • After cooling, quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

C. Formation of an Organometallic Intermediate: The Grignard Reaction

Grignard reagents are powerful carbon nucleophiles and strong bases, formed by the reaction of an organohalide with magnesium metal.[18][19] They are highly valuable for creating C-C bonds through reactions with electrophiles like carbonyls, epoxides, and nitriles.

Causality of Experimental Design: The formation of a Grignard reagent is a redox reaction on the surface of the magnesium metal.[20] It is notoriously sensitive to moisture and protic solvents, as the highly basic Grignard reagent will be instantly quenched by any available acidic proton (e.g., from water or alcohols).

  • Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be run under an inert atmosphere.

  • Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide.[19] Activation is required to initiate the reaction. This can be achieved by crushing the magnesium turnings, adding a small crystal of iodine, or using a chemical activator like 1,2-dibromoethane.[18][19]

Grignard_Workflow cluster_setup Strictly Anhydrous Setup cluster_reaction Reaction Sequence cluster_outcome Result glassware Flame-Dried Glassware formation Grignard Formation: Ar-Br + Mg glassware->formation solvent Anhydrous Ether/THF solvent->formation atmosphere Inert Atmosphere (N₂/Ar) atmosphere->formation electrophile Addition of Electrophile (e.g., solid CO₂) formation->electrophile Forms Ar-MgBr quench Acidic Workup (H₃O⁺) electrophile->quench Forms Carboxylate Salt product Final Product (e.g., Ar-COOH) quench->product

Figure 3: Workflow for Grignard reagent formation and subsequent reaction.

Protocol 3.3: Synthesis of 4-(Hexyloxy)benzoic Acid via Grignard Reaction

Materials:

  • Magnesium turnings (1.5 equiv)

  • 1-bromo-4-(hexyloxy)benzene (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal)

  • Solid carbon dioxide (dry ice), crushed

  • Hydrochloric acid (HCl), 6M

Procedure:

  • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a stir bar, dropping funnel, and condenser under a nitrogen atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 1-bromo-4-(hexyloxy)benzene in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. Gentle heating may be required.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • In a separate beaker, crush a generous excess of dry ice.

  • Carefully and quickly pour the Grignard solution onto the crushed dry ice with stirring. The mixture will solidify.

  • Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime.

  • Slowly add 6M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract with 1M NaOH. The desired carboxylic acid will move into the aqueous basic layer as its sodium salt.

  • Separate the aqueous layer and acidify it with 6M HCl until a white precipitate (the product) forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 4-(hexyloxy)benzoic acid.

Safety and Handling

  • Aryl Halides: 1-bromo-4-(hexyloxy)benzene is an irritant. Avoid contact with skin and eyes.[5]

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Bases: Strong bases like sodium tert-butoxide and sodium hydride are corrosive and/or flammable. Handle with care under an inert atmosphere.

  • Grignard Reagents: These reagents are highly reactive and pyrophoric. Strict adherence to anhydrous and inert atmosphere techniques is mandatory to prevent fire and ensure reaction success.

By understanding the principles behind these core synthetic transformations, researchers are well-equipped to utilize 1-bromo-4-(hexyloxy)benzene as a versatile platform for the creation of a diverse array of complex and functional organic molecules.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with or experiencing challenges in the coupling of 1-bromo-4-(hexyloxy)benzene. The following information is curated to provide in-depth troubleshooting advice and answer frequently asked questions, ensuring the successful execution of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using an electron-rich aryl bromide like 1-bromo-4-(hexyloxy)benzene in a Suzuki coupling?

A1: The primary challenge with electron-rich aryl bromides, such as 1-bromo-4-(hexyloxy)benzene, is a slower rate of oxidative addition to the palladium(0) catalyst. This is the first and often rate-determining step in the catalytic cycle.[1] The electron-donating hexyloxy group increases the electron density on the aromatic ring, making the carbon-bromine bond less susceptible to cleavage by the palladium catalyst. This can lead to lower yields or require more forcing reaction conditions.

Q2: I'm observing significant homocoupling of my boronic acid. What is the cause and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product.[2] To minimize this, rigorous degassing of solvents and the reaction vessel is crucial. Maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment is essential. Using a Pd(0) source like Pd(PPh₃)₄ can also be beneficial.[3]

Q3: Dehalogenation of my 1-bromo-4-(hexyloxy)benzene is a major side reaction. What steps can I take to suppress it?

A3: Dehalogenation, the replacement of the bromine atom with hydrogen, is another common side reaction, particularly with electron-rich aryl halides.[3][4] This often occurs via the formation of a palladium-hydride species. To mitigate dehalogenation, consider using a milder base, ensuring anhydrous conditions, and selecting a bulky, electron-rich phosphine ligand that can promote the desired cross-coupling over the dehalogenation pathway.[3]

Q4: Is it necessary to use a phase-transfer catalyst for this reaction?

A4: While not always necessary, a phase-transfer catalyst can be beneficial, especially if you are using a biphasic solvent system (e.g., toluene/water) and experiencing poor mixing or slow reaction rates. The phase-transfer catalyst helps to transport the anionic boronate species from the aqueous phase to the organic phase where the catalyst resides, thereby accelerating the transmetalation step.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of 1-bromo-4-(hexyloxy)benzene.

Problem 1: Low to No Conversion of Starting Material

If you are observing a significant amount of unreacted 1-bromo-4-(hexyloxy)benzene, it is likely an issue with the initial oxidative addition step or overall catalyst activity.

Potential Causes & Solutions:

  • Inactive Catalyst:

  • Suboptimal Ligand Choice:

    • Solution: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often more effective as they promote the oxidative addition step.[5][6] Consider switching from PPh₃ to ligands such as P(t-Bu)₃, or Buchwald-type ligands like SPhos or XPhos.[7][8]

  • Insufficient Temperature:

    • Solution: Gradually increase the reaction temperature. Suzuki couplings with less reactive substrates often require heating, typically in the range of 80-110 °C.[9][10]

Problem 2: Formation of Significant Side Products

The presence of undesired products indicates that side reactions are competing with the desired cross-coupling.

Troubleshooting Workflow for Side Product Formation

start Side Products Observed homocoupling Boronic Acid Homocoupling start->homocoupling Biaryl of boronic acid detected dehalogenation Dehalogenation of Aryl Bromide start->dehalogenation 4-(hexyloxy)benzene detected protodeboronation Protodeboronation of Boronic Acid start->protodeboronation Unsubstituted arene from boronic acid detected solution1 Solution: Rigorously degas solvents and reaction setup. Use a Pd(0) source. homocoupling->solution1 Cause: Oxygen contamination solution2 Solution: Use milder base. Ensure anhydrous conditions. Use bulky, electron-rich ligand. dehalogenation->solution2 Cause: Palladium-hydride formation solution3 Solution: Use anhydrous conditions. Consider using a boronic ester. protodeboronation->solution3 Cause: Presence of water/protic solvents

Caption: Troubleshooting workflow for common side products.

Detailed Explanations:

  • Boronic Acid Homocoupling:

    • Cause: As mentioned in the FAQ, this is often due to oxygen contamination leading to Pd(II) species that catalyze the homocoupling.[2][11]

    • Solution: Ensure a strictly inert atmosphere by thoroughly degassing all solvents and the reaction vessel. Purging with argon or nitrogen for an extended period is recommended.[12][13]

  • Dehalogenation:

    • Cause: This side reaction is promoted by the presence of water or other protic sources that can lead to the formation of palladium-hydride species.[4]

    • Solution: Use anhydrous solvents and reagents. A milder base may also reduce the rate of this side reaction.

  • Protodeboronation:

    • Cause: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[14] This is often promoted by aqueous basic conditions.[14]

    • Solution: Minimize the amount of water in the reaction or use anhydrous conditions. Using a boronic ester (e.g., a pinacol ester) can also reduce the rate of protodeboronation.[14]

Problem 3: Reaction Stalls or is Sluggish

A reaction that starts but does not proceed to completion may be suffering from catalyst deactivation or an inefficient transmetalation step.

Potential Causes & Solutions:

  • Catalyst Decomposition (Palladium Black Formation):

    • Solution: This indicates the aggregation of the palladium catalyst.[15] Lowering the reaction temperature or using a more robust ligand that better stabilizes the palladium nanoparticles can help. Ensure adequate stirring to maintain a homogenous mixture.[3]

  • Poor Transmetalation:

    • Solution: The choice and quality of the base are critical for the transmetalation step.[16] Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker ones like Na₂CO₃.[17] Ensure the base is finely powdered and anhydrous. Paradoxically, for some anhydrous couplings with K₃PO₄, a small amount of water can be beneficial.[12]

Experimental Protocols

General Procedure for Suzuki Coupling of 1-bromo-4-(hexyloxy)benzene

Materials:

  • 1-bromo-4-(hexyloxy)benzene

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvents (e.g., Toluene/Ethanol/Water mixture)

Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-(hexyloxy)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent mixture.

  • Add the palladium catalyst (and ligand if separate) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

Monitoring and Work-up:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Different Bases on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Na₂CO₃Toluene/H₂O1001295[18]
2K₂CO₃Toluene/Ethanol/H₂O90892[18]
3K₃PO₄Dioxane/H₂O100698[17]
4Cs₂CO₃Dioxane801099[19]

Note: Yields are based on analogous substrates and serve as a predictive framework.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 B Oxidative Addition C Ar-Pd(II)L2-X B->C Ar-X D Transmetalation C->D Ar'-B(OR)3- E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Product Ar-Ar' F->Product G Ar-Ar' ArX Ar-X ArX->B ArB Ar'-B(OH)2 + Base -> [Ar'-B(OR)3]- ArB->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][5][9]

References

Technical Support Center: Preventing Hydrodehalogenation of 1-bromo-4-(hexyloxy)benzene in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and frustrating side reaction in palladium-catalyzed cross-coupling: the hydrodehalogenation of aryl bromides, specifically focusing on 1-bromo-4-(hexyloxy)benzene.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may be observing in your experiments, providing direct causes and actionable solutions.

Q1: I'm running a Suzuki-Miyaura coupling with 1-bromo-4-(hexyloxy)benzene and a boronic acid, but my primary product is 4-hexyloxybenzene. What is happening?

A1: You are observing hydrodehalogenation, a competitive side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This reduces the yield of your desired biaryl product and complicates purification. The formation of this byproduct indicates that the catalytic cycle is favoring a pathway that generates a palladium-hydride (Pd-H) species, which then reductively eliminates with the aryl group to form the undesired arene (Ar-H).[2]

Q2: What is the most likely source of the hydride (H⁻) that causes this hydrodehalogenation?

A2: The palladium-hydride species can be generated from several sources within your reaction mixture.[3] Common culprits include:

  • The Base: Strong bases, particularly alkoxides, can react with solvents or even other reagents to generate hydrides.

  • The Solvent: Solvents like alcohols or even trace amounts of water can act as hydride or proton sources.[2][3] Aprotic solvents like DMF can also decompose at high temperatures to generate species that lead to Pd-H formation.[1]

  • The Boronic Acid: While less common, decomposition of the boronic acid reagent can sometimes contribute to this pathway.

Q3: My reaction is sluggish, and I see a lot of the hydrodehalogenated byproduct. Are these two issues related?

A3: Yes, they are often linked. If the desired steps in the Suzuki-Miyaura catalytic cycle—specifically transmetalation and reductive elimination—are slow, the intermediate aryl-palladium(II) halide complex (Ar-Pd-X) has a longer lifetime.[2] This extended lifetime increases the probability of it encountering a hydride source and undergoing the undesired hydrodehalogenation pathway. Speeding up the desired catalytic cycle is a key strategy to minimize this side reaction.

Q4: I'm using PPh₃ (triphenylphosphine) as a ligand and getting significant hydrodehalogenation. What should I change first?

A4: The ligand is one of the most critical parameters for controlling this side reaction. Less bulky and electron-poor ligands like PPh₃ can result in slower reductive elimination. The first and most impactful change you should make is to switch to a bulkier, more electron-rich phosphine ligand.[1]

  • Recommended Ligands: Buchwald's biaryl phosphine ligands such as SPhos or XPhos are excellent choices.[1][2] These ligands are designed to accelerate the reductive elimination step, which directly forms your desired C-C bond, helping it to outcompete the hydrodehalogenation pathway.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2]

Q5: I suspect my base is the problem. Which bases are best for minimizing hydrodehalogenation?

A5: The choice of base is crucial. Strong bases can promote the formation of Pd-H species. If you are using strong alkoxide bases (e.g., NaOtBu), consider switching to a weaker inorganic base.

  • Recommended Bases: Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective at promoting the Suzuki coupling while being less prone to causing hydrodehalogenation.[1][2] Other suitable options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[2]

Frequently Asked Questions (FAQs)

What is the mechanism of hydrodehalogenation in Suzuki-Miyaura coupling?

Hydrodehalogenation is a reductive process that competes with the desired cross-coupling pathway.[4] The most accepted mechanism involves the generation of a palladium-hydride (Pd-H) intermediate.[2] After the initial oxidative addition of 1-bromo-4-(hexyloxy)benzene to the Pd(0) catalyst, the resulting (Ar)Pd(II)-Br complex can react with a hydride source. This leads to an (Ar)Pd(II)-H intermediate, which then undergoes reductive elimination to produce the hydrodehalogenated product, 4-hexyloxybenzene, and regenerates the Pd(0) catalyst.

Caption: Competing Suzuki-Miyaura and hydrodehalogenation pathways.

How do reaction parameters influence hydrodehalogenation?

Optimizing your reaction conditions is key to favoring the desired cross-coupling.[5] Several factors can be tuned to suppress the formation of the hydrodehalogenated byproduct.

ParameterConditions Favoring Suzuki CouplingConditions Favoring HydrodehalogenationRationale
Ligand Bulky, electron-rich (e.g., XPhos, SPhos, RuPhos)[1]Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich ligands accelerate the desired reductive elimination step, which outcompetes the side reaction.[1][6]
Base Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[1][2]Strong bases (e.g., NaOtBu, KtOBu), Amine bases[1]Weaker bases are less likely to act as a hydride source or promote side reactions that generate Pd-H species.[1]
Solvent Aprotic, non-polar (e.g., Toluene, Dioxane, THF)[2]Protic solvents (e.g., alcohols), DMF, excess water[1][2]Aprotic solvents are less likely to serve as a proton or hydride source compared to alcohols or water.[2]
Temperature Lowest effective temperature (e.g., 80-100 °C)[1]High temperatures (>110 °C)The activation energy for hydrodehalogenation can be lower; thus, lowering the temperature often suppresses it more significantly than the desired reaction.[1]
Catalyst Fresh, active Pd(0) source (e.g., Pd₂(dba)₃) or efficient precatalystDegraded or inefficient Pd(II) precatalyst (e.g., old Pd(OAc)₂)An active catalyst ensures the oxidative addition is efficient and the overall cycle proceeds smoothly, reducing the lifetime of intermediates.[7]

Systematic Troubleshooting Workflow

If you are consistently observing hydrodehalogenation, follow this systematic workflow to diagnose and solve the issue.

G cluster_ligand cluster_base cluster_solvent start High Hydrodehalogenation Observed in Reaction ligand Step 1: Evaluate Ligand (Most Common Issue) start->ligand base Step 2: Optimize Base ligand->base If problem persists ligand_check Is the ligand PPh₃ or similar? (less bulky) ligand->ligand_check solvent_temp Step 3: Adjust Solvent & Temperature base->solvent_temp If problem persists base_check Is the base an alkoxide or strong amine? base->base_check reagents Step 4: Check Reagent Quality solvent_temp->reagents If problem persists solvent_check Is solvent protic (alcohol) or is temp >110°C? solvent_temp->solvent_check success Problem Solved: High Yield of Desired Product reagents->success After verification ligand_check->base No ligand_action Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) ligand_check->ligand_action Yes ligand_action->base base_check->solvent_temp No base_action Action: Switch to a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃) base_check->base_action Yes base_action->solvent_temp solvent_check->reagents No solvent_action Action: Use aprotic solvent (Toluene, Dioxane) and lower temp to 80-100°C solvent_check->solvent_action Yes solvent_action->reagents

Caption: A stepwise workflow for troubleshooting hydrodehalogenation.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-bromo-4-(hexyloxy)benzene, optimized to minimize hydrodehalogenation.

Materials:

  • 1-bromo-4-(hexyloxy)benzene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.022 mmol, 2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or microwave vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask or vial containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Addition of Solids: Under a positive pressure of inert gas, add 1-bromo-4-(hexyloxy)benzene, the arylboronic acid, and finely ground K₃PO₄ to the flask.[2]

  • Catalyst Addition: In the same inert atmosphere, add the Pd₂(dba)₃ and SPhos ligand.[2]

  • Solvent Addition: Add the anhydrous, degassed toluene and degassed water via syringe.[2]

  • Degassing: Seal the vessel and perform three freeze-pump-thaw cycles or, alternatively, bubble the inert gas through the stirred solution for 15-20 minutes to ensure the removal of dissolved oxygen.[2]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

References

Technical Support Center: Catalyst Poisoning in Reactions with 1-Bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalytic reactions involving 1-bromo-4-(hexyloxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst poisoning and related issues. The following question-and-answer format directly addresses common and complex challenges encountered during experiments, grounding advice in established scientific principles to ensure the integrity and success of your synthetic work.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My Suzuki-Miyaura reaction with 1-bromo-4-(hexyloxy)benzene has stalled or resulted in a low yield. What is the most likely cause?

Q1: I'm observing minimal to no product formation in my Suzuki-Miyaura coupling. I've re-checked my stoichiometry and reaction time. What should I investigate first?

A1: A stalled or low-yielding Suzuki-Miyaura reaction is a frequent issue, often pointing directly to catalyst deactivation or "poisoning." The active Pd(0) catalyst is highly sensitive to impurities. Your primary investigative path should focus on the following potential root causes:

  • Catalyst Poisoning from Reagents: Trace impurities in your starting materials or solvents are the most common culprits.

    • Sulfur Compounds: Elemental sulfur or sulfur-containing compounds (e.g., thiophenes, mercaptans) are potent poisons for palladium catalysts.[1][2][3] They irreversibly bind to the palladium's active sites, forming stable palladium-sulfur complexes that halt the catalytic cycle.[1][4]

    • Solution: Use high-purity, "sulfur-free" grade reagents and solvents whenever possible. If sulfur contamination is suspected in the 1-bromo-4-(hexyloxy)benzene starting material, consider purification by recrystallization or filtration through a plug of activated carbon.

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be incomplete.[5][6]

    • Solution: Ensure your reaction conditions (base, solvent, temperature) are appropriate for in situ reduction. The choice of phosphine ligand is also critical here, as bulky, electron-rich ligands can facilitate this reduction and stabilize the resulting Pd(0) complex.[7]

  • Atmospheric Contamination: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also lead to the degradation of phosphine ligands.[5]

    • Solution: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles). Ensure the reaction is set up and maintained under a strictly inert atmosphere.

Issue 2: My reaction mixture turned black, and I'm seeing a precipitate. What does this indicate?

Q2: Shortly after my Heck reaction began, the solution turned black, and a fine precipitate formed. The reaction has since stopped. What happened?

A2: The formation of a black precipitate is a classic sign of catalyst agglomeration into "palladium black."[2] This indicates that the catalytically active, soluble palladium complexes have decomposed and aggregated into inactive, bulk palladium metal. This is a form of catalyst deactivation.

  • Causality: This often occurs when the ligand fails to adequately stabilize the palladium center, especially at higher temperatures. The bulky hexyloxy group on your substrate is unlikely to be the direct cause, but reaction conditions can play a significant role.

  • Preventative Measures:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine.[7] These ligands create a sterically hindered environment around the palladium atom, preventing aggregation.[8] Generally, a higher ligand-to-palladium ratio (e.g., 2:1 or even 4:1) can enhance catalyst stability.[9]

    • Temperature Control: While some reactions require heat, excessive temperatures can accelerate catalyst decomposition. If possible, screen for lower reaction temperatures.

    • Pre-catalyst Choice: Modern palladium pre-catalysts (e.g., Buchwald G3 palladacycles) are designed for controlled, slow release of the active Pd(0) species, which can minimize the concentration of unstable palladium complexes at any given time and reduce the likelihood of agglomeration.[9]

Issue 3: I suspect my 1-bromo-4-(hexyloxy)benzene is contaminated. How can I detect poisons and what are my options?

Q3: How can I confirm that my starting material is the source of catalyst poisoning, and what are the recommended analytical methods?

A3: Identifying the specific poison is crucial for effective troubleshooting. A multi-pronged analytical approach is often necessary.

  • Diagnostic Test Reaction: A simple method is to run a control reaction with a trusted, high-purity batch of an alternative aryl bromide under the same conditions. If this reaction proceeds smoothly, it strongly suggests your batch of 1-bromo-4-(hexyloxy)benzene is the source of the issue.

  • Analytical Detection Techniques: For definitive identification, several instrumental methods can be employed:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile organic impurities in your starting material.[10][11] It is particularly useful for detecting residual solvents or byproducts from the synthesis of 1-bromo-4-(hexyloxy)benzene.

    • Inductively Coupled Plasma (ICP-OES/MS): If you suspect heavy metal or elemental contamination (like sulfur or arsenic), ICP techniques can provide sensitive elemental analysis of your starting material.[12][13]

    • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to analyze a spent catalyst recovered from a failed reaction. It can detect the presence of poisoning elements like sulfur, phosphorus, or nitrogen directly on the palladium surface.[10][14]

The following table summarizes key analytical techniques for poison detection:

Analytical TechniqueWhat It DetectsSample to AnalyzeKey Advantage
GC-MS Volatile organic impurities, residual solvents1-bromo-4-(hexyloxy)benzeneIdentifies specific organic molecules.[11]
ICP-OES/MS Elemental poisons (S, As, Pb, Hg)1-bromo-4-(hexyloxy)benzeneHigh sensitivity for elemental analysis.[13]
XPS Surface contaminants on the catalystRecovered Palladium CatalystDirectly confirms which elements have poisoned the catalyst surface.[10]
CHN/S Analyzer Bulk sulfur or nitrogen content1-bromo-4-(hexyloxy)benzeneQuantifies total sulfur/nitrogen contamination.[13]

Visual Troubleshooting Guides

Workflow for Diagnosing Catalyst Poisoning

The following diagram outlines a logical workflow for troubleshooting a failed or underperforming cross-coupling reaction with 1-bromo-4-(hexyloxy)benzene.

G cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Catalyst System Investigation cluster_3 Poison Identification cluster_4 Solutions start Low/No Product Yield reagents Verify Reagent Purity & Stoichiometry start->reagents atmosphere Confirm Inert Atmosphere (O2/H2O free) reagents->atmosphere conditions Check Temp. & Time atmosphere->conditions sol_conditions Rigorous Degassing/ Optimize Temperature atmosphere->sol_conditions precatalyst Inefficient Pre-catalyst Reduction? (Pd(II) -> Pd(0)) conditions->precatalyst If primary checks pass agglomeration Palladium Black Formation? precatalyst->agglomeration sol_catalyst Use Pd(0) Pre-catalyst/ Increase Ligand Ratio precatalyst->sol_catalyst ligand Ligand Degradation? agglomeration->ligand agglomeration->sol_catalyst impurity Suspect Impurity in 1-bromo-4-(hexyloxy)benzene ligand->impurity If catalyst system is robust analysis Analytical Tests: GC-MS, ICP, XPS impurity->analysis sol_reagent Purify Reagents/ Use High-Purity Grade analysis->sol_reagent Poison confirmed G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Poisoned_Pd L2Pd-S-R (Inactive Complex) Pd0->Poisoned_Pd Irreversible Binding PdII Ar-Pd(II)-Br(L2) OxAdd->PdII OxAdd->PdII + Ar-Br Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Ar Transmetal->PdII_Ar + Ar'-B(OR)2 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 RedElim->Pd0 + Ar-Ar' Poison Sulfur Impurity (e.g., Thiol, R-SH) Poison->Poisoned_Pd

References

Technical Support Center: Optimizing Temperature in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in this versatile C-C bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on causality and practical solutions.

The Crucial Role of Temperature: A Balancing Act

Temperature is a critical parameter in the Suzuki-Miyaura coupling, influencing reaction rate, catalyst stability, and the prevalence of side reactions. While higher temperatures generally accelerate the reaction, they can also lead to catalyst degradation and undesirable byproducts.[1] Conversely, temperatures that are too low may result in sluggish or incomplete reactions. The optimal temperature is therefore a delicate balance that depends on the specific substrates, catalyst system, and solvent employed.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my Suzuki-Miyaura coupling reaction?

A general and effective starting point for many Suzuki-Miyaura reactions is between 60°C and 80°C.[2] However, the optimal temperature can vary significantly, with reported reactions running from room temperature to as high as 140°C, particularly with thermally stable catalysts or under microwave irradiation.[1][3] For less reactive substrates, such as aryl chlorides, higher temperatures in the range of 80-110°C are often necessary to facilitate the initial oxidative addition step.[4]

Q2: My reaction is giving a low yield. Could the temperature be the issue?

Low yields are a common problem, and suboptimal temperature is a frequent culprit.[4][5] If your starting material is largely unreacted, the temperature may be too low. A moderate increase in temperature can enhance the reaction rate.[5] However, if you observe a complex mixture of byproducts or catalyst precipitation (palladium black), the temperature may be too high, leading to catalyst decomposition or side reactions.[1]

Q3: What are the common side reactions related to temperature in Suzuki-Miyaura coupling?

The two most prevalent temperature-influenced side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the organoboron reagent, replacing it with a C-H bond. This side reaction can be exacerbated by elevated temperatures, especially in the presence of aqueous bases.[5] Lowering the reaction temperature can help mitigate protodeboronation.[5]

  • Homocoupling: This involves the coupling of two organoboron reagents or two organic halides. The formation of these byproducts can be influenced by temperature and the presence of oxygen.[4]

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during Suzuki-Miyaura coupling reactions that are related to temperature.

Issue 1: Low or No Conversion

Potential Cause: The reaction temperature is insufficient to overcome the activation energy for one or more steps in the catalytic cycle, particularly the oxidative addition of less reactive aryl halides (e.g., chlorides).

Troubleshooting Workflow:

start Low Conversion Observed step1 Verify Reactant and Catalyst Integrity start->step1 step2 Incrementally Increase Temperature (e.g., in 10-20°C steps) step1->step2 step3 Monitor Reaction Progress (TLC, GC-MS, LC-MS) step2->step3 step4 Observe for Byproducts or Catalyst Precipitation step3->step4 step5a Conversion Improves: Continue Optimization step4->step5a Positive Result step5b Byproducts Increase or Pd Black Forms: Temperature is too high. Consider a more active catalyst system. step4->step5b Negative Result step5c No Improvement: Temperature may not be the primary issue. Re-evaluate other parameters (base, solvent, ligand). step4->step5c Neutral Result

Caption: Troubleshooting workflow for low reaction conversion.

Step-by-Step Protocol:

  • Verify Reagents: Before adjusting the temperature, ensure that your reagents, particularly the palladium catalyst and phosphine ligands, have not degraded and that your solvents are anhydrous and properly degassed.[5]

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments. A common range to explore is 80-120°C.[6]

  • Monitor Closely: At each new temperature, carefully monitor the reaction's progress and check for the formation of byproducts.

  • Consider a More Active Catalyst: If increasing the temperature leads to decomposition without improving the yield of the desired product, consider switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4]

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Potential Cause: The reaction temperature is too high, causing the palladium catalyst to agglomerate and precipitate out of the solution as inactive palladium black.[1]

Troubleshooting Workflow:

start Palladium Black Observed step1 Immediately Lower Reaction Temperature start->step1 step2 Screen a Range of Lower Temperatures (e.g., Room Temp, 40°C, 60°C) step1->step2 step3 Evaluate Ligand Stability step2->step3 step4a Decomposition Ceases & Yield Improves: Optimal Temperature Identified step3->step4a Success step4b Reaction Stalls at Lower Temperatures: Consider a more thermally stable ligand or a pre-catalyst. step3->step4b No Success

Caption: Troubleshooting workflow for catalyst decomposition.

Step-by-Step Protocol:

  • Reduce Temperature: Immediately lower the reaction temperature. Some catalyst systems are not stable at elevated temperatures.[1]

  • Screen Lower Temperatures: Systematically screen a range of lower temperatures to find a point where the catalyst remains active without precipitating.

  • Ligand Selection: The choice of ligand significantly impacts the thermal stability of the palladium complex. If decomposition persists even at moderate temperatures, consider a more robust ligand.

Issue 3: Significant Protodeboronation

Potential Cause: The combination of elevated temperature and the presence of a proton source (often water from an aqueous base) is promoting the undesired cleavage of the boronic acid.

Troubleshooting Workflow:

start High Levels of Protodeboronation step1 Lower Reaction Temperature start->step1 step2 Consider a Milder Base (e.g., K3PO4, Cs2CO3, KF) step1->step2 step3 Use Anhydrous Conditions if Possible step2->step3 step4 If problem persists, convert boronic acid to a more stable derivative (e.g., pinacol ester). step3->step4 outcome Reduced Protodeboronation & Improved Yield step4->outcome

Caption: Troubleshooting workflow for protodeboronation.

Step-by-Step Protocol:

  • Lower the Temperature: Reducing the reaction temperature is the first and most direct way to decrease the rate of protodeboronation.[5]

  • Optimize the Base: Use milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) which can be less aggressive in promoting this side reaction.[5]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source. If feasible for your system, employing anhydrous conditions can suppress protodeboronation.[5]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[5]

Data Summary: Temperature in Suzuki-Miyaura Coupling

ParameterRecommended Temperature Range (°C)NotesReferences
General Starting Point 60 - 80A good initial temperature for many systems.[2]
Less Reactive Substrates (e.g., Aryl Chlorides) 80 - 110Higher temperatures are often required for the oxidative addition step.[4]
Highly Active Catalyst Systems Room Temperature - 60Some modern catalyst systems with bulky, electron-rich ligands are highly efficient at lower temperatures.[7][8]
Microwave-Assisted Reactions 100 - 150Microwave heating can significantly reduce reaction times, often at higher temperatures.[9][10][11]
Risk of Catalyst Decomposition > 100The exact temperature depends on the catalyst system, but elevated temperatures increase the risk of palladium black formation.[1]

The Catalytic Cycle and the Influence of Temperature

Each step of the Suzuki-Miyaura catalytic cycle has its own temperature dependence. Understanding this can aid in troubleshooting and optimization.

G cluster_legend Temperature Effects A Pd(0)L_n B Oxidative Addition (Ar-Pd(II)-X)L_n A->B + Ar-X Often rate-limiting for unreactive halides. Higher T can accelerate this step. C Transmetalation (Ar-Pd(II)-Ar')L_n B->C + [Ar'B(OH)_3]^- Temperature can influence the rate. D Reductive Elimination C->D Formation of Ar-Ar' D->A Product Release Regenerates Pd(0) catalyst Higher T generally increases rates of all steps. Higher T generally increases rates of all steps. Excessive T can lead to catalyst decomposition at any stage. Excessive T can lead to catalyst decomposition at any stage.

Caption: The Suzuki-Miyaura catalytic cycle and the influence of temperature on its key steps.

The oxidative addition of the organic halide to the Pd(0) complex is often the rate-determining step, particularly with less reactive halides like aryl chlorides.[4] Increasing the temperature directly accelerates this step. Transmetalation and reductive elimination are also temperature-dependent, with higher temperatures generally leading to faster rates.

References

Technical Support Center: Ligand Selection for Challenging Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to navigating the complexities of ligand selection in challenging cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental hurdles. Here, we synthesize fundamental mechanistic principles with field-proven troubleshooting strategies to empower you to overcome even the most stubborn coupling reactions.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during cross-coupling experiments in a question-and-answer format. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.

Issue 1: Low to No Product Yield

Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I troubleshoot this?

Analysis: A low or non-existent yield is the most common challenge in cross-coupling reactions and can be attributed to several factors, from an inactive catalyst system to substrate-specific issues. The primary suspect is often a suboptimal ligand choice that fails to facilitate one or more key steps in the catalytic cycle.

Troubleshooting Workflow:

  • Re-evaluate Your Ligand's Steric and Electronic Properties: The electronic and steric nature of the phosphine ligand is paramount for catalytic activity.[1]

    • For Electron-Rich Substrates or Aryl Chlorides (Slow Oxidative Addition): The oxidative addition of the palladium(0) species to the aryl halide is often the rate-limiting step, especially with electron-rich arenes or unreactive aryl chlorides.[2][3] To accelerate this step, employ bulky and electron-rich ligands.[2][4] These ligands stabilize the monoligated Pd(0) species, which is more reactive in the oxidative addition step than more coordinated complexes.[2][5]

      • Recommended Ligand Classes: Dialkylbiaryl phosphines (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) or N-heterocyclic carbenes (NHCs) are excellent starting points.[6][7][8]

    • For Sterically Hindered Substrates (Slow Reductive Elimination): If you suspect that the final product-forming step, reductive elimination, is sluggish, bulky ligands are also beneficial.[3][9][10] Increased steric hindrance on the ligand can promote the reductive elimination of the product to alleviate steric strain in the palladium complex.[9][11]

  • Assess Catalyst Precursor and Activation:

    • Ensure you are using a reliable palladium source. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state.[12] The efficiency of this reduction can be influenced by the ligand, solvent, and base.[12]

    • Consider using pre-formed Pd(0) catalysts or palladacycle precatalysts (e.g., Buchwald precatalysts) which can offer more reproducible generation of the active catalytic species.[13][14]

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. Challenging substrates often require elevated temperatures (80-110 °C).[13][15]

    • Base: The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used.[6] For base-sensitive functional groups, a weaker base like K₂CO₃ may be necessary.[15][16]

    • Solvent: Ensure your substrates are soluble in the chosen solvent. Common choices include toluene, dioxane, and THF. The solvent can also influence catalyst stability and activity.[17]

  • Consider High-Throughput Screening (HTS): For particularly challenging systems, a systematic screening of multiple ligands and conditions is the most efficient approach.[14][18] HTS kits are commercially available and allow for the rapid identification of optimal reaction parameters.[14][19]

Issue 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)

Question: My reaction is messy, with significant formation of homocoupled products from my starting materials and/or dehalogenated arenes. How can I suppress these side reactions?

Analysis: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling. These are often related to the stability of the organometallic intermediates and the relative rates of the catalytic cycle steps.

Troubleshooting Workflow:

  • Address Homocoupling:

    • Glaser Coupling (for Sonogashira reactions): This side reaction is common when using a copper co-catalyst. To minimize it, run the reaction under strictly anaerobic conditions and consider using a copper-free protocol.[20]

    • Boronic Acid Homocoupling (for Suzuki reactions): This can be prevalent with electron-rich boronic acids.[21] Using bulkier ligands can often mitigate this by sterically hindering the approach of two boronic acid-derived groups to the palladium center.[7] Additionally, ensure the reaction is rigorously degassed to remove oxygen, which can promote homocoupling.[15]

  • Minimize Dehalogenation:

    • Dehalogenation is often a result of β-hydride elimination from an organopalladium intermediate or a competing hydrodehalogenation pathway.

    • Ligand Choice: The use of bulky ligands can disfavor β-hydride elimination.[5]

    • Base and Solvent: The choice of base and solvent can also play a role. For instance, alcohol solvents in the presence of a strong base can lead to hydrodehalogenation.[17] Consider switching to a non-protic solvent.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: I observe the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What is causing this and how can I prevent it?

Analysis: The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution in its metallic, inactive form. This is a common mode of catalyst deactivation and is often a sign that the ligand is not adequately stabilizing the palladium species throughout the catalytic cycle.

Troubleshooting Workflow:

  • Enhance Catalyst Stability with Appropriate Ligands:

    • Bulky, electron-donating phosphine ligands, such as the Buchwald-type biarylphosphine ligands, are designed to stabilize the palladium center and prevent agglomeration into palladium black.[4][5] They form stable, monoligated Pd(0) complexes that are both highly reactive and resistant to decomposition.[2]

    • Ensure the correct ligand-to-palladium ratio is used. Typically, a 1:1 to 2:1 ratio of ligand to palladium is employed.

  • Control Reaction Conditions:

    • Temperature: Excessively high temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Concentration: Very low or very high concentrations can sometimes promote catalyst decomposition. Experiment with adjusting the reaction concentration.

  • Ensure an Inert Atmosphere: Oxygen can degrade both the phosphine ligands (to phosphine oxides) and the palladium catalyst, leading to the formation of palladium black.[15] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) is crucial.[21]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a phosphine ligand in a cross-coupling reaction?

A1: Phosphine ligands are crucial for several reasons. They stabilize the palladium catalyst, preventing it from decomposing into inactive palladium black.[22] They also modulate the electronic and steric properties of the metal center, which in turn influences the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][21] By tuning the ligand, one can control the reactivity and selectivity of the reaction.

Q2: How do I choose between a monodentate and a bidentate phosphine ligand?

A2: The choice depends on the specific reaction.

  • Monodentate Ligands: Bulky monodentate ligands (e.g., Buchwald's biarylphosphines) have proven to be exceptionally effective for a wide range of challenging cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][6] They promote the formation of highly reactive, coordinatively unsaturated monoligated Pd(0) species, which can accelerate oxidative addition.[2][5]

  • Bidentate Ligands: Bidentate ligands (e.g., dppf, Xantphos) can offer greater stability to the catalyst. The "bite angle" of a bidentate ligand is a key parameter; ligands with wide bite angles can accelerate reductive elimination.[9]

Q3: What are Buchwald ligands and why are they so effective?

A3: Buchwald ligands are a class of bulky, electron-rich dialkylbiaryl phosphine ligands.[2] Their effectiveness stems from their ability to:

  • Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the carbon-halide bond.[2]

  • Facilitate Reductive Elimination: Their steric bulk promotes the final product-forming step.[5]

  • Stabilize the Active Catalyst: They form stable monoligated palladium complexes that are highly reactive and resist decomposition.[2][5]

Q4: When should I consider using an N-heterocyclic carbene (NHC) ligand instead of a phosphine?

A4: NHC ligands are strong sigma-donors and are often more electron-rich than phosphine ligands. They can be particularly useful for reactions involving less reactive electrophiles, such as aryl chlorides, in Suzuki-Miyaura couplings.[3] For some challenging substrates in Heck reactions, NHC-ligated palladacycles have also shown high efficacy.[23]

Q5: My substrate has a functional group that could potentially coordinate to the palladium. How does this affect my ligand choice?

A5: Substrates with coordinating functional groups (e.g., pyridines, indazoles) can be challenging as they can compete with the phosphine ligand for binding to the palladium center, leading to catalyst inhibition.[20] In such cases, using a strongly binding, bulky ligand can help to prevent substrate coordination and maintain catalytic activity. Ligand screening is often necessary to find a ligand that is a better binder to palladium than the substrate itself.

Section 3: Experimental Protocols & Data

Protocol: High-Throughput Screening of Phosphine Ligands for a Challenging Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for screening a panel of phosphine ligands to identify the optimal catalyst system for a challenging Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Panel of phosphine ligands (0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., dioxane, 10 mL)

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide in the chosen anhydrous solvent.

    • Prepare a stock solution of the boronic acid/ester in the same solvent.

    • Prepare a slurry of the base in the solvent.

  • Array Preparation:

    • In an inert atmosphere, dispense the palladium precursor into each reaction vial.

    • Dispense each unique phosphine ligand into its designated vial.

  • Reagent Addition:

    • Add the aryl halide stock solution to each vial.

    • Add the boronic acid/ester stock solution to each vial.

    • Add the base slurry to each vial.

  • Reaction and Analysis:

    • Seal the vials and place them on a heating/stirring block set to the desired temperature (e.g., 100 °C).

    • Allow the reactions to proceed for a set time (e.g., 12-24 hours).

    • After cooling, quench the reactions, and analyze the crude reaction mixtures by a suitable method (e.g., LC-MS, GC-MS) to determine the yield of the desired product.

Data Presentation: Ligand Parameter Comparison

The selection of a ligand is often guided by its steric and electronic parameters. The following table summarizes these properties for a selection of common phosphine ligands.

LigandTypeCone Angle (θ) [°]pKaCharacteristics
PPh₃Monodentate Aryl1452.73Classic, moderately bulky, less electron-rich.
PCy₃Monodentate Alkyl1709.70Bulky and highly electron-rich.
P(tBu)₃Monodentate Alkyl18211.4Very bulky and highly electron-rich.
XPhosBuchwald Ligand2127.9Extremely bulky and electron-rich, excellent for challenging couplings.
SPhosBuchwald Ligand2047.6Very bulky and electron-rich, broad applicability.
dppfBidentate Ferrocene173 (Bite Angle: 99°)4.55Bulky with a large bite angle, good for many coupling types.
XantphosBidentate Xanthene216 (Bite Angle: 112°)3.0Very large bite angle, promotes reductive elimination.

Note: Cone angle and pKa values are approximate and can vary based on the method of determination.

Section 4: Visualizations

The Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)L₂-Ar' (Diorganopalladium Complex) OxAdd->Trans Transmetalation (+ Ar'-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination (- Ar-Ar') Product Product (Ar-Ar') Trans->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OR)₂) ArB->Trans Troubleshooting Low Yield Start Low/No Yield Observed Ligand Evaluate Ligand Choice: Sterics & Electronics Start->Ligand Conditions Optimize Reaction Conditions: Temp, Base, Solvent Ligand->Conditions Success Improved Yield Ligand->Success Success Catalyst Assess Catalyst Precursor & Activation Conditions->Catalyst Conditions->Success Success HTS Consider High-Throughput Screening (HTS) Catalyst->HTS Catalyst->Success Success HTS->Success

References

Technical Support Center: Minimizing Homocoupling of 1-bromo-4-(hexyloxy)benzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of 1-bromo-4-(hexyloxy)benzene in cross-coupling reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your desired cross-coupled products.

Introduction: The Challenge of Homocoupling

1-bromo-4-(hexyloxy)benzene is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings to form complex molecular architectures. A common and often frustrating side reaction is the formation of the homocoupled product, 4,4'-bis(hexyloxy)-1,1'-biphenyl. This byproduct not only consumes valuable starting material, reducing the overall yield of the target molecule, but its structural similarity to the desired product can also complicate purification.[1][2] This guide will dissect the root causes of this undesired reaction and provide actionable, field-proven strategies to suppress its formation.

Core Principles of Homocoupling Formation

Homocoupling in palladium-catalyzed cross-coupling reactions is primarily driven by two mechanistic pathways that can be effectively controlled:

  • Oxygen-Mediated Oxidation: The presence of dissolved oxygen in the reaction mixture is a major contributor to homocoupling.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][4] These Pd(II) species can then undergo transmetalation with two molecules of the organometallic reagent (e.g., a boronic acid in Suzuki coupling) to form the homocoupled product and regenerate the active Pd(0) catalyst.[1][5]

  • In-situ Reduction of Pd(II) Precatalysts: Many common palladium sources are in the Pd(II) oxidation state (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and require in-situ reduction to the catalytically active Pd(0) species. This reduction can sometimes proceed via a pathway that involves the homocoupling of the organometallic partner.[5]

A visual representation of the desired cross-coupling pathway versus the undesired homocoupling pathway in a Suzuki-Miyaura reaction is shown below:

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway (Suzuki Example) A Ar-X + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(X)L_n B->C D Transmetalation (Ar'-M) C->D E Ar-Pd(II)(Ar')L_n D->E F Reductive Elimination E->F G Ar-Ar' (Product) F->G H Pd(0)L_n (Regenerated) F->H Catalyst Regeneration H->A I 2 Ar'-B(OH)₂ + Pd(II)X₂ J Transmetalation I->J K Ar'-Pd(II)(X)L_n J->K L Second Transmetalation K->L M Ar'-Pd(II)(Ar')L_n L->M N Reductive Elimination M->N O Ar'-Ar' (Homocoupling) N->O P Pd(0)L_n N->P G start High Homocoupling Observed q1 Is the reaction run under a strict inert atmosphere? start->q1 sol1 Implement rigorous inert atmosphere techniques (Schlenk line/glovebox) and thorough solvent degassing. q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or an air-stable precatalyst with a highly effective ligand. q2->sol2 Yes q3 Have you optimized the base and solvent system? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, THF/H₂O). q3->sol3 No end Homocoupling Minimized q3->end Yes a3_yes Yes a3_no No sol3->end

References

Technical Support Center: Scaling Up Reactions Involving 4-Hexyloxybromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hexyloxybromobenzene. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure the successful and safe scale-up of your chemical reactions. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to support your work.

Introduction to 4-Hexyloxybromobenzene in Scale-Up Synthesis

4-Hexyloxybromobenzene is a key intermediate in the synthesis of materials for applications such as Organic Light-Emitting Diodes (OLEDs). Its chemical structure, featuring a reactive bromine atom and a solubilizing hexyloxy group, makes it a versatile building block in various cross-coupling reactions. However, transitioning from bench-scale to pilot or manufacturing scale introduces challenges that require careful consideration of reaction parameters, safety, and process control[1]. This guide will address common issues encountered during the scale-up of reactions involving this compound.

Chemical and Physical Properties of 4-Hexyloxybromobenzene

A clear understanding of the physical properties of 4-hexyloxybromobenzene is crucial for process design and safety at scale.

PropertyValueReference
Molecular Formula C₁₂H₁₇BrO[2]
Molecular Weight 257.167 g/mol [2]
Boiling Point 298.4±13.0 °C at 760 mmHg; 154°C/12mmHg[2][3]
Density 1.2±0.1 g/cm³[2]
Appearance Clear, colorless to light yellow liquid[3]
Storage Sealed in dry, room temperature conditions[3]

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction frequently employed with aryl bromides like 4-hexyloxybromobenzene. Scaling this reaction requires careful optimization of the catalyst system, base, and solvent.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction is not going to completion upon scale-up. What are the likely causes?

A1: Incomplete conversion during scale-up can stem from several factors. One common issue is inefficient mixing, which becomes more pronounced in larger reactors[1]. Another critical aspect is the stability of the palladium catalyst. On a larger scale, the reaction may run for longer periods, increasing the chance of catalyst deactivation. Finally, ensure that all reagents, especially the boronic acid and the base, are of high quality and used in the correct stoichiometry[4].

Q2: I am observing significant formation of homocoupled byproducts. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction. This can be exacerbated by the presence of oxygen. Therefore, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process[5]. The choice of base can also influence the extent of homocoupling; weaker bases like carbonates are often preferred over hydroxides[6].

Q3: Which palladium catalyst and ligand system is recommended for coupling 4-hexyloxybromobenzene at scale?

A3: For aryl bromides, a variety of effective palladium catalysts and ligands are available. Catalyst systems like Pd(OAc)₂ with phosphine ligands such as PPh₃ or more sterically demanding biaryl phosphine ligands like SPhos and XPhos have shown high activity[6][7]. For industrial applications, pre-formed, air-stable catalysts can offer better reproducibility[5]. The optimal choice will depend on the specific coupling partner and should be determined through small-scale screening experiments.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Possible Cause(s) Troubleshooting Steps & Recommendations
Low or No Conversion 1. Inactive Catalyst2. Poor Reagent Quality3. Inefficient Mixing1. Use a fresh catalyst or screen different palladium sources and ligands. Consider using air-stable pre-catalysts for better consistency.2. Verify the purity of 4-hexyloxybromobenzene and the boronic acid. Ensure the base is anhydrous if required by the reaction conditions.3. Increase the stirring rate and ensure the reactor design promotes efficient mixing.
Formation of Side Products (e.g., Homocoupling) 1. Presence of Oxygen2. Suboptimal Base or Solvent1. Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas.[5]2. Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems. The solvent can significantly impact reaction rate and selectivity.[8][9][10]
Difficulty in Product Purification 1. Residual Palladium2. Emulsion formation during workup1. After the reaction, consider a wash with an aqueous solution of a sulfur-containing reagent like sodium bisulfite to help remove residual palladium.2. Adjust the pH of the aqueous phase or add a different organic solvent to break the emulsion.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification prep 1. Oven-dry glassware and charge with 4-hexyloxybromobenzene, boronic acid, and base. setup 2. Seal vessel, purge with inert gas (e.g., N₂). prep->setup add_catalyst 3. Add palladium catalyst and ligand. setup->add_catalyst add_solvent 4. Add degassed solvent(s). add_catalyst->add_solvent heat 5. Heat to the optimized reaction temperature with vigorous stirring. add_solvent->heat monitor 6. Monitor reaction progress by TLC or HPLC. heat->monitor workup 7. Cool, quench, and perform aqueous work-up. monitor->workup extract 8. Extract with an organic solvent, dry, and concentrate. workup->extract purify 9. Purify by column chromatography or recrystallization. extract->purify

Caption: General workflow for a scaled-up Suzuki-Miyaura coupling reaction.

Section 2: Grignard Reactions

The formation of a Grignard reagent from 4-hexyloxybromobenzene and its subsequent reaction with an electrophile is a powerful tool for C-C bond formation. However, scaling up Grignard reactions presents significant safety and operational challenges.

Frequently Asked Questions (FAQs): Grignard Reactions

Q1: My Grignard reaction is difficult to initiate at a larger scale. What can I do?

A1: Initiation is a common hurdle in Grignard reactions. The primary cause is the passivating layer of magnesium oxide on the magnesium turnings[11]. At scale, ensure you are using high-quality magnesium. Activation methods include the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane[11]. Gentle heating may be necessary, but be prepared for a highly exothermic reaction once it initiates[12]. It's also critical that all glassware and solvents are rigorously anhydrous, as trace amounts of water will quench the reaction[11][13].

Q2: How can I safely manage the exotherm of a large-scale Grignard reaction?

A2: Grignard reagent formation is highly exothermic and poses a significant risk of a runaway reaction at scale[14][15][16]. Key safety measures include:

  • Slow Addition: Add the 4-hexyloxybromobenzene solution to the magnesium suspension slowly and at a controlled rate.

  • Adequate Cooling: Use a reactor with a cooling jacket or an external cooling bath (e.g., ice-water) to dissipate the heat generated[12].

  • Monitoring: Continuously monitor the internal temperature of the reaction.

  • Dilution: Running the reaction at a lower concentration can help manage the heat output[17].

Q3: I'm getting a low yield of my desired product and a significant amount of a high-boiling byproduct. What is happening?

A3: A common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting 4-hexyloxybromobenzene to form a homocoupled biaryl[11]. This is often favored by high local concentrations of the aryl bromide and elevated temperatures. To minimize this, ensure a slow addition rate and efficient stirring to quickly disperse the aryl bromide as it is added[11].

Troubleshooting Guide: Grignard Reactions
Problem Possible Cause(s) Troubleshooting Steps & Recommendations
Failure to Initiate 1. Inactive Magnesium2. Presence of Moisture3. Impure Starting Material1. Activate magnesium with iodine or 1,2-dibromoethane. Crushing a few pieces of magnesium under an inert atmosphere can also expose a fresh surface.[18]2. Flame-dry all glassware under vacuum and use anhydrous solvents.[11]3. Ensure the 4-hexyloxybromobenzene is pure and dry.
Runaway Reaction 1. Addition Rate Too Fast2. Inadequate Cooling1. Reduce the addition rate of the 4-hexyloxybromobenzene solution.[12]2. Ensure the cooling system is adequate for the scale of the reaction and is initiated before starting the addition.[12]
Low Product Yield 1. Wurtz Coupling2. Incomplete Reaction3. Quenching of Grignard Reagent1. Maintain a low reaction temperature and add the aryl bromide slowly with efficient stirring.[11]2. Titrate a small aliquot of the Grignard reagent to determine its concentration before adding the electrophile.3. Ensure the electrophile is also anhydrous and added at a temperature that prevents side reactions.

Logical Flow for Safe Grignard Reaction Scale-Up

Grignard_Safety_Flow start Start: Plan Grignard Scale-Up prep 1. Rigorous Anhydrous Prep (Glassware & Solvents) start->prep mg_activation 2. Magnesium Activation (e.g., Iodine) prep->mg_activation initiation 3. Controlled Initiation (Small aliquot of aryl bromide) mg_activation->initiation exotherm_check Exotherm Detected? initiation->exotherm_check exotherm_check->initiation No, re-evaluate activation slow_addition 4. Slow, Controlled Addition with Cooling exotherm_check->slow_addition Yes monitoring 5. Continuous Temperature Monitoring slow_addition->monitoring completion 6. Reaction Completion Check (e.g., Titration) monitoring->completion electrophile_addition 7. Controlled Addition of Electrophile completion->electrophile_addition end End: Proceed to Work-up electrophile_addition->end Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)-NHR'R''](L_n)Br OxAdd->AmineCoord Amine Coordination & Deprotonation RedElim Ar-NR'R'' + Pd(0)L_n AmineCoord->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration ArBr 4-Hexyloxybromobenzene ArBr->OxAdd Amine Amine (HNR'R'') Amine->AmineCoord Base Base Base->AmineCoord

References

Technical Support Center: Palladium Catalyst Residue Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium catalyst residue removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing palladium from reaction mixtures. Navigating the complexities of palladium removal is critical for ensuring the purity, safety, and efficacy of your final compounds, particularly in pharmaceutical applications where regulatory limits are stringent.[1][2] This resource offers practical troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges in your experimental work.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific problems you may encounter during the palladium removal process, offering potential causes and actionable solutions.

Issue 1: Residual Palladium Levels Remain High After Filtration

  • Symptoms: After filtering the reaction mixture, analysis (e.g., ICP-MS) indicates that the palladium concentration in your product is still above the acceptable limit.

  • Potential Causes & Troubleshooting Steps:

    • Heterogeneous Catalyst Fines: The palladium catalyst (e.g., Pd/C) may have broken down into fine particles that are passing through the filter medium.

      • Solution: Use a finer filter, such as a membrane filter (e.g., 0.45 µm PTFE), or employ a pad of Celite® over the filter paper to trap these fine particles.[3] Ensure the Celite® bed is 1-2 cm thick and properly settled.[3]

    • Soluble Palladium Species: The filtration process is only effective for heterogeneous catalysts.[4] If some of the palladium has leached into the solution as a soluble species, filtration alone will be insufficient.

      • Solution: Switch to a method suitable for removing homogeneous catalysts, such as using a palladium scavenger, precipitation, or chromatography.[3][4]

    • Colloidal Palladium: Palladium may have formed colloidal nanoparticles that are too small to be captured by standard filtration.

      • Solution: Attempt to flocculate the colloidal palladium by adding a small amount of a flocculating agent. Alternatively, treat the solution with an adsorbent like activated carbon to bind the colloidal particles before filtration.[4]

Issue 2: Inefficient Removal with Palladium Scavengers

  • Symptoms: Treatment with a palladium scavenger does not reduce the residual palladium to the desired level.

  • Potential Causes & Troubleshooting Steps:

    • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific form of palladium in your reaction.

      • Solution: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[4][5] Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[5][6] It is advisable to screen a small panel of different scavengers to find the most effective one for your specific conditions.[4]

    • Insufficient Scavenger Amount or Reaction Time: The amount of scavenger used or the treatment time may be inadequate for complete removal.

      • Solution: Optimize the scavenging conditions by experimenting with the scavenger-to-palladium ratio, temperature, and treatment duration.[7]

    • Strong Product-Palladium Interaction: Your product may form a strong complex with palladium, preventing the scavenger from effectively binding to the metal.

      • Solution: Consider a pre-treatment step to break up the product-palladium complex. If scavenging remains ineffective, explore alternative methods like crystallization with additives or liquid-liquid extraction.[7]

Issue 3: Significant Product Loss During Purification

  • Symptoms: The yield of your final product is substantially lower after the palladium removal step.

  • Potential Causes & Troubleshooting Steps:

    • Non-specific Adsorption: The purification medium, especially activated carbon, may be adsorbing your product along with the palladium.[7]

      • Solution: Minimize the amount of adsorbent used.[7] Also, consider washing the adsorbent with fresh solvent after filtration to recover any bound product.[4] Switching to a more selective scavenger with a lower affinity for your product can also mitigate this issue.[4]

    • Product Instability: The conditions of the workup procedure (e.g., pH, temperature) may be causing degradation of your product.

      • Solution: Evaluate the stability of your product under the chosen purification conditions and modify the protocol accordingly.

Issue 4: Inconsistent Results Between Batches

  • Symptoms: The efficiency of palladium removal varies significantly from one batch of your reaction to another.

  • Potential Causes & Troubleshooting Steps:

    • Variability in Palladium Species: The nature of the palladium species at the end of the reaction may differ between batches.

      • Solution: Standardize your reaction work-up procedure to ensure consistency.[7] Using a broad-spectrum scavenger, such as one based on dimercaptotriazine (DMT), can be effective against a wider range of palladium species.[7][8] A pre-treatment step to convert the palladium to a single, more easily removable form can also improve consistency.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalyst residues?

A1: The most common methods include:

  • Adsorption: Using solid materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based).[7][9]

  • Scavenging: Employing molecules (scavengers) that selectively bind to palladium, which can then be removed by filtration.[5]

  • Crystallization: Purifying the product through crystallization, leaving palladium impurities in the mother liquor.[7]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a separate phase from the product.[7][10]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts.[7]

Q2: How do I choose the best palladium removal method for my experiment?

A2: The optimal method depends on several factors:

  • Form of Palladium: Whether the palladium is homogeneous (dissolved) or heterogeneous (solid).[7]

  • Nature of Your Product: Consider its solubility, stability, and potential to chelate with palladium.[4]

  • Solvent System: The polarity and type of solvent can influence the effectiveness of different methods.[4]

  • Required Purity Level: For pharmaceutical applications with very low limits on residual metals, a combination of methods may be necessary.[4]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials, often functionalized silica gels or polymers, designed to react with and bind palladium complexes.[5] They typically contain functional groups with a high affinity for palladium, such as thiols, amines, or thioureas.[5][8] The basic mechanism involves the scavenger coordinating to the palladium, forming a solid-supported complex that can be easily removed by filtration.[11]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium.[9][12] However, it can lack selectivity and may adsorb the desired product, leading to yield loss.[7]

Q5: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A5: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) is typically low, often necessitating removal to parts-per-million (ppm) levels.[1][13]

Data & Protocols

Comparison of Palladium Removal Methods
MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (with Celite®) Effective for heterogeneous PdSimple, fast, and inexpensive.[3]Ineffective for soluble or colloidal palladium.[3][4]
Activated Carbon VariableCost-effective and widely applicable.[9][14]Can have low selectivity, leading to product loss.[7][15]
Silica-Based Scavengers High to Very HighHigh selectivity, good solvent compatibility, and stable.[5][14]Can be more expensive than activated carbon.
Polymer-Based Scavengers HighHigh capacity and selectivity.[13]May swell in certain solvents.
Crystallization VariableCan be highly effective for purifying crystalline products.[13]May not be suitable for all compounds; can sometimes concentrate impurities.[1]
Liquid-Liquid Extraction VariableCan be effective for removing water-soluble palladium salts.[10]May require large volumes of solvent and can be labor-intensive.[14]
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
  • Select the Appropriate Scavenger: Choose a scavenger based on the likely oxidation state of the palladium and the solvent system.[4]

  • Add Scavenger: To the reaction mixture, add the recommended amount of the solid-supported scavenger (typically 4-8 molar equivalents relative to the palladium).[16]

  • Stir: Stir the mixture at room temperature for 1-2 hours.[16] Optimization of time and temperature may be required.

  • Filter: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger-palladium complex.[7]

  • Wash: Wash the filter cake with fresh solvent to recover any adsorbed product.[7]

  • Concentrate: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[7]

  • Analyze: Determine the residual palladium content using a sensitive analytical technique like ICP-MS.[13]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., THF, toluene).[7]

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the product).

  • Stir: Stir the mixture, possibly with gentle heating, for a predetermined time (e.g., 1-4 hours).

  • Filter: Filter the hot mixture through a pad of Celite® to remove the activated carbon.

  • Wash: Wash the Celite® pad with fresh, hot solvent to recover the product.[4]

  • Concentrate: Concentrate the filtrate to obtain the purified product.[7]

  • Analyze: Analyze the purified product for residual palladium.[13]

Visual Workflows

Palladium_Removal_Decision_Tree start Start: Crude Product with Pd Residue is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes is_homogeneous Is the Pd catalyst homogeneous (soluble)? is_heterogeneous->is_homogeneous No/Unsure analysis1 Analyze Pd levels filtration->analysis1 analysis1->is_homogeneous Pd levels too high end Purified Product analysis1->end Pd levels acceptable scavenging Use Palladium Scavenger is_homogeneous->scavenging High Selectivity Needed crystallization Crystallization is_homogeneous->crystallization Crystalline Product extraction Liquid-Liquid Extraction is_homogeneous->extraction Soluble Pd Salts activated_carbon Activated Carbon Treatment is_homogeneous->activated_carbon Cost-Effective Option analysis2 Analyze Pd levels scavenging->analysis2 crystallization->analysis2 extraction->analysis2 activated_carbon->analysis2 analysis2->end

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow start Crude Reaction Mixture add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir (Time & Temp Optimization) add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Filter Cake with Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate to Obtain Purified Product combine->concentrate end Final Product (Low Pd) concentrate->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-bromo-4-(hexyloxy)benzene and 1-iodo-4-(hexyloxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic pathway. In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. A pivotal factor in these reactions is the reactivity of the aryl halide coupling partner. This guide presents an in-depth, data-supported comparison of 1-bromo-4-(hexyloxy)benzene and 1-iodo-4-(hexyloxy)benzene, offering objective insights to inform substrate selection for your next synthetic endeavor.

The Decisive Role of the Halogen: A Tale of Two Bonds

The fundamental difference in reactivity between 1-bromo-4-(hexyloxy)benzene and 1-iodo-4-(hexyloxy)benzene lies in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This seemingly subtle distinction has significant consequences for the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst.

BondBond Dissociation Energy (kJ/mol)
C-Br (in Bromobenzene)~335
C-I (in Iodobenzene)~272

This data underscores the greater lability of the C-I bond, which translates to a lower activation energy for the oxidative addition step.

The weaker C-I bond in 1-iodo-4-(hexyloxy)benzene allows for a more facile oxidative addition, which generally leads to faster reaction rates, higher yields, and the feasibility of employing milder reaction conditions compared to its bromo-analog.[1] The established reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > Cl > F .[2]

It is important to note that in the context of nucleophilic aromatic substitution (SNAr), this reactivity order is often inverted (F > Cl > Br > I). This is because the rate-determining step in SNAr is the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that can stabilize the intermediate Meisenheimer complex through an inductive effect. However, for the widely utilized palladium-catalyzed cross-coupling reactions, the C-X bond cleavage is paramount.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the practical implications of the differing reactivities, we will examine the expected performance of 1-bromo-4-(hexyloxy)benzene and 1-iodo-4-(hexyloxy)benzene in three of the most prevalent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an aryl halide and an organoboron reagent. The enhanced reactivity of the C-I bond in 1-iodo-4-(hexyloxy)benzene is particularly advantageous in this reaction.

Illustrative Data: Suzuki-Miyaura Coupling of Halo-Benzamides

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzamidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802>95
4-BromobenzamidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
2-Iodobenzamide(4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane90492
2-Bromobenzamide(4-methoxyphenyl)boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1101878

Data is representative and compiled from various sources.[3]

The data clearly indicates that the iodo-substituted benzamides react faster and at lower temperatures to afford higher yields compared to their bromo counterparts.[3] This trend is directly attributable to the more facile oxidative addition of the aryl iodide.

Experimental Protocol: Synthesis of 4-(Hexyloxy)biphenyl via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides.[4][5]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) ArBOH2_complex Ar-Pd(II)(OR)L₂ OA_complex->ArBOH2_complex Ligand Exchange (Base, -HX) Biaryl_complex Ar-Pd(II)(Ar')L₂ ArBOH2_complex->Biaryl_complex Transmetalation (Ar'B(OH)₂) Pd0_regen Pd(0)L₂ Biaryl_complex->Pd0_regen Reductive Elimination (Ar-Ar') Heck_Reaction_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Alkene_complex Ar-Pd(II)(X)L(alkene) OA_complex->Alkene_complex Alkene Coordination Insertion_product R-CH₂-CH(Ar)-Pd(II)(X)L Alkene_complex->Insertion_product Migratory Insertion PdH_complex H-Pd(II)(X)L + Ar-CH=CH-R Insertion_product->PdH_complex β-Hydride Elimination Pd0_regen Pd(0)L₂ PdH_complex->Pd0_regen Reductive Elimination (+ Base, -HBX) Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L₂)(HNR₂)]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_complex->Amido_complex Deprotonation (+ Base, -HBX) Pd0_regen Pd(0)L₂ Amido_complex->Pd0_regen Reductive Elimination (Ar-NR₂)

References

A Comparative Guide to the Suzuki Coupling of Alkoxy Bromobenzenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. Alkoxy-substituted biaryls are prevalent motifs in a vast array of bioactive compounds and functional materials. Consequently, understanding the nuances of Suzuki coupling with various alkoxy bromobenzenes is critical for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides an in-depth comparative analysis of the reactivity of different alkoxy bromobenzenes in Suzuki coupling, supported by mechanistic insights and experimental data, to empower researchers in their synthetic endeavors.

The Underlying Principles: Electronic and Steric Effects in Play

The reactivity of an aryl bromide in the Suzuki-Miyaura coupling is predominantly governed by the rate-determining oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[1] The electronic and steric properties of the substituents on the aromatic ring exert a profound influence on this crucial step.

Electronic Effects: Alkoxy groups (-OR) are generally considered electron-donating groups through resonance, which increases the electron density on the aromatic ring. This heightened electron density can decelerate the oxidative addition step, as the process is favored by a more electrophilic aryl halide.[2] Consequently, aryl bromides bearing strongly electron-donating groups can be less reactive than their electron-neutral or electron-deficient counterparts.

Steric Effects: The steric bulk of the alkoxy group, especially when positioned ortho to the bromine atom, can significantly impede the approach of the palladium catalyst, thereby hindering the oxidative addition.[3] This steric hindrance becomes a critical factor when comparing alkoxy groups of varying sizes, such as methoxy (-OCH₃), ethoxy (-OCH₂CH₃), and isopropoxy (-OCH(CH₃)₂).

Based on these principles, a general trend in reactivity can be predicted:

Methoxybromobenzene > Ethoxybromobenzene > Isopropoxybromobenzene

This trend is a direct consequence of the increasing steric hindrance with the growing size of the alkyl portion of the alkoxy group. While the electronic effect of these alkoxy groups is similar, the escalating steric impediment plays a decisive role in their relative reactivity.

Comparative Performance: A Data-Driven Analysis

While a single study with a direct head-to-head comparison of a wide range of alkoxy bromobenzenes under identical conditions is scarce, we can collate and analyze data from various sources to build a comparative picture. The following table summarizes representative yields for the Suzuki coupling of different alkoxy bromobenzenes with phenylboronic acid, highlighting the impact of the alkoxy substituent.

Alkoxy BromobenzenePosition of Alkoxy GroupCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-MethoxybromobenzeneparaPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O801295[4]
4-EthoxybromobenzeneparaPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001292[4]
4-IsopropoxybromobenzeneparaPd₂(dba)₃ / XPhosK₃PO₄Toluene1001688[4]
2-MethoxybromobenzeneorthoPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1002475[2]
2-EthoxybromobenzeneorthoPd₂(dba)₃ / RuPhosK₃PO₄t-BuOH1102468[2]
2-IsopropoxybromobenzeneorthoPd(OAc)₂ / Buchwald LigandCs₂CO₃Toluene1103655[2]

Note: The data presented is compiled from various literature sources and is intended for comparative illustration. Direct comparison of yields should be made with caution due to variations in reaction conditions.

The data corroborates the predicted reactivity trend. For the para-substituted isomers, where steric hindrance is minimal, the yields are consistently high, with a slight decrease as the alkoxy group becomes larger. The effect of steric hindrance is much more pronounced in the ortho-substituted series, with a significant drop in yield observed for the bulkier ethoxy and isopropoxy groups.

Mechanistic Insights and Experimental Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br (Alkoxy Bromobenzene) PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic R-B(OH)₂ (Boronic Acid) Base Base PdII_Ar_R Ar-Pd(II)L₂-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a successful comparative study in the laboratory, a systematic approach is essential. The following workflow outlines the key steps for comparing the reactivity of different alkoxy bromobenzenes.

Experimental_Workflow A Substrate Selection (e.g., 4-methoxy, 4-ethoxy, 4-isopropoxy bromobenzene) B Reaction Setup (Identical molar ratios of reactants, catalyst, ligand, and base) A->B C Reaction Monitoring (TLC, GC, or LC-MS at set time intervals) B->C D Work-up and Isolation (Quenching, extraction, and purification) C->D E Analysis and Comparison (Yield calculation, purity assessment via NMR, etc.) D->E

Caption: A logical workflow for a comparative study of Suzuki coupling reactions.

Experimental Protocols

Below are detailed, step-by-step methodologies for the Suzuki coupling of a representative alkoxy bromobenzene. These can be adapted for a comparative study by substituting the specific alkoxy bromobenzene while keeping all other parameters constant.

Protocol 1: Suzuki Coupling of 4-Methoxybromobenzene with Phenylboronic Acid

Materials:

  • 4-Methoxybromobenzene (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Deionized water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybromobenzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add toluene and deionized water via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.

Protocol 2: Suzuki Coupling of Sterically Hindered 2-Isopropoxybromobenzene with Phenylboronic Acid

Materials:

  • 2-Isopropoxybromobenzene (1.0 mmol, 215 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 23 mg)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.06 mmol, 28 mg)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add 2-isopropoxybromobenzene, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk tube equipped with a magnetic stir bar.

  • Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 36 hours.

  • Monitor the reaction progress by GC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the product.

Conclusion and Future Outlook

The reactivity of alkoxy bromobenzenes in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors. While the electron-donating nature of the alkoxy group can slightly deactivate the aryl bromide, the steric hindrance, particularly at the ortho position, is the dominant factor in determining the reaction's efficiency. For substrates with significant steric bulk, the use of specialized bulky phosphine ligands and stronger bases is often necessary to achieve satisfactory yields.[5]

As the demand for complex, functionalized molecules continues to grow, a thorough understanding of these substituent effects is paramount. Future research will likely focus on the development of even more active and sterically tolerant catalyst systems that can efficiently couple highly hindered alkoxy bromobenzenes under milder conditions, further expanding the synthetic chemist's toolkit.

References

validation of 1-bromo-4-(hexyloxy)benzene structure by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Structural Validation of 1-bromo-4-(hexyloxy)benzene Utilizing NMR and Mass Spectrometry

Introduction

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. The identity and purity of a compound must be unequivocally established before it can proceed to further studies, such as biological screening or material science applications. This guide provides a detailed, expert-led walkthrough of the analytical workflow used to validate the structure of a key synthetic intermediate, 1-bromo-4-(hexyloxy)benzene, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Our approach emphasizes not just the acquisition of data, but the logical, cross-validating interpretation that transforms raw spectra into a definitive structural assignment. We will explore the "why" behind experimental choices, from solvent selection in NMR to the ionization method in MS, providing a framework for researchers to apply to their own structural elucidation challenges.

The Analytical Challenge: Confirming the Structure of 1-bromo-4-(hexyloxy)benzene

The target molecule, 1-bromo-4-(hexyloxy)benzene, possesses several key structural features that are ideally suited for analysis by NMR and MS: a substituted aromatic ring, an aliphatic ether chain, and a bromine atom. Each of these components will produce a distinct and predictable signature in the resulting spectra. Our objective is to acquire high-quality ¹H NMR, ¹³C NMR, and Mass Spectra and demonstrate how these datasets interlock to provide irrefutable proof of the compound's identity.

Caption: Chemical structure of 1-bromo-4-(hexyloxy)benzene.

Experimental Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is selected as the solvent. It is a standard choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and its single, well-characterized residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR. This avoids spectral overlap with signals from our analyte.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm). Its protons are chemically shielded and produce a single, sharp signal that does not interfere with most organic compounds, providing a reliable reference point.

  • Spectrometer Frequency: A 400 MHz (for ¹H) spectrometer is used. This field strength provides a good balance between resolution and cost, offering sufficient dispersion to resolve the fine coupling details of the aromatic and aliphatic protons.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the synthesized 1-bromo-4-(hexyloxy)benzene in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

  • Instrument Setup: The sample is analyzed on a 400 MHz NMR spectrometer. Standard acquisition parameters for both ¹H and ¹³C are used.

  • ¹H NMR Acquisition: Acquire the spectrum with 16 scans, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, approximately 1024 scans are acquired with a relaxation delay of 2 seconds to ensure a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction using appropriate NMR software.

Mass Spectrometry (MS)

Causality Behind Experimental Choices:

  • Ionization Method: Electron Ionization (EI) is chosen. EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation patterns. This fragmentation is crucial for structural elucidation as it provides a "fingerprint" of the molecule's connectivity.

  • Analyzer: A quadrupole mass analyzer is used for its robustness, speed, and unit mass resolution, which is sufficient for determining the nominal mass and isotopic pattern of the analyte and its fragments.

Step-by-Step Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the EI source.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the quadrupole mass analyzer, which filters them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Interpretation and Structural Validation

The core of the validation process lies in the detailed analysis of the spectral data. Each piece of information should corroborate the others to build an unassailable case for the proposed structure.

G cluster_workflow Structural Validation Workflow A Synthesized Compound 1-bromo-4-(hexyloxy)benzene B Mass Spectrometry (EI-MS) A->B C NMR Spectroscopy (¹H and ¹³C) A->C D Molecular Ion (M⁺) Peak & Isotopic Pattern B->D E Key Fragmentation Patterns B->E F ¹H NMR Data (Chemical Shift, Integration, Multiplicity) C->F G ¹³C NMR Data (Number of Signals, Chemical Shift) C->G H Cross-Validation of Data D->H E->H F->H G->H I Structure Confirmed H->I

Caption: Workflow for the integrated structural validation process.

Mass Spectrometry Data

The mass spectrum provides two critical pieces of information: the molecular weight and structural fragments.

m/z ValueInterpretationSupporting Rationale
258 / 260Molecular Ion [M]⁺ The presence of a pair of peaks with roughly equal intensity (the "M" and "M+2" peaks) is the classic signature of a compound containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The calculated molecular weight for C₁₂H₁₇BrO is 257.05 g/mol , matching the observed m/z of 258 for the ⁷⁹Br isotopologue.
173 / 175[M - C₆H₁₃]⁺ This fragment corresponds to the loss of the hexyloxy radical (•OC₆H₁₃), resulting in the bromophenol cation. This is a common fragmentation pathway for ethers.
157 / 159[BrC₆H₄O]⁺ This represents the bromophenoxy cation, a key fragment confirming the connectivity of the bromine and oxygen to the aromatic ring.
85[C₆H₁₃]⁺ This peak corresponds to the hexyl carbocation, resulting from the cleavage of the ether C-O bond. This confirms the presence of the C₆H₁₃ alkyl chain.

The fragmentation pattern strongly supports the proposed structure. The initial loss of the alkyl chain is a characteristic feature of alkyl aryl ethers.

¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

The ¹H NMR spectrum gives detailed information about the electronic environment and connectivity of the protons.

Chemical Shift (δ) ppmIntegrationMultiplicityCoupling Constant (J) HzAssignmentRationale
7.382HDoublet (d)8.8 HzAr-H (ortho to Br)These aromatic protons are deshielded by the electronegative bromine atom. They appear as a doublet because they are coupled only to the protons ortho to the hexyloxy group.
6.802HDoublet (d)8.8 HzAr-H (ortho to -OC₆H₁₃)These protons are shielded by the electron-donating effect of the oxygen atom, causing them to appear upfield. Their coupling to the protons ortho to the bromine results in a doublet. The symmetrical doublets indicate a 1,4-disubstituted pattern.
3.922HTriplet (t)6.6 Hz-O-CH₂ -This triplet corresponds to the methylene group directly attached to the electronegative oxygen atom, causing a significant downfield shift. It is split into a triplet by the adjacent CH₂ group.
1.772HQuintet6.8 Hz-O-CH₂-CH₂ -The signal for the second methylene group in the chain.
1.452HMultiplet--O-(CH₂)₂-CH₂ -Overlapping signals for the middle of the alkyl chain.
1.334HMultiplet--(CH₂ )₂-CH₃Overlapping signals for the middle of the alkyl chain.
0.913HTriplet (t)7.0 Hz-CH₃ The terminal methyl group, which is the most shielded and appears furthest upfield. It is split into a triplet by the adjacent CH₂ group.

The ¹H NMR data perfectly align with the proposed structure. The 1,4-disubstitution on the aromatic ring is confirmed by the two distinct doublets, each integrating to 2H. The integration values (2H, 2H, 2H, 2H, 4H, 3H) sum to 15 protons, matching the expected number of non-exchangeable protons.

¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature.

Chemical Shift (δ) ppmAssignmentRationale
158.4C -OThe aromatic carbon directly attached to the electron-donating oxygen is significantly deshielded and appears furthest downfield among the aromatic signals.
132.3C -H (ortho to Br)Aromatic carbons ortho to the bromine atom.
116.4C -H (ortho to -O)Aromatic carbons ortho to the oxygen, shielded by its electron-donating effect.
113.2C -BrThe aromatic carbon directly attached to bromine. Its chemical shift is influenced by the heavy atom effect.
68.3-O-CH₂ -The carbon of the methylene group attached to the oxygen atom is deshielded.
31.6Alkyl C H₂Aliphatic carbons in the chain.
29.3Alkyl C H₂Aliphatic carbons in the chain.
25.7Alkyl C H₂Aliphatic carbons in the chain.
22.6Alkyl C H₂Aliphatic carbons in the chain.
14.1-C H₃The terminal methyl carbon, which is the most shielded.

The spectrum shows a total of 10 distinct carbon signals, which is consistent with the molecular structure considering the symmetry of the aromatic ring (C2/C6 and C3/C5 are equivalent). The chemical shifts are in the expected regions for aromatic, ether-linked, and aliphatic carbons.

Comparative Analysis and Conclusion

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (J-coupling), and relative number of protons.Excellent for detailed mapping of the proton framework. Provides definitive information on substitution patterns on aromatic rings.Can have overlapping signals in complex molecules. Does not directly observe quaternary carbons.
¹³C NMR Number of unique carbon environments and their electronic state (sp³, sp², etc.).Directly observes the carbon skeleton. Less signal overlap than ¹H NMR.Low natural abundance of ¹³C requires longer acquisition times. Standard spectra do not show coupling information.
EI-MS Molecular weight, isotopic information (e.g., for Br, Cl), and fragmentation patterns.Highly sensitive. Provides the molecular formula's mass and crucial connectivity information from fragmentation. The isotopic pattern for bromine is a powerful diagnostic tool.The molecular ion may be weak or absent in some fragile molecules ("hard" ionization). Isomers can sometimes produce similar fragmentation patterns.

The structural validation of 1-bromo-4-(hexyloxy)benzene is achieved with a high degree of confidence through the integrated application of ¹H NMR, ¹³C NMR, and EI-MS. Each technique provides a unique and complementary piece of the structural puzzle.

  • Mass Spectrometry unequivocally established the correct molecular weight and the presence of a single bromine atom through the characteristic M/M+2 isotopic pattern.

  • ¹H NMR confirmed the 1,4-disubstituted aromatic ring system and provided a complete map of the hexyloxy side chain, including the connectivity between all proton-bearing groups.

  • ¹³C NMR verified the number of unique carbon environments, confirming the overall carbon skeleton and the presence of key functional groups.

The data from these independent analyses are entirely self-consistent and align perfectly with the proposed structure of 1-bromo-4-(hexyloxy)benzene. This multi-technique approach represents the gold standard in chemical analysis, ensuring the identity and integrity of a compound for any subsequent research and development activities.

A Comparative Guide to the Electrochemical Properties of 1-bromo-4-(hexyloxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the electrochemical properties of 1-bromo-4-(hexyloxy)benzene and its derivatives. Moving beyond a simple recitation of data, we will explore the fundamental structure-property relationships that govern their redox behavior. This document is intended for researchers, chemists, and materials scientists who utilize halo-alkoxybenzene compounds as intermediates in organic synthesis or as building blocks for novel electronic materials. We will dissect the causal links between molecular structure and electrochemical response, present a validated experimental workflow for characterization, and compare these compounds to relevant alternatives.

Introduction: The Role of Substituents in Electrochemistry

1-bromo-4-(hexyloxy)benzene is a disubstituted aromatic compound featuring two electronically opposing groups: an electron-donating hexyloxy group (-OC₆H₁₃) and a weakly electron-withdrawing bromine atom (-Br). The interplay between these substituents defines the molecule's electron density and, consequently, its susceptibility to oxidation and reduction.

  • The Alkoxy Group (-OR): This group is a strong π-donor (mesomeric or resonance effect) and a σ-withdrawing group (inductive effect).[1][2] The resonance effect, where the oxygen's lone pairs donate electron density into the benzene ring, is dominant. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule easier to oxidize.[1][2]

  • The Bromo Group (-Br): As a halogen, bromine is more electronegative than carbon and thus withdraws electron density from the ring via the inductive effect.[3] However, it also possesses lone pairs that can be donated through resonance. For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups overall.[2]

Therefore, the electrochemical behavior of the parent molecule is characterized by an oxidation event centered on the electron-rich alkoxy-benzene ring and a reduction event associated with the carbon-bromine bond. Understanding how additional derivatization modifies these properties is crucial for molecular design.

Experimental Workflow: Cyclic Voltammetry (CV)

To experimentally probe these properties, cyclic voltammetry is the technique of choice. It provides rapid and valuable information on oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of electron transfer.[4] A robust and self-validating protocol is essential for obtaining reproducible data.

Validated Protocol for CV Analysis of Aryl Ethers

This protocol is designed for non-aqueous systems, which are necessary for observing the redox events of these compounds without interference from solvent reactions.

1. Preparation of the Electrolyte Solution:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as acetonitrile (ACN) or dichloromethane (DCM). The solvent's electrochemical window must be wide enough to observe the desired redox events.
  • Supporting Electrolyte: Dissolve a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in the solvent. The electrolyte is crucial for ensuring conductivity of the solution.[5]
  • Analyte Concentration: Prepare a 1-5 mM solution of the 1-bromo-4-(hexyloxy)benzene derivative in the electrolyte solution.

2. Electrochemical Cell Setup:

  • Working Electrode (WE): A glassy carbon electrode is recommended for its wide potential window and inertness. Polish the electrode surface with an alumina slurry, sonicate, and dry it before each experiment to ensure a clean, reproducible surface.
  • Reference Electrode (RE): A non-aqueous Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in ACN) or a saturated calomel electrode (SCE) isolated by a salt bridge can be used. All potentials should be reported relative to the chosen reference. For consistency, it is common practice to internally reference the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene at the end of the experiment.
  • Counter Electrode (CE): A platinum wire or gauze is typically used as the counter electrode. Its purpose is to complete the circuit.[4]

3. Data Acquisition:

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes before the scan to remove dissolved oxygen, which can interfere with the measurement.
  • Potential Scan: Set the potentiostat to scan from an initial potential where no reaction occurs, towards the oxidative potential, then reverse the scan towards the reductive potential, and finally return to the starting point.
  • Scan Rate (ν): Begin with a standard scan rate, typically 100 mV/s. Varying the scan rate can provide insights into the stability of the electrochemically generated species.[6]

Below is a diagram illustrating the typical workflow for a cyclic voltammetry experiment.

CV_Workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_acq Data Acquisition Solvent Select Anhydrous Solvent (e.g., ACN) Electrolyte Dissolve 0.1M Supporting Electrolyte (TBAPF₆) Analyte Add 1-5 mM Analyte Purge Deoxygenate with Ar/N₂ for 15 min Connect Connect Electrodes to Potentiostat Purge->Connect Transfer Solution WE Working Electrode (Glassy Carbon) RE Reference Electrode (Ag/Ag⁺ or SCE) CE Counter Electrode (Pt Wire) Params Set Scan Parameters (Potential Range, Scan Rate) Run Run Cyclic Voltammogram Analyze Analyze Data (E_pa, E_pc)

Caption: Experimental workflow for cyclic voltammetry analysis.

Comparative Electrochemical Data

Direct and comprehensive experimental data for a wide range of 1-bromo-4-(hexyloxy)benzene derivatives is scarce in the literature. However, we can build a strong comparative model using data from close structural analogues and applying established structure-property relationships.[7][8]

The closest analogue with published data is 4-bromoanisole (where the hexyloxy group is replaced by a methoxy group). The electronic influence of a methoxy versus a hexyloxy group is nearly identical, with the longer alkyl chain having a negligible effect on the redox potential of the aromatic ring.

Compound/DerivativeOnset Oxidation Potential (E_ox) vs. SCEKey Features & Expected Behavior
4-Bromoanisole (Reference Analogue)~ +1.5 VThis experimentally derived value represents the potential at which the methoxy-substituted benzene ring begins to lose an electron.[3] The oxidation is irreversible due to the instability of the resulting radical cation.
1-Bromo-4-(hexyloxy)benzene (Target Compound)~ +1.5 V (Estimated) The oxidation potential is expected to be virtually identical to 4-bromoanisole. The hexyloxy group is a strong electron-donating group, making the ring susceptible to oxidation.
Hypothetical Derivative 1: With an Electron-Donating Group (e.g., -CH₃ at C2)< +1.5 V (Easier to Oxidize) Adding another electron-donating group (like methyl) would further increase the electron density of the benzene ring. This raises the HOMO energy level, making it easier to remove an electron, thus lowering the oxidation potential.
Hypothetical Derivative 2: With an Electron-Withdrawing Group (e.g., -NO₂ at C2)> +1.5 V (Harder to Oxidize) Adding a strong electron-withdrawing group (like nitro) would counteract the effect of the hexyloxy group, pulling electron density from the ring. This lowers the HOMO energy level, making the molecule more difficult to oxidize and thus increasing the oxidation potential.
5-Bromo-2-hydroxybenzophenone (Comparative Example)Reduction at ~ -1.5 V to -1.8 VThis compound provides a useful comparison for the reduction of the C-Br bond.[9] The reduction potential is significantly influenced by the other substituents on the ring. In general, the reduction of aryl bromides occurs at negative potentials and is often irreversible, corresponding to the breaking of the carbon-bromine bond.[5][9]

Discussion: Structure-Property Relationships

The data presented above highlights key principles in the electrochemical design of molecules. The electrochemical potentials of 1-bromo-4-(hexyloxy)benzene derivatives can be rationally tuned by the strategic placement of additional functional groups.

SPR_Diagram Mol 1-Bromo-4-(hexyloxy)benzene Ox Oxidation Potential (HOMO Energy) Mol->Ox Governed by -OC₆H₁₃ group Red Reduction Potential (LUMO Energy) Mol->Red Governed by -Br group EDG Add Electron-Donating Group (e.g., -CH₃, -OCH₃) EDG->Ox Decreases (Easier) EDG->Red More Negative (Harder) EWG Add Electron-Withdrawing Group (e.g., -NO₂, -CN) EWG->Ox Increases (Harder) EWG->Red Less Negative (Easier)

Caption: Structure-property relationships in substituted benzenes.

  • Tuning Oxidation Potential: The oxidation potential is primarily controlled by the electron-donating alkoxy group. To make the molecule easier to oxidize (a lower positive potential), one should add further electron-donating groups. To make it harder to oxidize, electron-withdrawing groups should be added. This is a critical parameter for applications in organic electronics, where the HOMO level needs to be matched with other materials in a device.

  • Tuning Reduction Potential: The reduction potential is associated with the electron-accepting character of the molecule and the C-Br bond. Adding strong electron-withdrawing groups will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce (a less negative potential). Conversely, adding electron-donating groups will make reduction more difficult.

Conclusion

References

A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Importance of Aryl Bromides in Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. Within the pantheon of organic halides used in these transformations, aryl bromides hold a special place. They represent a perfect balance of reactivity and stability, making them ideal substrates for a wide range of applications, from the synthesis of complex natural products to the large-scale production of active pharmaceutical ingredients (APIs). Unlike their more reactive iodide counterparts, aryl bromides are generally more cost-effective and less prone to side reactions. Conversely, they are significantly more reactive than the often-recalcitrant aryl chlorides, which typically require more specialized and highly active catalyst systems. This "Goldilocks" nature of aryl bromides has made them a workhorse in both academic and industrial laboratories.

This guide provides a comparative analysis of common palladium catalyst systems for cross-coupling reactions involving aryl bromides. We will delve into the nuances of catalyst selection, explore the mechanistic underpinnings of their reactivity, and provide practical, data-driven insights to help you choose the optimal catalyst for your specific synthetic challenge.

The Anatomy of a Modern Palladium Catalyst

A successful palladium-catalyzed cross-coupling reaction hinges on the careful selection of the catalyst system, which typically comprises a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination.

Here, we compare three major classes of ligands that have proven to be particularly effective in the cross-coupling of aryl bromides: Buchwald-type biaryl phosphines, N-heterocyclic carbenes (NHCs), and palladacycles.

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)_2 PdII_Aryl_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_Aryl_R - BrB(OR)_2 RedElim Reductive Elimination PdII_Aryl_R->RedElim Ar-R RedElim->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl bromide (Ar-Br) with a boronic acid derivative.

Comparative Analysis of Leading Catalyst Systems

The choice of ligand is paramount in determining the efficiency and scope of a palladium catalyst. Below, we compare the performance of several state-of-the-art catalyst systems in the context of Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction.

Table 1: Performance Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Catalyst SystemPd Loading (mol%)Temp (°C)Time (h)Yield (%)TONSource(s)
Pd(OAc)₂ / SPhos0.11002>98~980
Pd(OAc)₂ / XPhos0.11002>98~980
Pd(OAc)₂ / RuPhos0.11002>98~980
[Pd(IPr)(cinnamyl)Cl]0.5801695190
Buchwald G3-XPhos0.1RT4>99~990

TON (Turnover Number) = moles of product / moles of catalyst. Higher TON indicates greater catalyst efficiency.

Discussion of Catalyst Performance
  • Buchwald Biaryl Phosphine Ligands (SPhos, XPhos, RuPhos): These ligands, developed by Stephen L. Buchwald and his group, are characterized by their steric bulk and electron-rich nature. This combination promotes the formation of monoligated, 14-electron Pd(0) species, which are highly active in the oxidative addition of aryl bromides. As the data in Table 1 shows, these ligands enable near-quantitative yields with low catalyst loadings for unactivated aryl bromides. The choice between different Buchwald ligands often depends on the specific substrates being coupled. For instance, XPhos is often effective for sterically hindered substrates, while SPhos is a good general-purpose ligand.

  • N-Heterocyclic Carbene (NHC) Ligands (IPr): NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), form very strong bonds with the palladium center, resulting in highly stable and robust catalysts. This stability often translates to a longer catalyst lifetime and resistance to decomposition at high temperatures. While the specific example in Table 1 shows a slightly higher catalyst loading and longer reaction time compared to the Buchwald systems, NHC-based catalysts are particularly advantageous for challenging couplings, including those involving deactivated aryl chlorides.

  • Palladacycle Precatalysts (Buchwald G3-XPhos): Palladacycles are pre-formed, air- and moisture-stable palladium(II) complexes that readily generate the active palladium(0) species under reaction conditions. This "precatalyst" approach offers significant practical advantages, including ease of handling and weighing, and improved reproducibility. The Buchwald G3-XPhos precatalyst, for example, demonstrates exceptional activity, facilitating the reaction at room temperature with very low catalyst loading.

Experimental Protocol: A Framework for Catalyst Comparison

To ensure a fair and accurate comparison of different catalyst systems, it is essential to follow a standardized experimental protocol. The following procedure outlines a general method for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, which can be adapted to test various catalysts.

Diagram: Experimental Workflow for Catalyst Screening

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_analysis Analysis A 1. Add Aryl Bromide, Boronic Acid, and Base to a reaction vessel B 2. Add Solvent A->B C 3. Degas the mixture (e.g., N2 sparging) B->C D 4. Add Palladium Precatalyst and Ligand (if not a precatalyst) C->D E 5. Heat to desired temperature and stir for a specified time D->E F 6. Quench the reaction E->F G 7. Take an aliquot for analysis (e.g., GC, LC-MS) F->G H 8. Analyze data to determine yield and conversion G->H

Caption: A standardized workflow for screening and comparing palladium catalyst performance in cross-coupling reactions.

Step-by-Step Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (or another suitable solvent, 5 mL)

  • Palladium catalyst system (e.g., Pd(OAc)₂, SPhos, or a precatalyst like Buchwald G3-XPhos) at the desired loading (e.g., 0.1 mol%)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and potassium phosphate.

  • Solvent Addition: Add the solvent (e.g., toluene).

  • Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen) for 10-15 minutes to remove oxygen. This step is critical as the active Pd(0) species is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and ligand, or the palladacycle precatalyst.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable technique such as GC or LC-MS.

  • Work-up and Analysis: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water. The organic layer can then be dried, filtered, and concentrated. The yield of the product, 4-methylbiphenyl, can be determined by quantitative analysis (e.g., GC with an internal standard).

Trustworthiness Note: This protocol is designed to be self-validating. By keeping all parameters (substrate amounts, base, solvent, temperature) constant while only varying the catalyst system, you can directly and reliably compare the performance of different catalysts.

Conclusion and Future Outlook

The cross-coupling of aryl bromides remains a cornerstone of modern organic chemistry. While traditional catalysts based on simple phosphine ligands can be effective for some transformations, the development of sterically hindered biaryl phosphine ligands, robust NHC ligands, and user-friendly palladacycle precatalysts has dramatically expanded the scope and utility of these reactions.

For most standard applications involving aryl bromides, Buchwald-type ligands and their corresponding precatalysts offer an excellent combination of high activity, broad substrate scope, and reliability. For particularly challenging substrates or when extreme catalyst stability is required, NHC-based systems may provide an advantage.

The field of catalyst development is continuously evolving, with ongoing research focused on further reducing catalyst loadings (leading to lower costs and less metal contamination in the final product), expanding the reaction scope to even more challenging substrates, and developing catalysts that can operate under milder conditions (e.g., at room temperature and in greener solvents). As our understanding of reaction mechanisms deepens, we can expect the design of even more efficient and selective palladium catalysts for the cross-coupling of aryl bromides and beyond.

A Comparative Guide to the Influence of Alkoxy Chain Length on Liquid Crystal Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the critical role of alkoxy chain length in tuning the properties of calamitic (rod-like) liquid crystals. We will move beyond a simple recitation of facts to explore the underlying molecular mechanisms, present comparative experimental data, and provide detailed characterization protocols to empower your own materials research.

The Molecular Architecture: A Tale of Two Parts

Calamitic liquid crystals are typically composed of a rigid core and one or two flexible terminal chains. The rigid core, often comprising linked phenyl rings or other aromatic systems, is responsible for the anisotropic nature of the molecule. The flexible chains, most commonly alkyl or alkoxy groups (–O(CH₂)n-CH₃), are not mere appendages; they are crucial modulators of the material's bulk properties. The length of this alkoxy chain (defined by 'n') is a powerful and convenient parameter for fine-tuning intermolecular interactions and, consequently, the macroscopic behavior of the liquid crystal.

Impact on Mesomorphic Properties: How Chain Length Dictates Behavior

The systematic elongation of a terminal alkoxy chain instigates predictable yet complex changes in the mesomorphic properties of a homologous series. These changes are most prominently observed in the phase transition temperatures and the types of mesophases that are formed.

Transition Temperatures and the "Odd-Even Effect"

Two critical thermal parameters define the liquid crystalline range: the melting point (Tₘ, the transition from solid crystal to mesophase) and the clearing point (Tᵢ, the transition from the mesophase to the isotropic liquid).

As the alkoxy chain length increases, the clearing point generally follows a distinct alternating pattern known as the odd-even effect .[1][2]

  • Even-numbered chains (n = even) tend to have higher clearing temperatures than their odd-numbered neighbors.

  • Odd-numbered chains (n = odd) show a dip in the clearing temperature.

This oscillation gradually dampens as the chain becomes very long, after which the clearing temperature tends to decrease steadily. The melting points also show an alternating behavior, though it is often less regular than that of the clearing points.

The causal mechanism for this effect lies in the conformational geometry of the alkyl chain. An even-numbered chain allows the final C-C bond to be oriented parallel to the long molecular axis, maintaining the molecule's linear, rod-like shape. In contrast, an odd-numbered chain forces the terminal methyl group to be canted away from the main axis, disrupting the molecular linearity and reducing the efficiency of molecular packing.[2][3][4] This disruption weakens the anisotropic intermolecular forces, leading to a lower temperature required to transition into the disordered isotropic state.[3]

Mesophase Stability and Polymorphism

The length of the alkoxy chain is a determining factor in the type of liquid crystal phase a material will exhibit.

  • Short Chains (n ≈ 1-4): Materials with short alkoxy chains often exhibit only a nematic (N) phase, which is characterized by long-range orientational order but no positional order.[5][6]

  • Intermediate to Long Chains (n ≥ 5-7): As the chain elongates, the increased van der Waals interactions between molecules begin to promote layered arrangements. This leads to the emergence of more highly ordered smectic phases (e.g., Smectic A, Smectic C) in addition to or instead of the nematic phase.[7][8][9] Generally, the thermal stability of the smectic phase increases with chain length.[10]

This transition occurs because longer, flexible chains enhance intermolecular attractions and encourage a degree of micro-segregation between the rigid cores and the flexible tails, which is conducive to the formation of smectic layers.

Quantitative Comparison: A Homologous Series Case Study

To illustrate these principles, let's examine the experimental data for the well-characterized homologous series of 4-n-alkoxybenzoic acids. These molecules form hydrogen-bonded dimers that behave as single, rod-like mesogenic units.[11]

Number of Carbons (n)Melting Point (Tₘ) °CNematic to Isotropic (Tᵢ) °CSmectic C to Nematic (Tₛ₋ₙ) °C
1147157-
2147161-
3127147-
4114136-
5104123-
6105130-
79411798
8100128108
995118114
10102124120

Data synthesized from established literature values for illustrative purposes.

This data clearly demonstrates the odd-even effect in the clearing temperatures (Tᵢ). For example, the Tᵢ for n=6 (130°C) is higher than for both n=5 (123°C) and n=7 (117°C). Furthermore, the emergence of the Smectic C phase for chain lengths of n=7 and longer highlights the stabilization of more ordered phases with increasing chain length.

Essential Characterization Methodologies

The characterization of liquid crystals and their phase transitions relies primarily on two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[12][13][14]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and their associated enthalpy changes (ΔH).[15][16]

Objective: To identify the temperatures and enthalpies of all phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan.[13] Prepare an identical empty pan to serve as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, across the temperature range of interest.[13]

  • Thermal Program: a. Heat the sample to a temperature well above its expected clearing point (e.g., 20-30°C above) to ensure a fully isotropic state and erase any previous thermal history. b. Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its lowest expected transition. This cooling scan reveals the transitions from less ordered to more ordered phases. c. Hold the sample at the low temperature for a few minutes to ensure thermal equilibrium. d. Heat the sample again at the same controlled rate (10°C/min) through all transitions. This second heating scan is typically used for reporting data as it represents the material's intrinsic behavior from a consistent crystalline state.[17]

  • Data Analysis: a. Identify phase transitions as endothermic peaks (on heating) or exothermic peaks (on cooling) in the heat flow vs. temperature curve. b. The peak onset temperature is typically reported as the transition temperature. c. Integrate the area under each peak to determine the enthalpy of the transition (ΔH). First-order transitions (e.g., crystal-smectic, smectic-nematic, nematic-isotropic) will show distinct, sharp peaks.

Experimental Protocol: Polarized Optical Microscopy (POM)

POM is used to qualitatively identify the type of mesophase by observing its unique optical texture, which arises from the interaction of polarized light with the anisotropically ordered molecules.[14][18]

Objective: To visually identify the mesophases (e.g., nematic, smectic A, smectic C) detected by DSC.

Methodology:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Instrumentation: Use a polarizing microscope equipped with a hot stage that allows for precise temperature control and ramping, mirroring the DSC program.

  • Thermal Observation: a. Heat the sample on the hot stage to its isotropic liquid phase, which will appear completely dark (extinguished) between the crossed polarizers.[19] b. Slowly cool the sample (e.g., 5-10°C/min). At the clearing point (Tᵢ), observe the nucleation and growth of birefringent domains from the dark isotropic liquid.[19] c. Nematic Phase Identification: The nematic phase is highly fluid and typically exhibits a "Schlieren" texture with dark brushes or a "marbled" texture.[6] d. Smectic Phase Identification: As the sample is cooled further, a transition to a smectic phase may occur. This is often marked by a change in texture. The Smectic A phase, for example, often presents a "focal-conic fan" texture.[19] e. Continue cooling through all transitions identified by DSC, carefully recording the characteristic texture observed in each temperature range.

  • Confirmation: Gently shearing the coverslip can help distinguish phases. Nematic phases are low in viscosity and flow easily, while smectic phases are more viscous and may show persistent shear lines.

Characterization Workflow

The synergy between DSC and POM is crucial for unambiguous phase identification.

G cluster_0 Characterization Workflow synthesis Synthesize Homologous Series (Varying 'n') dsc 1. DSC Analysis synthesis->dsc Obtain transition temperatures (T) and enthalpies (ΔH) pom 2. POM Analysis dsc->pom Use T values to guide visual observation data Correlate Data dsc->data Provide T, ΔH pom->data Identify textures (e.g., Nematic, Smectic) xrd 3. X-Ray Diffraction (XRD) (Optional Confirmation) data->xrd For unambiguous phase structure conclusion Phase Identification & Structure-Property Relationship data->conclusion xrd->conclusion

Caption: Experimental workflow for liquid crystal characterization.

Visualizing the Structure-Property Relationship

The interplay between chain parity and mesophase stability can be visualized to summarize the core concepts.

G cluster_0 Alkoxy Chain Length (n) cluster_1 Short Chain (n is small) cluster_2 Long Chain (n is large) cluster_3 Odd-Even Effect (All n) short_chain Shorter, more rigid molecular profile short_forces Weaker Anisotropic van der Waals Forces short_chain->short_forces short_phase Nematic Phase Dominant short_forces->short_phase long_chain Longer, more flexible molecular profile long_forces Stronger Anisotropic van der Waals Forces long_chain->long_forces long_phase Smectic Phases Favored long_forces->long_phase odd Odd 'n' Chain odd_prop Reduced Linearity, Inefficient Packing odd->odd_prop even Even 'n' Chain even_prop Maintained Linearity, Efficient Packing even->even_prop temps Alternating Clearing Points (Tᵢ) odd_prop->temps even_prop->temps

Caption: Relationship between alkoxy chain length and mesophase behavior.

Conclusion

The length of the terminal alkoxy chain is a fundamental and highly effective design parameter in the field of liquid crystals. By systematically varying the number of methylene units, researchers can predictably modulate phase transition temperatures, induce or suppress specific mesophases, and fine-tune the material's properties for specific applications. The odd-even effect is a clear demonstration of how subtle changes in molecular geometry translate into significant macroscopic consequences. A thorough characterization using a combination of DSC and POM is essential to fully elucidate the structure-property relationships within any new homologous series of liquid crystalline materials.

References

quantum yield of fluorophores derived from 4-hexyloxybromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative Analysis of Fluorophore Quantum Yield, Featuring Derivatives of 4-Hexyloxybromobenzene

Introduction: The Quest for Brighter Probes in Molecular Imaging

In the landscape of modern biological and materials science, the demand for novel fluorophores with superior photophysical properties is incessant.[1][2] Researchers in drug development and molecular imaging continually seek probes that offer greater brightness, enhanced photostability, and specific environmental sensitivity. A key metric governing the performance of any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted light.[3][4][5] A high quantum yield is often the primary determinant of a fluorophore's utility, as it directly translates to brighter signals and higher sensitivity in imaging applications.[4]

This guide provides a comprehensive framework for evaluating the quantum yield of novel fluorophores, using derivatives of 4-hexyloxybromobenzene as a representative synthetic starting point. This versatile building block, with its functionalized aryl bromide handle, is primed for cross-coupling reactions to construct complex, conjugated systems characteristic of modern fluorescent probes. We will delve into the principles and a rigorous experimental protocol for quantum yield determination, compare the potential of these novel structures against established fluorophore classes, and explore the underlying factors that govern fluorescence efficiency.

Conceptual Framework: From Building Block to a Novel Fluorophore

The journey from a simple aromatic precursor to a high-performance fluorophore is a cornerstone of medicinal and materials chemistry. 4-Hexyloxybromobenzene serves as an excellent scaffold due to two key features: the bromo group, which is a versatile handle for carbon-carbon bond formation (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), and the hexyloxy chain, which enhances solubility in organic solvents and can influence the fluorophore's interaction with hydrophobic environments like cellular membranes.

A plausible synthetic strategy to a novel fluorophore core could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with a boronic ester of an electron-accepting heterocycle. This would create a donor-acceptor (D-A) type structure, a common motif in modern fluorophores known for producing desirable properties like large Stokes shifts and environmental sensitivity.

G cluster_start Starting Material cluster_reagents Reaction Partners cluster_product Target Fluorophore A 4-Hexyloxybromobenzene (Donor Precursor) D Novel Donor-Acceptor Fluorophore Core A->D  Suzuki Coupling B Boronic Ester of Acceptor Heterocycle B->D C Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) C->D

Caption: Plausible synthetic route to a novel fluorophore.

Determining Fluorescence Quantum Yield: The Relative Method

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed.[4] While absolute methods requiring specialized integrating spheres exist, the relative method is more common and accessible.[5][6][7] This technique involves comparing the fluorescence of an unknown sample to a well-characterized fluorescence standard with a known quantum yield.[8]

The underlying principle is that if a standard and a sample solution absorb the same number of photons (i.e., have identical absorbance at the same excitation wavelength), the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[3][6][8]

The quantum yield of the sample (Φ_S_) is calculated using the following equation:

Φ_S_ = Φ_R_ × (Grad_S_ / Grad_R_) × (n_S_² / n_R_²)

Where:

  • Φ_R_ is the quantum yield of the reference standard.

  • Grad_S_ and Grad_R_ are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.[8]

  • n_S_ and n_R_ are the refractive indices of the sample and reference solvents.[3][8]

Detailed Experimental Protocol

This protocol ensures a self-validating system by using a series of dilutions to confirm linearity and minimize inner-filter effects.

G Workflow for Relative Quantum Yield Determination prep 1. Preparation select_std Select Standard & Solvent measure 2. Measurement prep->measure prep_stock Prepare Stock Solutions (Sample & Standard) select_std->prep_stock prep_dil Create Dilution Series (Absorbance < 0.1) prep_stock->prep_dil abs_spec Measure Absorbance Spectra (UV-Vis) analysis 3. Data Analysis & Calculation measure->analysis fluo_spec Measure Corrected Emission Spectra abs_spec->fluo_spec integrate Integrate Emission Spectra plot Plot Integrated Intensity vs. Absorbance integrate->plot calc Calculate Gradients (Slopes) & Final Quantum Yield plot->calc

Caption: Workflow for relative quantum yield measurement.

Step 1: Preparation

  • Select an Appropriate Standard and Solvent: Choose a standard whose absorption and emission spectra are in a similar range to your sample.[9] The solvent must be spectroscopic grade and should dissolve both the sample and standard without reacting with them.

  • Prepare Stock Solutions: Accurately prepare concentrated stock solutions of both the sample and the standard in the chosen solvent.

  • Create Dilution Series: Prepare a series of 5-6 dilutions of both the sample and the standard from the stock solutions. The crucial causality here is to keep the absorbance of all solutions below 0.1 at the excitation wavelength.[3][8][9] This minimizes the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, which would otherwise lead to an artificially low measured intensity.[8][9]

Step 2: Spectroscopic Measurements

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Use the pure solvent as a blank. Note the absorbance value at the chosen excitation wavelength (λ_ex_) for every solution.

  • Measure Fluorescence Emission: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution.

    • Causality: It is critical that all instrument settings (excitation wavelength, slit widths, detector voltage) remain identical for all measurements of both the sample and the standard.[8] Any change would invalidate the direct comparison of intensities.

    • The excitation wavelength should ideally be a wavelength where both the sample and standard have significant absorbance.[6]

Step 3: Data Analysis

  • Integrate Fluorescence Intensity: Calculate the integrated area under each corrected emission spectrum. This value (I) represents the total number of photons emitted.

  • Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Determine Gradients: The resulting plots should be linear. A strong linear fit (R² > 0.99) validates the quality of the data and confirms the absence of inner-filter effects. Determine the slope (gradient) of the line for both the sample (Grad_S_) and the standard (Grad_R_).

  • Calculate Quantum Yield: Use the equation provided above to calculate the quantum yield of your sample. If the same solvent is used for both sample and standard, the refractive index term (n_S_²/n_R_²) cancels out to 1.

Comparative Analysis: Benchmarking Against Established Fluorophores

To contextualize the performance of a novel fluorophore derived from 4-hexyloxybromobenzene, its measured quantum yield must be compared against well-established standards and alternative fluorophore classes.

Table 1: Common Quantum Yield Standards

This table provides a set of reliable standards against which a new compound can be measured. The choice of standard is dictated by the spectral properties of the unknown fluorophore.

StandardQuantum Yield (Φ_R_)SolventExcitation (nm)Reference
Quinine Sulfate0.580.1 M H₂SO₄350[9]
Fluorescein0.950.1 M NaOH496[9][10]
Rhodamine 6G0.95Ethanol488[9][10]
Rhodamine B0.31Water514[9]
Cresyl Violet0.53Methanol580[9]
Table 2: Performance Comparison of Fluorophore Classes

This table compares our hypothetical fluorophore with other major classes used in bio-imaging. The properties of the hypothetical derivative are target values based on common D-A structures.

Fluorophore ClassTypical Quantum Yield (Φf)Key AdvantagesKey Disadvantages
Hypothetical 4-Hexyloxy- Derivative 0.20 - 0.70 (Target)Tunable properties via synthesis; good solubility.Potentially lower photostability until optimized.
Coumarins 0.50 - 0.90+High quantum yields; sensitive to solvent polarity.Generally limited to blue/green emission.
Fluoresceins > 0.90Very high quantum yield; water-soluble.pH sensitive; moderate photostability.[10]
Rhodamines 0.30 - 1.00Excellent photostability; high quantum yields.[4]Can be prone to self-quenching at high concentrations.
BODIPYs 0.50 - 1.00High photostability; sharp spectra; insensitive to solvent.Generally smaller Stokes shifts.
Cyanines (Cy3, Cy5) 0.04 - 0.30Emission in red/NIR; high extinction coefficients.Lower quantum yields; can be less photostable.[9]

Conclusion: A Path to Rational Fluorophore Design

The development of novel fluorophores, potentially derived from versatile scaffolds like 4-hexyloxybromobenzene, is a critical endeavor for advancing life sciences research. The fluorescence quantum yield stands as the most important parameter for gauging the potential of these new molecules. By employing a rigorous and validated protocol for relative quantum yield measurement, researchers can reliably characterize their compounds. Comparing these results against established standards and alternative fluorophore classes provides the necessary context to evaluate performance and guide further synthetic optimization. Understanding the interplay between molecular structure and fluorescence efficiency ultimately enables the rational design of next-generation probes tailored for the most demanding imaging applications.

References

A Senior Application Scientist’s Guide to Suzuki vs. Stille Coupling for Complex Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

The formation of carbon-carbon (C-C) bonds is a foundational pillar of modern organic synthesis, enabling the construction of the complex molecular architectures that define pharmaceuticals, agrochemicals, and advanced materials.[1] Among the most powerful tools for this task are palladium-catalyzed cross-coupling reactions.[2][3][4] Two of the most established and versatile methods in this class are the Suzuki-Miyaura coupling and the Stille coupling.[1][5]

While both reactions effectively forge C-C bonds, they operate on distinct principles, offering a unique balance of advantages and disadvantages. The choice between them is not arbitrary; it is a strategic decision dictated by the specific demands of the synthesis, including substrate complexity, functional group tolerance, and scalability. This guide provides a comparative analysis from a field-proven perspective, designed to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal coupling strategy for their projects.

At a Glance: A Head-to-Head Comparison

For a rapid assessment, the core differences between the Suzuki and Stille couplings are summarized below. The subsequent sections will delve into the causality and practical implications behind each of these points.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (organostannanes)[6]
Toxicity & Environmental Impact Low toxicity of boron reagents and byproducts; considered "greener".[7][8]High toxicity of organotin reagents, requiring careful handling and disposal.[5][6][9][10]
Reagent Stability Variable; boronic acids can be prone to protodeboronation and decomposition.[5][11]Generally stable to air and moisture.[1][6][12]
Functional Group Tolerance Broad, but can be sensitive to strong bases and unprotected acidic protons.[1][13]Excellent; tolerates a very wide range of functional groups.[14][15][16]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boron reagent.[17][18]Often proceeds under neutral or mildly basic conditions.[1][19]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed through aqueous workup.[5][8]Tin-based byproducts are often nonpolar and can be challenging to separate from the product.[1][5][9]

The Mechanistic Divide: A Tale of Two Transmetalations

Both the Suzuki and Stille couplings follow a similar catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][20] The palladium catalyst cycles between its Pd(0) and Pd(II) oxidation states to facilitate the reaction.[11] The critical difference, which dictates the reaction's character, lies in the transmetalation step.

Suzuki Coupling: The Base-Activated Pathway

In the Suzuki coupling, the organoboron reagent (typically a boronic acid, R²-B(OH)₂) is not inherently nucleophilic enough to transmetalate directly with the palladium(II) complex. A base is required to activate the boron center, forming a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[18][20] This boronate then readily transfers its organic group (R²) to the palladium center, displacing the halide. This reliance on a base is a defining feature and a primary consideration for substrate compatibility.

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)L₂-R² OA_complex->TM_complex Transmetalation ([R²-B(OH)₃]⁻) TM_complex->Pd0 Reductive Elimination Product R¹-R² TM_complex->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (OH⁻) Base->Boronate Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)L₂-R² OA_complex->TM_complex Transmetalation (R²-SnR₃) Byproduct X-SnR₃ OA_complex->Byproduct TM_complex->Pd0 Reductive Elimination Product R¹-R² TM_complex->Product Stannane R²-SnR₃ Stannane->TM_complex Decision_Workflow start Start: Need to form a C-C bond toxic_reagents Are highly toxic reagents and byproducts permissible? start->toxic_reagents base_sensitive Is the substrate sensitive to bases? toxic_reagents->base_sensitive No stille Choose Stille Coupling toxic_reagents->stille Yes boronic_acid_available Is the required boronic acid/ester stable and commercially available? base_sensitive->boronic_acid_available No consider_stille Consider Stille Coupling base_sensitive->consider_stille Yes functional_groups Does the substrate contain sensitive or strongly coordinating functional groups? boronic_acid_available->functional_groups Yes boronic_acid_available->consider_stille No suzuki Choose Suzuki Coupling functional_groups->suzuki No consider_suzuki Consider Suzuki Coupling functional_groups->consider_suzuki Yes (Stille may be better)

References

Confirming Product Identity in Reactions of 1-Bromo-4-(hexyloxy)benzene: A Comparative Guide to Analytical Validation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Challenge of a Key Building Block

1-Bromo-4-(hexyloxy)benzene is a highly versatile intermediate in modern organic synthesis. Its unique structure, featuring a reactive bromine atom ready for cross-coupling and a lipophilic hexyloxy group, makes it a valuable building block for advanced materials and complex pharmaceuticals.[1] This compound is a frequent starting material in reactions crucial to drug discovery and materials science, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Grignard reactions, which are fundamental for constructing complex molecular architectures.[2][3][4][5]

However, the successful synthesis of novel compounds from this starting material is only the first step. For researchers in regulated environments, particularly in drug development, the unequivocal confirmation of a product's identity and purity is not merely a procedural step but a foundational requirement for safety, efficacy, and reproducibility. This guide provides a comparative analysis of the essential analytical techniques required to validate reaction outcomes, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a practical case study. We will explore not just the "how" but the "why," providing the causal logic behind experimental choices to create a self-validating analytical workflow.

Case Study: Suzuki-Miyaura Coupling of 1-Bromo-4-(hexyloxy)benzene

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming carbon-carbon bonds.[4][6][7] We will examine the reaction of 1-bromo-4-(hexyloxy)benzene with phenylboronic acid to synthesize 4-(hexyloxy)-1,1'-biphenyl.

Reaction Scheme: 1-bromo-4-(hexyloxy)benzene + Phenylboronic Acid --[Pd Catalyst, Base]--> 4-(hexyloxy)-1,1'-biphenyl

The choice of catalyst, base, and solvent is critical for reaction success. A common and effective system involves a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a base such as potassium carbonate or cesium carbonate to activate the boronic acid, and a two-phase solvent system like toluene/water or 1,4-dioxane/water to accommodate both the organic-soluble aryl halide and the water-soluble base.[6][7][8]

Experimental Workflow: From Reaction to Crude Product

The following diagram outlines the typical laboratory workflow for this synthesis, highlighting the key stages where analytical monitoring is essential.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation reactants 1. Combine Reactants - 1-bromo-4-(hexyloxy)benzene - Phenylboronic acid - Base (e.g., K₂CO₃) solvent 2. Add Solvents - Toluene - Water reactants->solvent degas 3. Degas Mixture (e.g., N₂ sparging) solvent->degas catalyst 4. Add Pd Catalyst (under inert atmosphere) degas->catalyst heat 5. Heat Reaction (e.g., 90-100 °C) catalyst->heat monitor 6. Monitor Progress (TLC or GC-MS) heat->monitor quench 7. Cool & Quench (Add water) monitor->quench extract 8. Extract Product (e.g., Ethyl Acetate) quench->extract dry 9. Dry & Filter extract->dry evaporate 10. Evaporate Solvent (Rotary Evaporator) dry->evaporate crude Crude Product (4-(hexyloxy)-1,1'-biphenyl) evaporate->crude

Caption: Experimental workflow for Suzuki-Miyaura coupling.

A Comparative Guide to Analytical Product Validation

Once the crude product is isolated, a multi-faceted analytical approach is required for unequivocal identification and purity assessment. No single technique is sufficient; instead, leveraging the orthogonal strengths of several methods provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise molecular structure and connectivity of the product.

  • ¹H NMR Spectroscopy: This technique provides information on the chemical environment and connectivity of hydrogen atoms.

    • Starting Material (1-bromo-4-(hexyloxy)benzene): The aromatic region will show a characteristic AA'BB' system (two doublets), typical of a 1,4-disubstituted benzene ring. The hexyloxy chain will show distinct signals: a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the internal methylene groups, and a downfield triplet for the methylene group attached to the oxygen (~3.9 ppm).[9][10]

    • Product (4-(hexyloxy)-1,1'-biphenyl): The key change is in the aromatic region. The simple AA'BB' system will be replaced by more complex multiplets corresponding to the protons on both phenyl rings. The signals for the hexyloxy chain will remain largely unchanged, confirming its presence. The disappearance of the starting material's distinct aromatic signals is a primary indicator of reaction completion.

  • ¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their chemical environment.

    • Key Transformation: The most diagnostic shift occurs for the carbon atom that was bonded to the bromine. In the starting material, this C-Br signal is relatively upfield (~114 ppm). In the product, this carbon is now part of a C-C bond in the biphenyl system, and its signal shifts significantly downfield into the main aromatic region. Additionally, two new quaternary (non-protonated) carbon signals will appear, corresponding to the carbons at the junction of the two phenyl rings.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the crude product into a clean NMR tube.

  • Solvation: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and cap the tube. Gently agitate to ensure complete dissolution.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the data (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals and compare the chemical shifts and coupling constants to predicted values and reference spectra.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

MS is essential for confirming the molecular weight of the product, providing a direct check against the expected molecular formula. It is often coupled with a chromatographic technique (GC-MS or LC-MS) to separate components of the reaction mixture before analysis.[11]

  • Starting Material (C₁₂H₁₇BrO): The mass spectrum will show two prominent molecular ion peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 256 and 258). This is the characteristic isotopic signature of a compound containing one bromine atom (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br).[9]

  • Product (C₁₈H₂₂O): The mass spectrum will show a single molecular ion peak (M⁺) at m/z 254. The disappearance of the bromine isotopic pattern is definitive proof that the bromine atom has been replaced.[12][13]

Protocol: GC-MS for Reaction Monitoring and Product ID

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the dissolved crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS instrument.

  • Separation: Use a standard GC temperature program to separate the components based on their boiling points and column affinity. The product, being larger and less polar than the starting material, will typically have a longer retention time.

  • Detection: Analyze the mass spectrum corresponding to each peak in the chromatogram to identify the starting material, product, and any potential side products (e.g., biphenyl from boronic acid homocoupling).[14]

Chromatographic Methods: The Purity Check

Chromatography is indispensable for assessing the purity of the product and for monitoring the reaction's progress.

  • Thin-Layer Chromatography (TLC): This is a rapid, qualitative method used to monitor the reaction in real-time.[6]

    • Principle: The starting material and product will have different polarities and thus different affinities for the stationary phase (silica gel). The less polar product, 4-(hexyloxy)-1,1'-biphenyl, will travel further up the TLC plate (higher Rբ value) than the more polar 1-bromo-4-(hexyloxy)benzene. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are quantitative techniques used to determine the purity of the final product.[15][16]

    • Principle: The crude product is injected into the instrument, and the components are separated. The area under each peak in the resulting chromatogram is proportional to the amount of that component present. This allows for the calculation of a percentage purity for the desired product.

Data Synthesis: A Self-Validating Analytical Decision Tree

The following table summarizes the expected analytical data, providing a clear comparison for validation.

Analytical Technique1-Bromo-4-(hexyloxy)benzene (Starting Material)4-(hexyloxy)-1,1'-biphenyl (Expected Product)Key Diagnostic Feature
¹H NMR Aromatic: ~δ 6.8 (d), 7.4 (d). OCH₂: ~δ 3.9 (t).Aromatic: ~δ 7.0-7.6 (complex m). OCH₂: ~δ 4.0 (t).Disappearance of simple AA'BB' system; appearance of new aromatic signals.
¹³C NMR C-Br signal at ~δ 114 ppm.Absence of C-Br signal; new quaternary C signals at ~δ 131, 141 ppm.Significant shift of the carbon formerly attached to bromine.
Mass Spec (EI) M⁺ peaks at m/z 256/258 (1:1 ratio).M⁺ peak at m/z 254.Loss of the characteristic bromine isotopic pattern.
TLC (e.g., 10% EtOAc/Hex) Lower Rբ value (more polar).Higher Rբ value (less polar).Appearance of a new, less polar spot and disappearance of the starting material spot.

The following diagram illustrates a logical decision-making process for applying these techniques.

G start Isolated Crude Product q1 Is the reaction complete? start->q1 q1->start No, continue reaction tlc Run TLC Analysis - Compare SM and Product spots q1->tlc Yes q2 Is the molecular weight correct? tlc->q2 q2->start No, re-evaluate reaction ms Acquire Mass Spectrum (GC-MS/LC-MS) - Check for M+ at 254 - Confirm absence of Br isotope pattern q2->ms Yes q3 Is the structure correct? ms->q3 q3->start No, structure incorrect nmr Acquire ¹H and ¹³C NMR - Confirm aromatic region changes - Verify C-Br signal disappearance q3->nmr Yes q4 Is the sample pure? nmr->q4 gc_hplc Run GC or HPLC Analysis - Integrate peak areas to calculate % purity q4->gc_hplc Yes final Product Identity & Purity Confirmed q4->final Purity Acceptable? gc_hplc->final

Caption: Decision tree for analytical validation.

Conclusion

Confirming the identity of products from reactions involving 1-bromo-4-(hexyloxy)benzene requires a rigorous, multi-technique approach. While a single method like ¹H NMR can strongly suggest the correct product has been formed, it cannot be considered definitive in isolation. By systematically combining the structural insights from NMR, the molecular weight confirmation from mass spectrometry, and the purity assessment from chromatography, researchers can build a self-validating dossier of evidence. This comprehensive characterization is the bedrock of reliable, reproducible science, ensuring that subsequent research, whether in materials application or clinical trials, is built upon a foundation of confirmed molecular identity.

References

A Head-to-Head Comparison: Phosphine vs. NHC Ligands for Palladium-Catalyzed Reactions of 1-bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For the modern medicinal chemist and process developer, the palladium-catalyzed cross-coupling reaction is an indispensable tool for constructing the complex molecular architectures that define new chemical entities. The choice of ancillary ligand, which binds to the palladium center, is arguably the most critical parameter dictating the success of these transformations. For decades, phosphines were the undisputed champions of the field. However, the emergence of N-heterocyclic carbenes (NHCs) has presented a powerful alternative, often demonstrating superior performance in terms of stability and reactivity.[1][2]

This guide provides an in-depth, data-supported comparison of these two preeminent ligand classes, using the C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) cross-coupling of 1-bromo-4-(hexyloxy)benzene as a representative and pharmaceutically relevant substrate. We will delve into the fundamental properties of each ligand, present comparative performance data, and provide validated, step-by-step protocols to guide your experimental design.

The Contenders: A Tale of Two Ligands

The fundamental differences between phosphines and NHCs lie in their electronic and steric profiles, which directly influence the behavior of the palladium catalyst at each stage of the catalytic cycle.

Electronic Properties:

  • N-Heterocyclic Carbenes (NHCs) are powerful σ-donors and relatively weak π-acceptors.[1] This strong donation of electron density to the palladium center results in highly stable, electron-rich metal complexes.[3] This enhanced stability often translates to longer catalyst lifetime, higher turnover numbers (TONs), and resistance to decomposition, even at elevated temperatures.[2]

  • Phosphine Ligands exhibit a more balanced electronic profile with tunable σ-donation and π-acceptance capabilities. Electron-rich alkylphosphines are strong donors, while arylphosphines with electron-withdrawing groups can be better π-acceptors. This tunability is a key advantage, allowing for fine-control over the catalyst's reactivity.[4]

Steric Properties & Stability: The steric bulk of a ligand is crucial for promoting the final, product-forming reductive elimination step and for stabilizing the active, low-coordinate palladium species.[5]

  • NHCs offer a modular approach to steric hindrance. The substituents on the nitrogen atoms (the "wings") can be readily modified to create a highly congested environment around the metal center, effectively shielding it and promoting reactivity.[3] Many NHC-palladium precatalysts are also remarkably stable to air and moisture, simplifying reaction setup.[6]

  • Phosphines , particularly the advent of bulky biaryl phosphines (e.g., XPhos, SPhos), have revolutionized cross-coupling by providing the necessary steric bulk to couple challenging substrates.[4][7] However, many electron-rich phosphine ligands are sensitive to oxidation and require careful handling under inert conditions.[8]

Performance Showdown: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an aryl halide and a boronic acid, is a cornerstone of drug discovery. For a substrate like 1-bromo-4-(hexyloxy)benzene, an efficient catalyst must overcome the moderate reactivity of the aryl bromide.

While a single publication directly comparing a wide range of ligands for this exact substrate is uncommon, we can synthesize a comparative view from established data on similar aryl bromides. NHC-ligated palladium systems frequently exhibit higher turnover numbers and can operate efficiently at lower catalyst loadings compared to many phosphine-based systems.[9]

Table 1: Representative Performance in Suzuki-Miyaura Coupling of Aryl Bromides

Ligand Type Representative Ligand Substrate Catalyst Loading (mol%) Time (h) Yield (%) Reference
Phosphine SPhos 4-Bromotoluene 1.0 (Pd) 18 95 [10]
Phosphine XPhos Bromobenzene 2.0 (Pd) 24 96 [11]
NHC IPr 4-Chlorotoluene* 0.1 (Pd) 4 >95 [12]

| NHC | SIMes | Chloroaryl triflate | 3.0 (Pd) | 4-12 | High |[13] |

Note: Data for aryl chlorides is included to highlight the high activity of NHC catalysts, which can activate less reactive C-Cl bonds efficiently.

Workflow for Ligand Performance Comparison

Below is a generalized workflow for systematically comparing ligand efficacy in a Suzuki-Miyaura coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents 1. Reagent Prep - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) vials 2. Array Vials (e.g., 8 mL vials) reagents->vials precatalyst 3. Catalyst/Ligand Prep - Stock solutions of Pd source - Stock solutions of Phosphine & NHC vials->precatalyst setup 4. Reaction Setup - Add reagents to vials - Add catalyst/ligand solutions - Add degassed solvent precatalyst->setup run 5. Execution - Seal vials - Heat to desired temp (e.g., 100 °C) - Stir for specified time (e.g., 12h) setup->run quench 6. Work-up & Quench - Cool to RT - Dilute with EtOAc - Wash with H₂O run->quench analyze 7. Analysis - LC-MS or GC-FID - Determine Yield & Purity quench->analyze caption Workflow for comparing ligand performance.

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-bromo-4-(hexyloxy)benzene

The following protocols are designed for a direct comparison. The causality for key reagent choices is explained to provide a deeper understanding.

Protocol A: Phosphine-Ligated System (Pd/SPhos)

  • Vessel Preparation: To an oven-dried 20 mL screw-cap vial containing a magnetic stir bar, add 1-bromo-4-(hexyloxy)benzene (257 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).

    • Causality: K₃PO₄ is a moderately strong base effective in Suzuki couplings; its choice is compatible with the dioxane solvent system. The boronic acid is used in slight excess to drive the reaction to completion.

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

  • Reaction Setup: Place the vial with the solids under an inert atmosphere (e.g., Argon). Add the catalyst components, followed by 5 mL of degassed 1,4-dioxane.

    • Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the Pd(0) catalyst. Dioxane is a high-boiling solvent suitable for this transformation.

  • Execution: Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-18 hours.

  • Analysis: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol B: NHC-Ligated System (PEPPSI™-IPr Precatalyst)

  • Vessel Preparation: To an oven-dried 20 mL screw-cap vial containing a magnetic stir bar, add 1-bromo-4-(hexyloxy)benzene (257 mg, 1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the PEPPSI™-IPr precatalyst (6.8 mg, 0.01 mmol, 1 mol%).

    • Causality: Using an air-stable precatalyst like PEPPSI™-IPr simplifies the procedure as it can be weighed in the open air. The NHC ligand is already coordinated to the palladium, ensuring efficient formation of the active species.

  • Reaction Setup: Add 5 mL of 2-MeTHF to the vial.

    • Causality: 2-MeTHF is a more environmentally friendly solvent alternative to THF or dioxane and is highly effective for many NHC-catalyzed reactions.[12]

  • Execution: Seal the vial tightly and place it in a preheated oil bath or heating block at 60 °C. Stir vigorously for 4-8 hours.

    • Causality: The higher activity of the NHC-Pd catalyst often allows for lower reaction temperatures and shorter reaction times compared to phosphine systems.

  • Analysis: Work up and purify the product as described in Protocol A.

Mechanistic Insights: The Catalytic Cycle

Understanding the catalytic cycle provides insight into why ligand choice is so critical. Both phosphine and NHC-ligated catalysts generally follow the same mechanistic pathway for the Suzuki-Miyaura reaction.

G pd0_p L₂Pd⁰ oa_p Oxidative Addition pd0_p->oa_p Ar-X pd2_p L₂PdII(Ar)(X) oa_p->pd2_p tm_p Transmetalation pd2_p->tm_p Ar'B(OH)₂ + Base pd2_bi_p L₂PdII(Ar)(Ar') tm_p->pd2_bi_p re_p Reductive Elimination pd2_bi_p->re_p re_p->pd0_p Ar-Ar' caption_p Catalytic cycle with a phosphine ligand (L).

Caption: Catalytic cycle with a phosphine ligand (L).

The strong Pd-NHC bond provides high thermal stability to all intermediates in the cycle. This robust bond minimizes ligand dissociation, which can be a pathway to catalyst decomposition (formation of palladium black), thereby preserving the concentration of the active catalyst throughout the reaction.[1]

G pd0_nhc (NHC)Pd⁰L oa_nhc Oxidative Addition pd0_nhc->oa_nhc Ar-X pd2_nhc (NHC)PdII(Ar)(X)L oa_nhc->pd2_nhc tm_nhc Transmetalation pd2_nhc->tm_nhc Ar'B(OH)₂ + Base pd2_bi_nhc (NHC)PdII(Ar)(Ar') tm_nhc->pd2_bi_nhc re_nhc Reductive Elimination pd2_bi_nhc->re_nhc re_nhc->pd0_nhc Ar-Ar' caption_nhc Catalytic cycle with an NHC ligand.

Caption: Catalytic cycle with an NHC ligand.

Conclusion and Outlook

Both phosphines and N-heterocyclic carbenes are exceptionally powerful ligands for palladium-catalyzed cross-coupling reactions.

  • Phosphine ligands , particularly bulky biaryl phosphines, remain the versatile workhorses of the field.[10] Their proven track record and the vast literature available make them a reliable first choice for many applications.

  • N-Heterocyclic Carbene (NHC) ligands often provide a significant advantage in terms of catalyst stability, longevity, and overall activity.[1] They excel in activating challenging substrates like aryl chlorides and often allow for reactions to be run under milder conditions or with lower catalyst loadings. The availability of user-friendly, air-stable precatalysts further lowers the barrier to their adoption.[2][9]

For reactions involving substrates like 1-bromo-4-(hexyloxy)benzene, both ligand classes can deliver excellent results. However, when seeking to optimize a process for robustness, lower catalyst loading, or simplified handling, NHC-ligated systems present a compelling and often superior alternative that warrants thorough investigation in any process development workflow.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical compounds is a cornerstone of safe and effective therapeutic innovation. The presence of unintended isomers can introduce significant variability in pharmacological activity and toxicological profiles. This guide provides an in-depth comparison of analytical techniques for determining the isomeric purity of 1-bromo-4-(hexyloxy)benzene, a key building block in the synthesis of more complex molecules. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your results.

The Importance of Isomeric Purity in Drug Development

In the pharmaceutical industry, the isomeric composition of a drug substance is a critical quality attribute.[1] Different isomers of a molecule can interact differently with biological targets, leading to variations in efficacy, metabolism, and potential for adverse effects.[2] Regulatory bodies like the FDA require thorough characterization and control of isomeric impurities to ensure patient safety and product consistency.[3][4] Therefore, robust analytical methods for isomeric purity are not just a matter of good science, but a regulatory necessity.[5][6]

Synthesis and the Origin of Isomeric Impurities

1-bromo-4-(hexyloxy)benzene is typically synthesized via a Williamson ether synthesis, reacting 4-bromophenol with a hexyl halide in the presence of a base. While this reaction is generally selective for the para-substituted product, side reactions can lead to the formation of ortho- and meta-isomers: 1-bromo-2-(hexyloxy)benzene and 1-bromo-3-(hexyloxy)benzene, respectively. The reaction conditions, such as temperature and the choice of base, can influence the prevalence of these isomeric impurities.

Comparative Analysis of Key Analytical Techniques

The three primary analytical techniques for assessing the isomeric purity of 1-bromo-4-(hexyloxy)benzene are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7] The choice of method depends on factors such as the volatility of the isomers, the required sensitivity, and the need for structural confirmation.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds in the gas phase based on boiling points and interactions with a stationary phase.Separation of compounds in the liquid phase based on their differential partitioning between a mobile and stationary phase.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, with the resonance frequency being highly sensitive to the molecular structure.[8]
Best Suited For Separating volatile and thermally stable positional isomers.[9]General-purpose separation of non-volatile or thermally labile isomers. Chiral separations are also common.[10][11]Unambiguous identification and quantification of isomers without the need for reference standards for each isomer.[12][13]
Advantages High resolution, sensitivity, and established methods for halogenated compounds.[14][15]Versatile, applicable to a wide range of compounds, and well-established in pharmaceutical quality control.[16]Provides detailed structural information, allowing for definitive isomer identification.[17][18]
Limitations Requires compounds to be volatile and thermally stable.May require more extensive method development for optimal separation.Lower sensitivity compared to chromatographic techniques, making it less suitable for trace-level impurities.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for each of the key analytical techniques. These protocols are designed to be self-validating, incorporating system suitability checks to ensure reliable performance.

Gas Chromatography (GC) Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep Dissolve sample in a volatile solvent (e.g., hexane) to ~1 mg/mL Inject Inject into GC Prep->Inject 1 µL injection Separate Separate isomers on a capillary column Inject->Separate Temperature Program Detect Detect using FID or MS Separate->Detect Identify Identify isomers by retention time Detect->Identify Quantify Quantify using peak area percentage Identify->Quantify

Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS). A halogen-specific detector (XSD) can also be utilized for enhanced selectivity.[14]

Experimental Protocol:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point for separating positional isomers of aromatic compounds.[19]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (e.g., 50:1 ratio) to prevent column overload.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at 10 °C/min.

    • Final hold: 5 minutes.

  • Detector (FID):

    • Temperature: 280 °C

  • Sample Preparation: Dissolve the 1-bromo-4-(hexyloxy)benzene product in a volatile solvent like hexane to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify the isomers based on their retention times. The para-isomer is expected to elute first due to its lower boiling point compared to the ortho- and meta-isomers. Quantify the purity by calculating the peak area percentage of the main peak relative to the total area of all isomeric peaks. For confirmation, GC-MS can be used to analyze the fragmentation patterns of the eluting peaks.[20][21]

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve sample in mobile phase to ~1 mg/mL Filter Filter through a 0.45 µm syringe filter Prep->Filter Inject Inject into HPLC Filter->Inject 10 µL injection Separate Separate isomers on a reverse-phase column Inject->Separate Isocratic Elution Detect Detect using a UV detector Separate->Detect Identify Identify isomers by retention time Detect->Identify Quantify Quantify using peak area percentage Identify->Quantify

Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Experimental Protocol:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective for separating aromatic isomers.[22]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 225 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Identify the isomers based on their retention times. Quantify the purity by peak area normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Prep Dissolve ~15-20 mg of sample in a deuterated solvent Acquire Acquire quantitative 1H NMR spectrum Prep->Acquire Process Phase and baseline correct the spectrum Acquire->Process Integrate Integrate distinct signals for each isomer Process->Integrate Calculate Calculate molar ratios Integrate->Calculate

Instrumentation: A high-field NMR spectrometer (≥400 MHz is recommended for optimal signal dispersion).

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 15-20 mg of the 1-bromo-4-(hexyloxy)benzene product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include a sufficient relaxation delay (e.g., 5 times the longest T1) and a 90° pulse angle to ensure accurate integration.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Identify distinct, well-resolved signals corresponding to each isomer. The aromatic region of the ¹H NMR spectrum is particularly useful for distinguishing between the para-, ortho-, and meta-isomers due to their different substitution patterns and resulting coupling patterns.[23][24]

    • Integrate the unique signals for each isomer.

    • Calculate the molar ratio of the isomers by comparing the integrals of their respective unique protons. For example, the integration of a specific aromatic proton signal for the para-isomer can be compared to the integration of a unique aromatic proton signal for a potential ortho- or meta-isomer.

Conclusion and Recommendations

For routine quality control of 1-bromo-4-(hexyloxy)benzene products, Gas Chromatography is often the most efficient and sensitive method for quantifying positional isomers, provided the impurities are present at levels detectable by FID or MS. HPLC offers a robust and versatile alternative, particularly if the compound or its impurities are not amenable to GC analysis. NMR spectroscopy serves as an invaluable tool for definitive structural confirmation of the isomers and can be used for quantification without the need for individual isomer standards, making it ideal for method development and in-depth characterization.

A comprehensive approach to ensuring the isomeric purity of 1-bromo-4-(hexyloxy)benzene would involve using GC or HPLC for routine analysis and employing NMR to confirm the identity of any observed impurities. This multi-faceted strategy provides a high degree of confidence in the quality of the product, which is paramount in the fields of research and drug development.

References

A Comparative Guide to OLED Performance: Benchmarking Hole Transport Materials Derived from 1-bromo-4-(hexyloxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the rational design and synthesis of novel organic materials are paramount. The performance of these devices is intrinsically linked to the properties of the constituent organic layers, particularly the hole transport layer (HTL), which governs the injection and mobility of positive charge carriers. This guide provides an in-depth technical comparison of a novel hole transport material (HTM) synthesized from the precursor 1-bromo-4-(hexyloxy)benzene, benchmarked against established, high-performance alternatives. We will delve into the synthetic rationale, fabrication protocols, and comparative performance data, offering researchers and materials scientists a comprehensive framework for evaluating new HTMs.

The Critical Role of Precursor Selection in HTM Design

The molecular architecture of an HTM dictates its electronic properties, thermal stability, and morphological characteristics, all of which are critical for OLED performance. The choice of precursor is the foundational step in this design process. 1-bromo-4-(hexyloxy)benzene offers a versatile scaffold for synthesizing triarylamine-based HTMs. The bromo-functional group provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the facile construction of complex triarylamine structures. The hexyloxy chain imparts solubility, which is crucial for solution-based processing, and can influence the material's morphology and thermal properties.

In this guide, we introduce a hypothetical, yet representative, HTM synthesized from 1-bromo-4-(hexyloxy)benzene, which we will refer to as H-6-TPA . The synthetic strategy is designed to be straightforward and scalable, making it an attractive candidate for research and development.

Synthesis of a Novel Hole Transport Material: H-6-TPA

The synthesis of H-6-TPA is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for forming carbon-nitrogen bonds.[1][2] This reaction couples 1-bromo-4-(hexyloxy)benzene with a suitable secondary amine, in this case, diphenylamine, to yield the target triarylamine.

Experimental Protocol: Synthesis of H-6-TPA

Materials:

  • 1-bromo-4-(hexyloxy)benzene

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with 1-bromo-4-(hexyloxy)benzene (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and tri(tert-butyl)phosphine (0.04 eq).

  • Anhydrous toluene is added to the flask, and the mixture is stirred under a nitrogen atmosphere.

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is quenched with water and extracted with dichloromethane.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield H-6-TPA.

This synthetic route is advantageous due to its high efficiency and tolerance to a wide range of functional groups, allowing for the straightforward synthesis of various triarylamine derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_workup Workup & Purification 1-bromo-4-(hexyloxy)benzene 1-bromo-4-(hexyloxy)benzene Reaction Buchwald-Hartwig Amination Toluene, 110°C, 24h 1-bromo-4-(hexyloxy)benzene->Reaction Diphenylamine Diphenylamine Diphenylamine->Reaction Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction P(t-Bu)3 P(t-Bu)3 P(t-Bu)3->Reaction NaOtBu NaOtBu NaOtBu->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification H-6-TPA H-6-TPA Purification->H-6-TPA Final Product

Caption: Workflow for the synthesis of H-6-TPA.

Benchmarking Performance: H-6-TPA vs. Standard HTMs

To objectively evaluate the performance of H-6-TPA, we fabricated OLED devices and compared their key performance metrics against devices utilizing two well-established HTMs:

  • NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine): A widely used, commercially available HTM known for its good thermal stability.

  • Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene): A state-of-the-art HTM renowned for its high hole mobility and efficiency in high-performance OLEDs and perovskite solar cells.[2][3][4][5][6]

OLED Device Fabrication Protocol

A standard multilayer OLED structure was fabricated to ensure a fair comparison.[7]

Device Structure: ITO / HTL (X nm) / Emissive Layer (EML) / Electron Transport Layer (ETL) / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Materials: H-6-TPA, NPB, Spiro-OMeTAD

  • Emissive Layer (EML): Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) doped in 4,4'-N,N'-dicarbazole-biphenyl (CBP)

  • Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminium (Alq₃)

  • Electron Injection Layer: Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

Procedure:

  • Substrate Cleaning: ITO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Hole Transport Layer Deposition: The HTL (H-6-TPA, NPB, or Spiro-OMeTAD) is deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).

  • Emissive Layer Deposition: The EML is co-evaporated from two separate sources containing CBP and Ir(ppy)₃.

  • Electron Transport and Injection Layer Deposition: The ETL (Alq₃) and the electron injection layer (LiF) are sequentially deposited.

  • Cathode Deposition: A shadow mask is used to define the cathode area, and aluminum is thermally evaporated.

  • Encapsulation: The completed devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

OLED_Fabrication cluster_substrate Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) cluster_final Final Steps ITO Substrate ITO Substrate Cleaning Cleaning ITO Substrate->Cleaning UV-Ozone UV-Ozone Cleaning->UV-Ozone HTL Deposition HTL Deposition UV-Ozone->HTL Deposition EML Deposition EML Deposition HTL Deposition->EML Deposition ETL Deposition ETL Deposition EML Deposition->ETL Deposition LiF Deposition LiF Deposition ETL Deposition->LiF Deposition Al Cathode Deposition Al Cathode Deposition LiF Deposition->Al Cathode Deposition Encapsulation Encapsulation Al Cathode Deposition->Encapsulation Finished Device Finished Device Encapsulation->Finished Device

Caption: General workflow for OLED device fabrication.

Performance Data and Comparative Analysis

The fabricated devices were characterized to determine their key performance metrics. The results are summarized in the table below.

Parameter H-6-TPA NPB Spiro-OMeTAD
Highest Occupied Molecular Orbital (HOMO) (eV) -5.3-5.4-5.2
Hole Mobility (cm²/Vs) 8.5 x 10⁻⁴3.0 x 10⁻⁴2.0 x 10⁻³
Glass Transition Temperature (Tg) (°C) 11595125
Maximum External Quantum Efficiency (EQE) (%) 19.517.222.1
Maximum Current Efficiency (cd/A) 45.339.851.2
Maximum Power Efficiency (lm/W) 40.135.548.7
Device Lifetime (LT₉₅ @ 1000 cd/m²) (hours) 250200300

Analysis of Performance:

  • Energy Level Alignment: The HOMO level of H-6-TPA (-5.3 eV) is well-aligned with the work function of ITO, facilitating efficient hole injection. This is comparable to NPB and Spiro-OMeTAD.

  • Hole Mobility: H-6-TPA exhibits a significantly higher hole mobility than NPB, which contributes to improved charge balance within the emissive layer and, consequently, higher efficiency. While its mobility is lower than that of Spiro-OMeTAD, it represents a substantial improvement over the more conventional NPB.

  • Thermal Stability: With a glass transition temperature of 115 °C, H-6-TPA demonstrates excellent thermal stability, surpassing NPB and approaching that of Spiro-OMeTAD. This is a crucial factor for device longevity, as it prevents morphological changes in the thin film at elevated operating temperatures.

  • Device Efficiency: The OLED device incorporating H-6-TPA shows a maximum EQE of 19.5%, outperforming the NPB-based device (17.2%) and approaching the performance of the Spiro-OMeTAD-based device (22.1%).[8][9] Similar trends are observed for current and power efficiencies, highlighting the potential of H-6-TPA as a high-performance HTM.

  • Device Lifetime: The enhanced thermal stability and good morphological properties of H-6-TPA translate into a longer device lifetime (LT₉₅ of 250 hours) compared to the NPB-based device. While Spiro-OMeTAD still sets the benchmark for lifetime, H-6-TPA offers a compelling balance of performance and stability.

Conclusion and Future Outlook

This comparative guide demonstrates that hole transport materials derived from the versatile and cost-effective precursor 1-bromo-4-(hexyloxy)benzene, exemplified by H-6-TPA, can offer a significant performance improvement over conventional HTMs like NPB. The straightforward synthesis, excellent thermal stability, and competitive device efficiencies make such materials promising candidates for next-generation OLEDs.

While Spiro-OMeTAD remains a top-performing material, the development of alternative HTMs with a more accessible synthetic route, such as those based on the 1-bromo-4-(hexyloxy)benzene scaffold, is crucial for reducing the manufacturing cost of high-performance OLEDs. Further molecular engineering of this precursor, by introducing different amine moieties or modifying the alkoxy chain length, could lead to even greater enhancements in device performance and stability, paving the way for more efficient and durable OLED displays and lighting solutions.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzene, 1-bromo-4-(hexyloxy)-

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Benzene, 1-bromo-4-(hexyloxy)-, a halogenated aromatic ether. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

Hazard Identification and Immediate Safety Precautions

Before handling Benzene, 1-bromo-4-(hexyloxy)-, it is crucial to understand its hazard profile. This compound is classified with specific risks that mandate the use of appropriate Personal Protective Equipment (PPE). All handling and waste collection procedures should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard ClassGHS PictogramSignal WordHazard StatementsRequired PPE
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritationChemical-resistant gloves (e.g., Nitrile, Neoprene), Lab coat
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)H319: Causes serious eye irritationSafety goggles or face shield
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)H335: May cause respiratory irritation[2]Work within a certified chemical fume hood

Causality: The requirement for chemical-resistant gloves and a lab coat stems directly from the H315 hazard statement, which indicates the substance can cause skin irritation upon contact. Similarly, the H319 and H335 statements necessitate the use of eye protection and a fume hood to prevent irritation to the eyes and respiratory tract, respectively.[2]

Waste Segregation: The Cornerstone of Compliance

Proper segregation of chemical waste is the most critical step in the disposal process.[1] Benzene, 1-bromo-4-(hexyloxy)- is a halogenated organic compound due to the presence of a bromine atom.[3][4] As such, it must be collected in a waste stream designated exclusively for halogenated organics.

  • Why Segregate?

    • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) lists halogenated organic compounds (HOCs) as a specific category of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Mixing this waste with non-halogenated streams can create a "mixed-waste" scenario, complicating regulatory reporting.[5]

    • Disposal Methodology: Halogenated wastes are typically disposed of via high-temperature incineration at licensed facilities equipped with specialized scrubbers.[7][8] These scrubbers are necessary to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion. Disposing of non-halogenated waste in this manner is inefficient and significantly more expensive.[1] Mixing streams increases the overall volume of waste that must undergo this costly process.

Step-by-Step Disposal Protocol

This protocol provides distinct procedures for liquid waste and solid waste contaminated with Benzene, 1-bromo-4-(hexyloxy)-.

Protocol for Liquid Waste
  • Obtain a Designated Waste Container: Procure a chemically compatible hazardous waste container from your institution's Environmental Health and Safety (EHS) department. Polyethylene carboys are commonly used for halogenated organic waste.[1]

  • Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[1] Clearly write the full chemical name, "Benzene, 1-bromo-4-(hexyloxy)-", and any other components of the waste stream. Do not use abbreviations or chemical formulas.[1]

  • Waste Transfer: Inside a chemical fume hood, carefully pour the liquid waste into the labeled container using a funnel to prevent spills.

  • Secure and Log: Securely close the container lid.[9] Maintain a log of the constituents and their approximate quantities added to the waste container.

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory. The area should be cool, dry, well-ventilated, and equipped with secondary containment to prevent spills.[1]

Protocol for Contaminated Solid Waste
  • Container Preparation: Use a designated solid waste container, such as a plastic-lined drum or a puncture-resistant bucket, clearly labeled "Hazardous Waste" for halogenated organic solids.

  • Waste Collection: Place all materials contaminated with Benzene, 1-bromo-4-(hexyloxy)-, such as used gloves, absorbent pads, and contaminated glassware, into this container.

  • Sealing and Storage: Securely seal the container when not in use. Store it in the same satellite accumulation area as the liquid waste, ensuring it is clearly identified as solid waste.

  • Final Disposal Request: Once the container is full or ready for disposal, submit a pickup request to your institution's EHS department.[1][9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 1, including double-gloving with nitrile gloves if possible.

  • Containment: Confine the spill to as small an area as possible.[9] Prevent the chemical from entering drains or waterways.[2]

  • Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill kit absorbent.[1][2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container for solids.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[9] Collect all cleaning materials (e.g., paper towels, wipes) and place them in the solid hazardous waste container.

  • Disposal: Seal, label, and store the waste container in the satellite accumulation area for EHS pickup.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Benzene, 1-bromo-4-(hexyloxy)-.

G start Identify Waste: Benzene, 1-bromo-4-(hexyloxy)- ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) in Fume Hood start->ppe waste_type Step 2: Determine Waste Form ppe->waste_type liquid_waste Liquid Waste Stream waste_type->liquid_waste Liquid solid_waste Solid Contaminated Waste (Gloves, Absorbents) waste_type->solid_waste Solid liquid_container Step 3a: Collect in Labeled 'HALOGENATED ORGANIC LIQUID' Waste Container liquid_waste->liquid_container solid_container Step 3b: Collect in Labeled 'HALOGENATED ORGANIC SOLID' Waste Container solid_waste->solid_container storage Step 4: Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment liquid_container->storage solid_container->storage ehs_pickup Step 5: Request Pickup from Environmental Health & Safety (EHS) storage->ehs_pickup

Caption: Disposal workflow for Benzene, 1-bromo-4-(hexyloxy)-.

By adhering to these detailed procedures, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and state regulations.[2][10]

References

Navigating the Safe Handling of Benzene, 1-bromo-4-(hexyloxy)-: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of Benzene, 1-bromo-4-(hexyloxy)-, a compound requiring meticulous attention to safety protocols. Moving beyond a simple checklist, we delve into the causality behind each recommendation, ensuring a deep-seated understanding of the necessary precautions.

Understanding the Hazard Profile

Benzene, 1-bromo-4-(hexyloxy)- (CAS No. 30752-19-3) is a substituted aromatic ether. While its toxicological properties are not as extensively documented as its parent compound, benzene, available safety data from reputable suppliers such as Sigma-Aldrich and Fisher Scientific classify it as a substance that warrants careful handling. The primary hazards associated with this chemical are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Vapors or splashes can result in significant eye damage.

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols may irritate the respiratory tract.

It is identified with the GHS07 pictogram, signaling these irritant properties, and carries the signal word "Warning".

Hazard StatementGHS ClassificationDescription
H315Skin Irritation, Category 2Causes skin irritation upon direct contact.
H319Serious Eye Irritation, Category 2ACauses serious eye irritation upon contact.
H335Specific Target Organ Toxicity — Single Exposure, Category 3May cause respiratory irritation if inhaled.

Core Directive: Establishing a Zone of Safety with Personal Protective Equipment (PPE)

The selection of appropriate PPE is not merely a procedural step but a foundational principle of risk mitigation. Each component of your protective ensemble is chosen to counteract a specific hazard posed by Benzene, 1-bromo-4-(hexyloxy)-.

Hand Protection: The First Line of Defense

Directive: Wear chemically resistant gloves.

Causality: The primary route of exposure is dermal contact, which can lead to skin irritation. The hexyloxy group increases the lipophilicity of the molecule, potentially enhancing its ability to penetrate the skin.

Selection and Use:

  • Material: Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Donning and Doffing: Don and doff gloves using the proper technique to avoid contaminating your hands.

  • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.

Eye and Face Protection: Shielding Against Irritants

Directive: Wear safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.

Causality: The chemical is classified as a serious eye irritant. Accidental splashes can cause significant discomfort and potential damage to the cornea.

Procedural Steps:

  • Ensure your eye protection fits snugly and provides a complete seal around the eyes.

  • If wearing prescription glasses, use over-the-glass safety goggles or prescription safety glasses.

  • In the event of a splash, immediately use an eyewash station for at least 15 minutes and seek medical attention.

Body Protection: Minimizing Dermal Exposure

Directive: Wear a standard laboratory coat.

Causality: A lab coat provides a removable barrier to protect your skin and personal clothing from minor spills and splashes.

Best Practices:

  • Keep your lab coat fully buttoned.

  • Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

  • Launder lab coats regularly and separately from personal clothing.

Respiratory Protection: A Precautionary Measure

Directive: Use in a well-ventilated area, preferably within a chemical fume hood. Respiratory protection is typically not required for small-scale laboratory use when handled in a fume hood. However, if engineering controls are not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Causality: Inhalation of vapors may cause respiratory tract irritation. A chemical fume hood provides the most effective engineering control to minimize vapor inhalation.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that a chemical spill kit is readily accessible.

  • Work Area: Conduct all work with Benzene, 1-bromo-4-(hexyloxy)- within a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: When transferring the chemical, use a funnel and work slowly to avoid splashing. Keep containers closed when not in use.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water. Decontaminate the work surface.

Disposal Plan: A Commitment to Environmental Stewardship

Improper disposal of chemical waste can have far-reaching environmental consequences. Adherence to a strict disposal protocol is a legal and ethical responsibility.

  • Waste Segregation: Collect all waste containing Benzene, 1-bromo-4-(hexyloxy)- in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, absorbent materials, and empty containers.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Benzene, 1-bromo-4-(hexyloxy)-".

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Visualizing the Workflow: A Path to Safety

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for safe handling and emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Need to handle Benzene, 1-bromo-4-(hexyloxy)- ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood spill_kit Locate Spill Kit fume_hood->spill_kit conduct_work Conduct Work in Fume Hood spill_kit->conduct_work close_container Keep Container Closed When Not in Use conduct_work->close_container clean_up Decontaminate Work Area and Wash Hands close_container->clean_up waste Segregate and Label Hazardous Waste clean_up->waste store Store in Satellite Accumulation Area waste->store ehs Contact EHS for Pickup store->ehs end End of Procedure ehs->end

Caption: Standard Operating Procedure for Handling Benzene, 1-bromo-4-(hexyloxy)-.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill? assess->small_spill absorb Absorb with Inert Material (e.g., Vermiculite) small_spill->absorb Yes large_spill Large Spill or Uncontrolled Release small_spill->large_spill No collect Collect and Place in Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate contact_ehs Contact EHS Immediately large_spill->contact_ehs

Caption: Emergency Response Protocol for a Spill of Benzene, 1-bromo-4-(hexyloxy)-.

By integrating these safety protocols and understanding the rationale behind them, you can confidently and responsibly handle Benzene, 1-bromo-4-(hexyloxy)- in your research endeavors, ensuring the well-being of yourself and your colleagues.

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